Product packaging for 1-tert-Butyl-3-ethylbenzene(Cat. No.:CAS No. 14411-56-4)

1-tert-Butyl-3-ethylbenzene

Cat. No.: B085526
CAS No.: 14411-56-4
M. Wt: 162.27 g/mol
InChI Key: MUJPTTGNHRHIPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-tert-Butyl-3-ethylbenzene is a useful research compound. Its molecular formula is C12H18 and its molecular weight is 162.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18 B085526 1-tert-Butyl-3-ethylbenzene CAS No. 14411-56-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butyl-3-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18/c1-5-10-7-6-8-11(9-10)12(2,3)4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJPTTGNHRHIPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162619
Record name 1-t-Butyl-3-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14411-56-4
Record name 1-t-Butyl-3-ethylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014411564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-t-Butyl-3-ethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20162619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-Butyl-3-ethylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-tert-Butyl-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 14411-56-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-tert-butyl-3-ethylbenzene, a disubstituted aromatic hydrocarbon. The document details its physicochemical properties, spectroscopic information, synthesis methodologies, chemical reactivity, and safety and handling protocols. This guide is intended to be a valuable resource for professionals in the fields of chemical research, organic synthesis, and drug development.

Chemical and Physical Properties

This compound is a flammable liquid at room temperature.[1] Its properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₈[1]
Molecular Weight 162.27 g/mol [1]
IUPAC Name This compound[1]
CAS Number 14411-56-4[1]
InChI Key MUJPTTGNHRHIPH-UHFFFAOYSA-N[1]
SMILES CCC1=CC(=CC=C1)C(C)(C)C[1]
Appearance Clear, colorless liquid-
Boiling Point 205 °C-
Density 0.86 g/cm³-
Refractive Index 1.4910-1.4930-
Solubility Soluble in chloroform (B151607) and methanol (B129727) (slightly)-

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While publicly available spectra are limited, the following information has been reported:

  • Mass Spectrometry (MS): GC-MS data is available and indicates key fragmentation patterns useful for structural elucidation.[2]

  • Infrared Spectroscopy (IR): IR spectra have been recorded and are available in spectral databases.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR data have been reported for this compound.[2]

Synthesis of this compound

The primary method for synthesizing this compound is through Friedel-Crafts alkylation. This electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an alkyl halide or an alcohol in the presence of a Lewis acid catalyst.[3] The synthesis of the meta isomer is influenced by the directing effects of the substituents on the benzene (B151609) ring.[4]

Experimental Protocol: Friedel-Crafts Alkylation of Ethylbenzene (B125841)

This protocol describes a plausible method for the synthesis of this compound via the Friedel-Crafts alkylation of ethylbenzene with tert-butanol (B103910).

Materials:

  • Ethylbenzene

  • tert-Butanol

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Hydrochloric Acid (HCl), 1 M

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethylbenzene in dichloromethane under an inert atmosphere.

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add anhydrous aluminum chloride to the cooled solution.

  • In a separate flask, dissolve tert-butanol in dichloromethane.

  • Add the tert-butanol solution dropwise to the ethylbenzene and aluminum chloride mixture while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Quench the reaction by slowly adding ice-cold water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Ethylbenzene Ethylbenzene Friedel-Crafts Alkylation in Dichloromethane Friedel-Crafts Alkylation in Dichloromethane Ethylbenzene->Friedel-Crafts Alkylation in Dichloromethane tert-Butanol tert-Butanol tert-Butanol->Friedel-Crafts Alkylation in Dichloromethane AlCl3 (catalyst) AlCl3 (catalyst) AlCl3 (catalyst)->Friedel-Crafts Alkylation in Dichloromethane Quenching (H2O) Quenching (H2O) Friedel-Crafts Alkylation in Dichloromethane->Quenching (H2O) Extraction Extraction Quenching (H2O)->Extraction Washing (HCl, NaHCO3) Washing (HCl, NaHCO3) Extraction->Washing (HCl, NaHCO3) Drying (Na2SO4) Drying (Na2SO4) Washing (HCl, NaHCO3)->Drying (Na2SO4) Solvent Removal Solvent Removal Drying (Na2SO4)->Solvent Removal Fractional Distillation Fractional Distillation Solvent Removal->Fractional Distillation Product Product Fractional Distillation->Product

Caption: Synthesis workflow for this compound.

Chemical Reactivity

Electrophilic Aromatic Substitution

The benzene ring of this compound is activated towards further electrophilic aromatic substitution due to the electron-donating nature of the alkyl groups. The ethyl group is an ortho, para-director, while the bulky tert-butyl group can sterically hinder the ortho positions.[4] The directing effects of both groups will influence the position of subsequent substitutions.

Oxidation

The ethyl group of this compound is susceptible to oxidation to form the corresponding carboxylic acid or ketone under appropriate conditions. For instance, reaction with a strong oxidizing agent like chromic acid can lead to oxidative cleavage.[5]

Reaction Mechanism: Oxidation of Ethyl Group

The following diagram illustrates a plausible mechanism for the oxidation of the ethyl group to an acetophenone (B1666503) derivative using an oxidant like tert-butyl hydroperoxide (TBHP) with a metal catalyst.

G cluster_0 Initiation cluster_1 Hydrogen Abstraction cluster_2 Oxidation cluster_3 Product Formation TBHP TBHP tert-Butoxy Radical tert-Butoxy Radical TBHP->tert-Butoxy Radical + Metal Catalyst Metal Catalyst Metal Catalyst Benzylic Radical Benzylic Radical tert-Butoxy Radical->Benzylic Radical + this compound Hydroxyl Radical Hydroxyl Radical This compound This compound Peroxy Radical Peroxy Radical Benzylic Radical->Peroxy Radical + O2 Hydroperoxide Hydroperoxide Peroxy Radical->Hydroperoxide + this compound Ketone Product Ketone Product Hydroperoxide->Ketone Product -> Rearrangement

Caption: Plausible radical mechanism for ethyl group oxidation.

Applications in Research and Development

This compound serves as a useful intermediate in organic synthesis. Its disubstituted nature allows for the introduction of further functionality at specific positions on the aromatic ring, making it a potential building block for more complex molecules. While direct applications in drug development are not widely documented, alkylbenzenes, in general, are precursors in the synthesis of various chemical and pharmaceutical compounds.[6] The steric hindrance provided by the tert-butyl group can be exploited to direct reactions and to create specific molecular architectures.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1]

  • Hazards: Flammable liquid and vapor.

  • Precautions: Keep away from heat, sparks, open flames, and hot surfaces.[7] Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.

  • First Aid:

    • Inhalation: Move person to fresh air.

    • Skin Contact: Remove contaminated clothing and rinse skin with water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Rinse mouth and seek medical attention.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-tert-butyl-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 1-tert-butyl-3-ethylbenzene (CAS No: 14411-56-4), a substituted aromatic hydrocarbon. The information herein is intended to support research and development activities by presenting key data, standardized experimental methodologies, and a logical workflow for substance characterization.

Core Physicochemical Data

This compound is a colorless liquid at room temperature.[1] Its molecular formula is C12H18, with a molecular weight of 162.27 g/mol .[2] The quantitative physicochemical properties are summarized in the table below for ease of reference and comparison.

PropertyValueUnitsConditionsSource(s)
Molecular Formula C12H18--[2][3]
Molecular Weight 162.27 g/mol -[2][4]
Boiling Point 205°C-[3][4]
Melting Point -75.4°C-[1][4]
Density 0.86g/cm³-[4][5]
Refractive Index 1.4910 - 1.4950-@ 20°C[4][6]
Solubility Slightly soluble in Methanol, Soluble in Chloroform--[1][4]
Appearance Clear, Colorless Liquid--[1][6]
InChI Key MUJPTTGNHRHIPH-UHFFFAOYSA-N--[2][3]

Experimental Protocols for Property Determination

While specific experimental reports for this compound are not publicly detailed, the following section outlines standard, widely accepted protocols for determining the key physicochemical properties listed above.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[2] A common and effective method for small liquid samples is the capillary or Thiele tube method.

Apparatus:

  • Thiele tube or similar oil bath apparatus

  • Thermometer (-10 to 250 °C range)

  • Small test tube (e.g., fusion tube)

  • Capillary tube (sealed at one end)

  • Heat-stable mineral oil or paraffin (B1166041) oil

  • Heating source (e.g., Bunsen burner or hot plate)

Procedure:

  • A small volume (a few milliliters) of this compound is placed into the small test tube.[7]

  • A capillary tube, sealed at one end, is inverted and placed into the liquid within the test tube.

  • The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The entire assembly is immersed in a Thiele tube filled with oil, ensuring the sample is fully submerged but the open end of the test tube is above the oil level.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[1]

  • As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Upon reaching the boiling point, the vapor pressure of the liquid will equal the atmospheric pressure, causing a rapid and continuous stream of bubbles to emerge from the capillary tube.[7]

  • The heat source is removed, and the apparatus is allowed to cool slowly.

  • The boiling point is recorded as the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[1]

The density of a liquid is its mass per unit volume. This can be determined accurately using a calibrated measuring cylinder and a precision balance.

Apparatus:

  • Digital balance (precision of at least 0.01 g)

  • Graduated cylinder (e.g., 10 mL or 25 mL)

  • Pipette for accurate volume transfer

Procedure:

  • The mass of a clean, dry graduated cylinder is measured and recorded.[8]

  • A precise volume of this compound (e.g., 10.0 mL) is added to the graduated cylinder. It is crucial to read the volume from the bottom of the meniscus at eye level to avoid parallax error.[4]

  • The graduated cylinder containing the liquid is reweighed, and the new mass is recorded.

  • The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the combined mass.[9]

  • The density is calculated using the formula: Density (ρ) = Mass (m) / Volume (V) .

  • The procedure should be repeated multiple times, and the average value calculated to ensure accuracy and reliability.[4]

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and an indicator of purity. An Abbe refractometer is the standard instrument for this measurement.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath (to maintain 20°C)

  • Dropper or pipette

  • Solvent for cleaning (e.g., ethanol (B145695) or isopropanol) and lens paper

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • The prism of the refractometer is cleaned thoroughly with a suitable solvent and dried with lens paper.

  • A few drops of this compound are placed onto the surface of the measuring prism.

  • The prism is closed and locked. The connected water bath should ensure the sample is maintained at a constant temperature (typically 20°C).

  • The light source is switched on, and the user looks through the eyepiece.

  • The coarse and fine adjustment knobs are used to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

  • The refractive index value is read directly from the instrument's scale.

  • The measurement is repeated to ensure consistency, and the prisms are cleaned immediately after use.

Logical Workflow for Physicochemical Characterization

As a simple substituted aromatic hydrocarbon, this compound is not typically involved in specific biological signaling pathways. The following diagram illustrates a logical workflow for the physicochemical characterization of such a compound, from initial acquisition to final data reporting.

G cluster_0 Phase 1: Sample Preparation & Purity cluster_1 Phase 2: Physical & Optical Property Determination cluster_2 Phase 3: Solubility & Data Compilation A Obtain Compound (this compound) B Purity Analysis (e.g., GC-MS, NMR) A->B Initial QC C Determine Density (Mass/Volume Method) B->C Purified Sample D Determine Boiling Point (Capillary Method) B->D Purified Sample E Determine Melting Point (Low Temp. Apparatus) B->E Purified Sample F Measure Refractive Index (Abbe Refractometer) B->F Purified Sample G Assess Solubility (Various Solvents) C->G D->G E->G F->G H Compile & Tabulate Data G->H I Final Technical Report H->I

Fig. 1: Workflow for Physicochemical Characterization.

References

1-tert-Butyl-3-ethylbenzene molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1-tert-Butyl-3-ethylbenzene: Molecular Structure and Weight

This guide provides a detailed overview of the molecular structure and weight of this compound, a disubstituted aromatic hydrocarbon. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Molecular Properties

This compound is an organic compound with the chemical formula C12H18.[1][2][3][4] Its structure consists of a benzene (B151609) ring substituted with an ethyl group and a tert-butyl group at positions 1 and 3, respectively.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below. The molecular weight is calculated based on the atomic weights of its constituent elements, carbon and hydrogen. The standard atomic weight of carbon is approximately 12.011 g/mol , and for hydrogen, it is approximately 1.008 g/mol .[5][6][7][8]

PropertyValue
Molecular FormulaC₁₂H₁₈
Molecular Weight162.27 g/mol [1][3]
Monoisotopic Mass162.14085 Da[2]
IUPAC NameThis compound

Molecular Structure

The structural formula of this compound can be unambiguously represented using various chemical notation systems, including the Simplified Molecular-Input Line-Entry System (SMILES) and the International Chemical Identifier (InChI).

  • SMILES: CCC1=CC(=CC=C1)C(C)(C)C[2]

  • InChI: InChI=1S/C12H18/c1-5-10-7-6-8-11(9-10)12(2,3)4/h6-9H,5H2,1-4H3[2]

Structural Diagram

The following diagram illustrates the two-dimensional chemical structure of the this compound molecule.

Molecular structure of this compound.

References

IUPAC name for C12H18 aromatic hydrocarbon

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to C12H18 Aromatic Hydrocarbons for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of aromatic hydrocarbons with the chemical formula C12H18, focusing on their nomenclature, physicochemical properties, synthesis, and metabolic pathways. This information is intended to support researchers, scientists, and professionals involved in drug development and related fields.

IUPAC Nomenclature and Isomerism

The chemical formula C12H18 encompasses several aromatic hydrocarbon isomers. The most prominent of these are hexylbenzene (B86705) and hexamethylbenzene (B147005), each with its own set of structural isomers.

Hexylbenzene and its Isomers:

  • n-Hexylbenzene: The most common isomer, where a straight-chain hexyl group is attached to the benzene (B151609) ring. Its IUPAC name is simply hexylbenzene .[1]

  • Positional Isomers: While less common, the hexyl group can be branched, leading to various positional isomers. For example, (1-methylpentyl)benzene, (2-methylpentyl)benzene, etc. The IUPAC nomenclature for these follows standard rules for alkyl-substituted benzenes.

Hexamethylbenzene:

  • 1,2,3,4,5,6-Hexamethylbenzene: In this highly symmetrical molecule, all six hydrogen atoms of the benzene ring are replaced by methyl groups.[2] Its IUPAC name is 1,2,3,4,5,6-hexamethylbenzene , although the locants are often omitted as there is no ambiguity.[3] It is also known by the common name mellitene.[3]

  • Other Isomers: Other isomers with six methyl groups on the benzene ring are possible, such as 1,2,3,4,5-pentamethyltoluene, though these are less commonly encountered.

Physicochemical and Spectroscopic Data

The properties of hexylbenzene and hexamethylbenzene are summarized below, providing key data for experimental design and analysis.

Table 1: Physicochemical Properties of n-Hexylbenzene and Hexamethylbenzene
Propertyn-Hexylbenzene1,2,3,4,5,6-Hexamethylbenzene
Molecular Formula C12H18C12H18
Molecular Weight 162.27 g/mol [1]162.27 g/mol [2]
Appearance Colorless liquidWhite crystalline powder
Melting Point -61 °C[4]165.6 ± 0.7 °C
Boiling Point 226 °C[4]265.2 °C
Density 0.861 g/mL at 25 °C[4]1.0630 g/cm³
Refractive Index (n20/D) 1.486[4]Not applicable (solid)
Solubility Insoluble in water; soluble in alcohol, ether, benzeneInsoluble in water; soluble in acetic acid, acetone, benzene, chloroform, diethyl ether, ethanol
Table 2: Spectroscopic Data of n-Hexylbenzene and Hexamethylbenzene
Spectroscopic Datan-Hexylbenzene1,2,3,4,5,6-Hexamethylbenzene
¹H NMR (CDCl₃) Signals corresponding to the phenyl and hexyl protons.A single peak is observed due to the high symmetry of the molecule.[5][6]
¹³C NMR Signals for the aromatic and aliphatic carbons.Two distinct signals are expected: one for the six equivalent aromatic carbons and one for the six equivalent methyl carbons.
Mass Spectrometry (GC-MS) Molecular ion peak (m/z) at 162, with characteristic fragmentation patterns of alkylbenzenes.[7]Molecular ion peak (m/z) at 162.[8]

Experimental Protocols

The synthesis of C12H18 aromatic hydrocarbons often involves Friedel-Crafts alkylation. Below is a detailed protocol for the synthesis of an alkylbenzene, which can be adapted for hexylbenzene.

Experimental Protocol: Friedel-Crafts Alkylation for the Synthesis of an Alkylbenzene

This protocol outlines the general procedure for the alkylation of an aromatic ring using an alkyl halide and a Lewis acid catalyst.[9][10]

Materials:

  • Anhydrous benzene (or other aromatic substrate)

  • Alkyl halide (e.g., 1-chlorohexane (B165106) for hexylbenzene synthesis)

  • Anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃)

  • Ice-cold water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a dropping funnel. The apparatus should be protected from atmospheric moisture using a drying tube.

  • Addition of Reactants: Add the anhydrous aromatic substrate (e.g., benzene) to the flask and cool it in an ice bath. Slowly add the Lewis acid catalyst (e.g., AlCl₃) in portions with stirring.

  • Alkylation: Place the alkyl halide (e.g., 1-chlorohexane) in the dropping funnel and add it dropwise to the stirred mixture while maintaining the temperature between 0-5 °C.

  • Reaction Time: After the addition is complete, continue to stir the mixture in the ice bath for a specified time (e.g., 2 hours) to ensure the reaction goes to completion.

  • Work-up (Quenching): Carefully and slowly pour the reaction mixture over crushed ice in a large beaker to decompose the catalyst complex.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the organic product. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate). Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by fractional distillation to obtain the pure alkylbenzene.

Mandatory Visualizations: Metabolic Pathway

Aromatic hydrocarbons undergo metabolic activation, a critical consideration in drug development and toxicology. The following diagram illustrates the general metabolic pathway of benzene, which serves as a model for the metabolism of other aromatic hydrocarbons like hexylbenzene.[11]

Metabolic_Pathway_of_Benzene Benzene Benzene BenzeneOxide Benzene Oxide Benzene->BenzeneOxide Cytochrome P450 Oxepin Oxepin BenzeneOxide->Oxepin Equilibrium Phenol Phenol BenzeneOxide->Phenol Spontaneous Rearrangement Catechol Catechol BenzeneOxide->Catechol Epoxide Hydrolase, Dehydrogenase SPMA S-Phenylmercapturic Acid (SPMA) BenzeneOxide->SPMA Glutathione S-transferase MuconicAcid E,E-Muconic Acid Oxepin->MuconicAcid Oxidation & Ring Opening Hydroquinone Hydroquinone Phenol->Hydroquinone Cytochrome P450

Caption: Generalized metabolic pathway of benzene, illustrating the initial oxidation by cytochrome P450 and subsequent biotransformation routes.

Conclusion

This technical guide has provided an in-depth overview of C12H18 aromatic hydrocarbons, focusing on hexylbenzene and hexamethylbenzene. The presented data on their nomenclature, physicochemical properties, and synthesis, along with a model metabolic pathway, offers valuable information for researchers and professionals in the chemical and pharmaceutical sciences. A thorough understanding of these fundamental aspects is crucial for the effective design of experiments and the development of new chemical entities.

References

Spectroscopic Data for 1-tert-butyl-3-ethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the aromatic hydrocarbon 1-tert-butyl-3-ethylbenzene. The information presented herein is intended to support research and development activities by providing detailed spectral analysis, experimental methodologies, and structural elucidation.

Compound Overview

IUPAC Name: this compound Molecular Formula: C₁₂H₁₈ Molecular Weight: 162.27 g/mol CAS Number: 14411-56-4

This compound is a disubstituted aromatic compound with a tert-butyl and an ethyl group at the 1 and 3 positions of the benzene (B151609) ring, respectively. Its structural features give rise to a unique spectroscopic fingerprint, which is detailed in the following sections.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides valuable information about its molecular weight and fragmentation pattern, aiding in its identification and structural confirmation.

Table 1: Mass Spectrometry Data

PropertyValue
Ionization ModeElectron Ionization (EI)
Molecular Ion (M⁺)m/z 162
Key Fragmentsm/z 147, 119

Note: Relative intensities for the key fragments are not publicly available in the searched databases.

The mass spectrum is characterized by the presence of the molecular ion peak at m/z 162. The primary fragmentation pathway involves the loss of a methyl group (CH₃) from the tert-butyl substituent, resulting in a stable benzylic carbocation at m/z 147. Subsequent loss of an ethylene (B1197577) molecule (C₂H₄) from the ethyl group leads to the fragment at m/z 119.[1]

mass_spec_fragmentation M This compound (m/z 162) F1 [M-CH₃]⁺ (m/z 147) M->F1 - CH₃ F2 [M-CH₃-C₂H₄]⁺ (m/z 119) F1->F2 - C₂H₄

Caption: Mass spectrometry fragmentation pathway of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of this compound by providing information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Table 2: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.2-7.0m4HAromatic protons
2.64q2H-CH₂- (Ethyl group)
1.31s9H-C(CH₃)₃ (tert-Butyl group)
1.24t3H-CH₃ (Ethyl group)

Table 3: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (ppm)Assignment
~151Quaternary C (tert-Butyl attached)
~144Quaternary C (Ethyl attached)
~128-124Aromatic CH
~34Quaternary C (tert-Butyl)
~31-C(CH₃)₃ (tert-Butyl group)
~29-CH₂- (Ethyl group)
~15-CH₃ (Ethyl group)

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in this compound based on the absorption of infrared radiation at specific wavenumbers.

Disclaimer: A detailed list of experimentally verified IR absorption peaks for this compound is not publicly available. The data presented is based on typical absorption ranges for substituted benzenes and alkyl groups.

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2960-2850StrongAliphatic C-H stretch (tert-Butyl and Ethyl)
~1600, ~1480Medium-WeakAromatic C=C ring stretch
~1465MediumCH₂ and CH₃ bending
~1365Mediumtert-Butyl C-H bending (umbrella mode)
~880-820Strong1,3-Disubstituted benzene C-H out-of-plane bend

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Injector Temperature: 250 °C.

    • Oven Program: An initial temperature of 50 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Mode: Full scan.

gc_ms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare dilute solution of this compound B Inject sample into GC A->B C Separation in capillary column B->C D Elution and transfer to MS C->D E Electron Ionization (70 eV) D->E F Mass analysis E->F G Acquire mass spectrum F->G H Identify molecular ion and fragment peaks G->H

Caption: A generalized workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal reference.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

This guide provides a foundational set of spectroscopic data and methodologies for this compound. For mission-critical applications, experimental verification of the predicted NMR and IR data is strongly recommended.

References

Commercial Availability and Technical Guide: 1-tert-butyl-3-ethylbenzene (98% Purity)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, purification, and analysis of 1-tert-butyl-3-ethylbenzene (CAS No. 14411-56-4) with a purity of 98%. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require this specific chemical intermediate.

Commercial Availability

This compound with 98% purity is commercially available from several chemical suppliers. The compound is typically sold in research and development quantities. Below is a summary of offerings from prominent suppliers.

SupplierProduct NamePurityCAS NumberAvailable QuantitiesPrice (USD)
Thermo Scientific Chemicals (Fisher Scientific)This compound, 98%≥97.5% (GC)14411-56-45 gInquire for price
Sigma-AldrichThis compound98%14411-56-41 g, 5 g$45.50 (1 g), $130.00 (5 g)[1]
BOC SciencesThis compound, 98%98%14411-56-4Inquire for priceInquire for price
Santa Cruz BiotechnologyThis compoundNot Specified14411-56-4Inquire for priceInquire for price[2]
CP Lab SafetyThis compound, 98% Purity98%14411-56-45 gInquire for price[3]

Synthesis of this compound

A common and established method for the synthesis of this compound is the Friedel-Crafts alkylation of ethylbenzene (B125841) with a tert-butylating agent, such as tert-butanol (B103910) or tert-butyl chloride, in the presence of a Lewis acid catalyst.[4][5][6]

Illustrative Synthetic Pathway

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Ethylbenzene Ethylbenzene Reaction_Mixture Friedel-Crafts Alkylation Ethylbenzene->Reaction_Mixture tert-Butanol tert-Butanol tert-Butanol->Reaction_Mixture Lewis_Acid Lewis Acid (e.g., AlCl3, H2SO4) Lewis_Acid->Reaction_Mixture Crude_Product Crude Product Mixture (Isomers, Polyalkylated Products) Reaction_Mixture->Crude_Product Electrophilic Aromatic Substitution Target_Product This compound Crude_Product->Target_Product Purification

Caption: Synthetic pathway for this compound via Friedel-Crafts alkylation.

Experimental Protocol: Friedel-Crafts Alkylation

This protocol is a representative example and may require optimization.

Materials:

  • Ethylbenzene

  • tert-Butanol

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (B109758) (CH₂Cl₂)

  • Ice

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of ethylbenzene (1 equivalent) and tert-butanol (1.2 equivalents) in anhydrous dichloromethane from the dropping funnel to the stirred suspension over 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification of this compound

The crude product from the Friedel-Crafts alkylation will likely contain a mixture of isomers (ortho, meta, and para), unreacted starting materials, and polyalkylated byproducts. Fractional distillation is the primary method for purifying the target compound.[7]

Illustrative Purification Workflow

G Crude_Product Crude Product Mixture Fractional_Distillation Fractional Distillation Crude_Product->Fractional_Distillation Low_Boiling_Impurities Low-Boiling Impurities (e.g., Ethylbenzene) Fractional_Distillation->Low_Boiling_Impurities Isomer_Mixture Isomeric Mixture (Close Boiling Points) Fractional_Distillation->Isomer_Mixture High_Boiling_Impurities High-Boiling Impurities (Polyalkylated Products) Fractional_Distillation->High_Boiling_Impurities Column_Chromatography Column Chromatography (Optional) Isomer_Mixture->Column_Chromatography Pure_Product Pure this compound (98% Purity) Column_Chromatography->Pure_Product

Caption: Purification workflow for this compound.

Experimental Protocol: Purification by Fractional Distillation

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

Procedure:

  • Set up the fractional distillation apparatus in a fume hood.

  • Place the crude this compound in the round-bottom flask with a magnetic stir bar or boiling chips.

  • Wrap the fractionating column with glass wool or aluminum foil to ensure adiabatic conditions.

  • Begin heating the mixture gently.

  • Collect the initial fraction, which will contain lower-boiling impurities such as unreacted ethylbenzene.

  • As the temperature rises and stabilizes near the boiling point of this compound (approximately 215-218 °C), change the receiving flask to collect the main fraction.

  • Collect the product over a narrow temperature range (e.g., ± 1°C) to ensure high purity.

  • Collect any higher-boiling fractions, which may contain polyalkylated byproducts, in a separate flask.

  • Analyze the collected fractions by GC to determine their purity. For very close-boiling isomers, an optional column chromatography step may be necessary for further separation.[7]

Quality Control and Analysis

Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the standard method for assessing the purity of this compound and identifying any impurities.[8][9]

Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Capillary column suitable for separating aromatic hydrocarbons (e.g., DB-5ms or equivalent)

Sample Preparation:

  • Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.

GC-MS Parameters (Illustrative):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/minute to 280°C

    • Final hold: 5 minutes at 280°C

  • Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min)

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-400

Data Analysis:

  • The purity of the sample is determined by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

  • Impurities can be identified by comparing their mass spectra to a library database (e.g., NIST). Common impurities to look for include ortho and para isomers of tert-butyl-ethylbenzene, unreacted ethylbenzene, and di-tert-butyl-ethylbenzene.

This technical guide provides a foundational understanding of the commercial availability and key technical aspects of this compound. For specific applications, further optimization of the described protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling any chemicals.

References

The Role of 1-tert-butyl-3-ethylbenzene as a Versatile Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-tert-butyl-3-ethylbenzene is a disubstituted aromatic hydrocarbon with significant potential as a chemical intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both a bulky tert-butyl group and a reactive ethyl group at the meta position, offers a versatile platform for further functionalization. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, with a focus on its role as a building block in the creation of specialty chemicals and as a precursor for more complex molecular architectures. While direct applications in drug development and polymer science are not yet extensively documented in publicly available literature, its structural motifs suggest plausible utility in these areas. This document details a confirmed synthetic protocol, outlines key reactive transformations, and presents this information in a structured format for laboratory and research applications.

Chemical and Physical Properties

This compound is a flammable, colorless liquid. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₈[1]
Molecular Weight 162.27 g/mol [1]
CAS Number 14411-54-4[1][2]
IUPAC Name This compound[1][3]
Appearance Clear, colorless liquid[4]
Assay (GC) ≥97.5% to 98%[4]
Refractive Index (@ 20°C) 1.4910 - 1.4950[4]

Synthesis of this compound

The primary method for the synthesis of this compound is through the Friedel-Crafts alkylation of ethylbenzene (B125841) with a tert-butylating agent. A notable approach that favors the formation of the meta-isomer is the vapor-phase alkylation over a mesoporous catalyst.

Experimental Protocol: Vapor-Phase Alkylation of Ethylbenzene with tert-Butyl Alcohol

This protocol is based on the findings of a study on the alkylation of ethylbenzene over Al-MCM-41 molecular sieves, which demonstrated selectivity towards the meta-isomer.[5]

Objective: To synthesize this compound via the vapor-phase alkylation of ethylbenzene with tert-butyl alcohol.

Materials:

  • Ethylbenzene

  • tert-Butyl alcohol

  • Al-MCM-41 (Si/Al ratio = 50) catalyst

Equipment:

  • Fixed-bed, down-flow glass reactor

  • Syringe pump for feeding reactants

  • Temperature controller

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Activate the Al-MCM-41 catalyst by heating in a current of air at 550°C for 6 hours.

  • Pack the reactor with the activated catalyst.

  • Set the reactor temperature to the desired reaction temperature (e.g., 200°C).

  • Prepare a feed mixture of ethylbenzene and tert-butyl alcohol with a specific molar ratio (e.g., 1:3).

  • Introduce the reactant feed into the reactor using a syringe pump at a controlled weight hourly space velocity (WHSV) (e.g., 2.5 h⁻¹).

  • Collect the product mixture at the reactor outlet.

  • Analyze the product mixture using gas chromatography to determine the conversion of ethylbenzene and the selectivity for this compound.

Quantitative Data:

The following table summarizes the key quantitative data from the vapor-phase alkylation of ethylbenzene with tert-butyl alcohol over Al-MCM-41 (Si/Al ratio = 50).[5]

Reaction Temperature (°C)WHSV (h⁻¹)Ethylbenzene:tert-Butyl Alcohol Molar RatioEthylbenzene Conversion (%)Selectivity for m-tert-Butylethylbenzene (%)
2002.51:3Not specifiedIncreased with feed ratio
2004.2Not specifiedDecreasedIncreased

Note: The original study focused on the influence of feed ratio and WHSV on selectivity, and specific conversion percentages at each data point were not provided in the abstract.

Role as a Chemical Intermediate

The bifunctional nature of this compound, with two alkyl groups of differing reactivity, makes it a valuable intermediate for the synthesis of more complex molecules. The ethyl group can be oxidized or halogenated at the benzylic position, while the aromatic ring can undergo electrophilic substitution.

Potential Reactions and Derivatives

Based on established organic chemistry principles, this compound can serve as a precursor to a variety of functionalized derivatives.

  • Oxidation: The ethyl group is susceptible to oxidation to form 1-(3-tert-butylphenyl)ethanone, which can be a key building block in further syntheses. Strong oxidizing agents can further convert the ethyl group to a carboxylic acid.[2][6][7] The tert-butyl group, lacking benzylic hydrogens, is resistant to such oxidation.[2]

  • Halogenation: The benzylic position of the ethyl group can be selectively halogenated under radical conditions. Electrophilic aromatic halogenation would likely occur at positions ortho and para to the alkyl substituents, though the bulky tert-butyl group would sterically hinder substitution at the 2-position.[8][9]

  • Nitration: Electrophilic nitration of the aromatic ring is expected to yield a mixture of nitro-isomers. The directing effects of the alkyl groups would favor substitution at the 4- and 6-positions.[1]

Visualization of Synthetic Pathways and Workflows

Synthesis of this compound

G cluster_reactants Reactants ethylbenzene Ethylbenzene catalyst Al-MCM-41 Catalyst (Vapor Phase, 200°C) ethylbenzene->catalyst tert_butanol tert-Butyl Alcohol tert_butanol->catalyst product This compound catalyst->product

Caption: Synthesis of this compound via vapor-phase alkylation.

Potential Derivatization Workflow

G start This compound oxidation Oxidation (e.g., KMnO4) start->oxidation halogenation Halogenation (e.g., NBS) start->halogenation nitration Nitration (e.g., HNO3/H2SO4) start->nitration ketone 1-(3-tert-butylphenyl)ethanone oxidation->ketone bromo_derivative 1-(1-Bromoethyl)-3-tert-butylbenzene halogenation->bromo_derivative nitro_derivative Nitro-1-tert-butyl-3-ethylbenzene (Isomer Mixture) nitration->nitro_derivative

Caption: Potential reaction pathways for the derivatization of this compound.

Conclusion

This compound is a readily accessible aromatic hydrocarbon with significant, yet largely untapped, potential as a chemical intermediate. The meta-substitution pattern offers unique opportunities for the synthesis of complex molecules with specific steric and electronic properties. While its direct application in pharmaceuticals and advanced polymers is not yet well-documented, its structure provides a strong foundation for the development of novel compounds in these and other areas of chemical science. Further research into the reactivity and applications of this versatile intermediate is warranted and could open new avenues for the synthesis of high-value chemical products.

References

A Comprehensive Guide to Calculating the Theoretical Yield of Ethylbenzene Tert-Butylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed exploration of the theoretical yield calculation for the tert-butylation of ethylbenzene (B125841), a crucial reaction in industrial chemistry. Aimed at researchers, scientists, and professionals in drug development, this document outlines the fundamental principles, experimental considerations, and a step-by-step methodology for determining the maximum potential product from this Friedel-Crafts alkylation reaction.

Introduction to Tert-Butylation of Ethylbenzene

The tert-butylation of ethylbenzene is a classic example of a Friedel-Crafts alkylation reaction. In this electrophilic aromatic substitution reaction, a tert-butyl group is introduced onto the aromatic ring of ethylbenzene. The reaction is typically carried out using a tert-butylating agent, such as tert-butyl alcohol or tert-butyl chloride, in the presence of an acid catalyst. The primary products are para-tert-butylethylbenzene (p-tert-BEB) and meta-tert-butylethylbenzene (m-tert-BEB), with the para isomer often being the major product due to steric hindrance.[1]

Understanding the theoretical yield is fundamental to evaluating the efficiency of this reaction. The theoretical yield represents the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency with no side reactions or losses.[2] By comparing the actual yield obtained in a laboratory setting to the theoretical yield, chemists can calculate the percent yield, a key metric for assessing the success of a reaction.[2]

Reaction Mechanism and Stoichiometry

The tert-butylation of ethylbenzene proceeds through a well-established electrophilic aromatic substitution mechanism. The acid catalyst facilitates the formation of a tert-butyl carbocation, which then acts as the electrophile. The electron-rich benzene (B151609) ring of ethylbenzene attacks the carbocation, leading to the formation of a sigma complex (arenium ion). A subsequent deprotonation step regenerates the aromaticity of the ring and yields the tert-butylated ethylbenzene product.

The balanced chemical equation for the reaction using tert-butyl alcohol as the alkylating agent is:

C₆H₅CH₂CH₃ + (CH₃)₃COH → C₁₂H₁₈ + H₂O

(Ethylbenzene + tert-Butyl Alcohol → tert-Butylethylbenzene + Water)

This 1:1 stoichiometric ratio between ethylbenzene and tert-butyl alcohol is the foundation for calculating the theoretical yield.[3]

Reaction_Mechanism cluster_catalyst Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution tBuOH tert-Butyl Alcohol ((CH₃)₃COH) tBu_cation tert-Butyl Carbocation ((CH₃)₃C⁺) tBuOH->tBu_cation Protonation & Dehydration H+ Acid Catalyst (H⁺) H+->tBuOH H2O Water (H₂O) Ethylbenzene Ethylbenzene tBu_cation->Ethylbenzene Electrophile Sigma_Complex Sigma Complex (Arenium Ion) Ethylbenzene->Sigma_Complex Nucleophilic Attack Product p-tert-Butylethylbenzene Sigma_Complex->Product Deprotonation H_out H⁺ Sigma_Complex->H_out Regenerates Catalyst

Caption: Reaction mechanism for the tert-butylation of ethylbenzene.

Step-by-Step Calculation of Theoretical Yield

The following workflow outlines the process for calculating the theoretical yield of tert-butylethylbenzene.

Theoretical_Yield_Workflow start Start: Known Masses of Reactants step1 Step 1: Calculate Molar Masses Ethylbenzene (106.17 g/mol) tert-Butyl Alcohol (74.12 g/mol) start->step1 step2 Step 2: Convert Mass to Moles moles = mass / molar mass step1->step2 step3 Step 3: Identify the Limiting Reactant Compare moles of reactants (1:1 ratio) step2->step3 step4 Step 4: Determine Moles of Product Moles of Product = Moles of Limiting Reactant step3->step4 step5 Step 5: Calculate Theoretical Yield (Mass) Mass = Moles of Product × Molar Mass of Product (tert-Butylethylbenzene: 162.28 g/mol) step4->step5 end End: Theoretical Yield in Grams step5->end

Caption: Workflow for calculating theoretical yield.

Detailed Steps:

  • Balanced Chemical Equation: As established, the reaction proceeds with a 1:1 stoichiometry between ethylbenzene and tert-butyl alcohol.

  • Determine the Moles of Each Reactant:

    • Calculate the molar mass of ethylbenzene (C₈H₁₀) and the tert-butylating agent (e.g., tert-butyl alcohol, C₄H₁₀O).

    • Use the formula: Moles = Mass (g) / Molar Mass ( g/mol ).[4]

  • Identify the Limiting Reactant:

    • The limiting reactant is the reactant that will be consumed first in the reaction, thereby limiting the amount of product that can be formed.[5]

    • Since the mole ratio is 1:1, the reactant with the fewer number of moles is the limiting reactant.[4]

  • Calculate Moles of Product:

    • The number of moles of tert-butylethylbenzene formed is equal to the number of moles of the limiting reactant.

  • Calculate Theoretical Yield in Grams:

    • Multiply the moles of product by the molar mass of tert-butylethylbenzene (C₁₂H₁₈) to find the theoretical yield in grams.[3]

Factors Influencing Yield and Product Selectivity

In practice, the actual yield is often less than the theoretical yield due to various factors. The following tables summarize experimental data from studies on the tert-butylation of ethylbenzene, illustrating how reaction conditions can affect conversion and product selectivity.

Table 1: Effect of Temperature on Ethylbenzene Conversion and Product Selectivity

Temperature (°C) Ethylbenzene Conversion (%) p-tert-BEB Selectivity (%) m-tert-BEB Selectivity (%)
170 ~65 ~85 ~15
200 69-72 80 ~20
250 ~60 ~75 ~25

Data synthesized from studies using Al-SBA-15 and Al-MCM-41 catalysts.[1][6]

Table 2: Effect of Reactant Feed Ratio (Ethylbenzene:tert-Butyl Alcohol) on Conversion

Feed Ratio Ethylbenzene Conversion (%)
1:1 ~60
1:2 69
1:3 ~65
1:4 ~62

Data from a study using an Al-SBA-15 catalyst at 200°C.[1]

These tables highlight that optimal conditions are necessary to maximize the yield of the desired product. For instance, an increase in temperature beyond a certain point can lead to decreased conversion due to side reactions or catalyst deactivation.[1] Similarly, the reactant ratio significantly impacts the conversion rate.[1][6]

Experimental Protocol

This section provides a generalized experimental protocol for the vapor-phase tert-butylation of ethylbenzene based on methodologies described in the literature.[6]

Experimental_Workflow prep 1. Catalyst Preparation & Activation - Pack 0.5g of catalyst in reactor - Activate under vacuum at 350°C react 2. Reaction Setup - Set reactor temperature (e.g., 200°C) - Prepare reactant mixture (e.g., 1:2 ethylbenzene:t-butyl alcohol) prep->react feed 3. Reactant Feeding - Feed mixture into reactor using a syringe pump - Set flow rate (e.g., 2 mL/h) react->feed collect 4. Product Collection - Condense the product stream - Collect samples at regular intervals feed->collect analyze 5. Product Analysis - Analyze samples using Gas Chromatography (GC) - Identify and quantify products collect->analyze calculate 6. Yield Calculation - Determine Actual Yield from GC data - Calculate Percent Yield using Theoretical Yield analyze->calculate

Caption: General experimental workflow for tert-butylation.

Methodology:

  • Catalyst Loading and Activation:

    • A fixed-bed continuous downflow glass reactor (e.g., 40 cm length, 1 cm internal diameter) is used.[6]

    • Approximately 0.5 g of a solid acid catalyst (e.g., Al-SBA-15) is packed into the reactor.[6]

    • The catalyst is activated by heating under vacuum (e.g., at 350°C for 16 hours) to remove any adsorbed water.[6]

  • Reaction Execution:

    • The reactor is heated to the desired reaction temperature (e.g., 200°C).[1]

    • A mixture of ethylbenzene and tert-butyl alcohol at a specific molar ratio (e.g., 1:2) is prepared.[1]

    • The reactant mixture is fed into the reactor at a controlled flow rate (e.g., 2 mL/h) using a motor-driven syringe pump.[1][6]

  • Product Collection and Analysis:

    • The product stream exiting the reactor is cooled and condensed.

    • Liquid samples are collected periodically.

    • The composition of the product mixture is analyzed by gas chromatography (GC) to determine the conversion of ethylbenzene and the selectivity for each isomer of tert-butylethylbenzene.

  • Data Calculation:

    • The actual yield is determined from the GC analysis by quantifying the amount of tert-butylethylbenzene produced.

    • The percent yield is then calculated using the formula:

      • Percent Yield = (Actual Yield / Theoretical Yield) x 100%[2]

Conclusion

The calculation of theoretical yield is a cornerstone of quantitative chemical analysis, providing a benchmark against which to measure the efficiency of a chemical synthesis. For the tert-butylation of ethylbenzene, a precise understanding of stoichiometry and the identification of the limiting reactant are essential for an accurate calculation. By integrating this theoretical knowledge with empirical data from experimental trials, researchers can systematically optimize reaction conditions to maximize product yield and selectivity, a critical aspect of process development in the chemical and pharmaceutical industries.

References

The Cornerstone of Modern Synthesis: A Technical Guide to the Discovery and History of Substituted Alkylbenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted alkylbenzenes are a class of organic compounds fundamental to the development of a vast array of materials, from pharmaceuticals and agrochemicals to polymers and detergents.[1] Their synthesis has been a subject of intense study for over a century, leading to the development of cornerstone reactions in organic chemistry. This in-depth technical guide provides a comprehensive overview of the discovery, history, and core synthetic methodologies for preparing these vital chemical building blocks. We will delve into the seminal reactions, providing detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in their synthetic endeavors.

Direct Alkylation of Aromatic Rings: The Friedel-Crafts Reaction

The direct introduction of an alkyl group onto an aromatic ring is one of the most significant transformations in organic synthesis. The pioneering work of French chemist Charles Friedel and his American collaborator James Crafts in 1877 laid the foundation for what is now known as the Friedel-Crafts reaction.[2][3] This set of reactions, proceeding via electrophilic aromatic substitution, is broadly categorized into alkylation and acylation.[4]

Friedel-Crafts Alkylation

Friedel-Crafts alkylation involves the reaction of an aromatic hydrocarbon with an alkyl halide or alkene in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[2] The Lewis acid activates the alkylating agent, generating a carbocation or a carbocation-like complex that then attacks the electron-rich aromatic ring.[2][4]

The mechanism of Friedel-Crafts alkylation proceeds through three key steps:

  • Formation of the Electrophile: The Lewis acid catalyst reacts with the alkyl halide to form a carbocation or a polarized complex that acts as the electrophile.[5] For primary alkyl halides, a discrete carbocation is less likely; instead, a complex with the Lewis acid serves as the attacking species.[4]

  • Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbocation to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]

  • Deprotonation: A weak base, typically the counter-ion of the Lewis acid catalyst, abstracts a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the catalyst.[5]

Friedel_Crafts_Alkylation cluster_step1 Step 1: Electrophile Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation RX R-X Carbocation R⁺ RX->Carbocation + AlCl₃ AlCl3 AlCl₃ AlCl4 [AlCl₄]⁻ Benzene (B151609) Benzene Ring Arenium Arenium Ion (Sigma Complex) Benzene->Arenium + R⁺ Alkylbenzene Alkylbenzene Arenium->Alkylbenzene + [AlCl₄]⁻ HCl HCl Regen_AlCl3 AlCl₃

Figure 1: Generalized mechanism of Friedel-Crafts Alkylation.

A classic example of Friedel-Crafts alkylation is the synthesis of diphenylmethane (B89790) from benzene and benzyl (B1604629) chloride.

Materials:

  • Benzene (anhydrous)

  • Benzyl chloride

  • Anhydrous aluminum chloride (AlCl₃) or anhydrous ferric chloride (FeCl₃)

  • Diethyl ether

  • Ice-cold water

  • Calcium chloride

Procedure:

  • In a flask equipped with a reflux condenser and a dropping funnel, place a significant molar excess of dried benzene (e.g., a 10:1 to 20:1 molar ratio relative to benzyl chloride) and a catalytic amount of anhydrous aluminum chloride.[6]

  • Heat the mixture to boiling on a steam bath.

  • Once boiling, turn off the steam and add benzyl chloride dropwise from the dropping funnel at a rate that maintains a gentle reflux.[7] The reaction is exothermic, and controlling the addition rate is crucial to prevent overheating.[8]

  • After the addition is complete, continue to reflux the mixture for a specified time (e.g., 30 minutes) to ensure the reaction goes to completion.[9]

  • Cool the reaction mixture in an ice bath.

  • Carefully quench the reaction by slowly adding ice-cold water to decompose the aluminum chloride complex.[8]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and then again with water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Remove the benzene and any unreacted benzyl chloride by distillation.

  • The resulting diphenylmethane can be further purified by vacuum distillation.[7]

The yield and selectivity of the Friedel-Crafts alkylation are highly dependent on the reaction conditions. The use of a large excess of the aromatic substrate is a key strategy to minimize polyalkylation, where the product, being more nucleophilic than the starting material, undergoes further alkylation.[6]

Alkylating AgentAromatic SubstrateCatalystBenzene:Alkyl Halide Molar RatioTemperature (°C)Reaction TimeConversion (%)Selectivity to Monoalkylated Product (%)Reference
Benzyl ChlorideBenzeneFeCl₃15:1801-4 h>95~90[10]
Benzyl ChlorideBenzeneAlCl₃10:1Reflux30 min-49.5-52.5 (isolated yield)[7]
Isobutyl ChlorideBenzeneAlCl₃Excess5-102.5-3 h--[8]
tert-Butyl ChlorideBenzeneAlCl₃Excess0-515-20 min--[8]

Table 1: Representative Quantitative Data for Friedel-Crafts Alkylation.

The Friedel-Crafts alkylation is a versatile reaction but suffers from several limitations:

  • Polyalkylation: The alkylated product is often more reactive than the starting material, leading to the formation of polyalkylated byproducts.[3]

  • Carbocation Rearrangement: The intermediate carbocation can undergo rearrangement to a more stable carbocation, leading to the formation of isomeric products.[3] For example, the alkylation of benzene with n-propyl chloride yields a mixture of n-propylbenzene and isopropylbenzene.

  • Substrate Limitations: The reaction fails with aromatic rings bearing strongly deactivating substituents (e.g., -NO₂, -CN, -COR).[3] Additionally, aromatic amines and phenols react with the Lewis acid catalyst, inhibiting the reaction.[5]

  • Aryl and Vinylic Halides: These halides do not readily form carbocations and are therefore unsuitable for Friedel-Crafts alkylation.[3]

Friedel-Crafts Acylation

To overcome some of the limitations of alkylation, particularly polyalkylation and carbocation rearrangement, the Friedel-Crafts acylation was developed. This reaction involves the introduction of an acyl group (-COR) onto the aromatic ring using an acyl halide or an acid anhydride (B1165640) with a Lewis acid catalyst.[4] The resulting aryl ketone can then be reduced to the corresponding alkylbenzene.

The mechanism is similar to alkylation, involving the formation of a resonance-stabilized acylium ion as the electrophile.[2]

Friedel_Crafts_Acylation cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation RCOCl R-COCl Acylium [R-C=O]⁺ RCOCl->Acylium + AlCl₃ AlCl3 AlCl₃ AlCl4 [AlCl₄]⁻ Benzene Benzene Ring Arenium Arenium Ion (Sigma Complex) Benzene->Arenium + [R-C=O]⁺ ArylKetone Aryl Ketone Arenium->ArylKetone + [AlCl₄]⁻ HCl HCl Regen_AlCl3 AlCl₃

Figure 2: Generalized mechanism of Friedel-Crafts Acylation.

A key advantage of acylation is that the product, an aryl ketone, is deactivated towards further electrophilic substitution, thus preventing polyacylation.[2]

Coupling Reactions for Alkylbenzene Synthesis

An alternative approach to forming C(sp²)-C(sp³) bonds for the synthesis of alkylbenzenes involves the coupling of aryl and alkyl halides.

The Wurtz-Fittig Reaction

Discovered as an extension of the Wurtz reaction by Wilhelm Rudolph Fittig in the 1860s, the Wurtz-Fittig reaction provides a method for synthesizing alkyl-substituted aromatic compounds by reacting an aryl halide with an alkyl halide in the presence of sodium metal in a dry ether solvent.[11][12]

The mechanism of the Wurtz-Fittig reaction is not fully elucidated and is thought to proceed through either a radical or an organoalkali pathway, or a combination of both.[11][12]

  • Radical Mechanism: Sodium metal donates an electron to the aryl and alkyl halides, forming aryl and alkyl radicals. These radicals then combine to form the alkylbenzene product. The formation of side products like biphenyl (B1667301) and alkanes supports this mechanism.[11]

  • Organoalkali Mechanism: The more reactive alkyl halide reacts with sodium to form an organosodium intermediate, which then acts as a nucleophile and attacks the aryl halide.[13]

Wurtz_Fittig_Mechanisms cluster_radical Radical Mechanism cluster_organoalkali Organoalkali Mechanism ArX Ar-X Ar_rad Ar• ArX->Ar_rad + Na RX R-X R_rad R• RX->R_rad + Na Na 2Na ArR Ar-R Ar_rad->ArR ArAr Ar-Ar Ar_rad->ArAr R_rad->ArR RR R-R R_rad->RR RX2 R-X RNa R⁻Na⁺ RX2->RNa + 2Na Na2 2Na ArR2 Ar-R RNa->ArR2 + Ar-X ArX2 Ar-X

Figure 3: Proposed mechanisms for the Wurtz-Fittig Reaction.

The synthesis of toluene (B28343) from chlorobenzene (B131634) and methyl chloride illustrates the Wurtz-Fittig reaction.

Materials:

  • Chlorobenzene

  • Methyl chloride

  • Sodium metal

  • Dry diethyl ether

Procedure:

  • In a flame-dried flask under an inert atmosphere, place small pieces of sodium metal in dry diethyl ether.

  • A mixture of chlorobenzene and methyl chloride is added slowly to the sodium suspension.

  • The reaction is typically initiated by gentle warming and then proceeds exothermically. The reaction is maintained at a controlled temperature.

  • After the reaction is complete, the mixture is filtered to remove sodium chloride and any unreacted sodium.

  • The ether is removed by distillation, and the resulting toluene is purified by fractional distillation.

Yields in the Wurtz-Fittig reaction can be variable due to the formation of side products from the self-coupling of the aryl and alkyl halides (e.g., biphenyl and ethane (B1197151) in the synthesis of toluene).[14]

Aryl HalideAlkyl HalideProductYield (%)Reference
BromobenzeneEthyl bromideEthylbenzeneVariable[12]
ChlorobenzeneMethyl chlorideTolueneHigh (qualitative)[13]

Table 2: Representative Wurtz-Fittig Reactions.

The primary limitation of the Wurtz-Fittig reaction is the formation of significant amounts of side products, which can complicate purification and reduce the yield of the desired asymmetric product.[12] The reaction is most effective when there is a significant difference in the reactivity of the two halides.

Reduction of Aryl Ketones

A powerful and often preferred method for the synthesis of straight-chain alkylbenzenes involves a two-step sequence: Friedel-Crafts acylation followed by the reduction of the resulting aryl ketone. This approach avoids the carbocation rearrangements that can plague Friedel-Crafts alkylation. Two classical methods for this reduction are the Clemmensen and Wolff-Kishner reductions.

Clemmensen Reduction

Discovered by the Danish chemist Erik Christian Clemmensen in 1913, this reaction reduces aldehydes and ketones to alkanes using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[15][16] It is particularly effective for reducing aryl-alkyl ketones.[16]

The precise mechanism of the Clemmensen reduction is not fully understood due to its heterogeneous nature, but it is believed to occur on the surface of the zinc.[17] It is thought to involve electron transfer from the metal and protonation steps, possibly through organozinc intermediates or zinc carbenoids, without the formation of an alcohol intermediate.[17][18]

Clemmensen_Reduction cluster_steps Proposed Mechanistic Pathway ArylKetone Aryl Ketone ProtonatedKetone Protonated Ketone ArylKetone->ProtonatedKetone + H⁺ Organozinc Organozinc Intermediate ProtonatedKetone->Organozinc + Zn(Hg), e⁻ Alkylbenzene Alkylbenzene Organozinc->Alkylbenzene + H⁺, -H₂O

Figure 4: Simplified proposed mechanism for the Clemmensen Reduction.

Materials:

  • Acetophenone

  • Zinc amalgam (prepared from zinc dust and mercuric chloride)

  • Concentrated hydrochloric acid

  • Toluene or another suitable solvent

Procedure:

  • The aryl ketone is heated under reflux with an excess of amalgamated zinc and concentrated hydrochloric acid.[16]

  • The reaction mixture is refluxed for several hours until the reduction is complete (monitored by TLC or GC).

  • After cooling, the mixture is diluted with water and extracted with a suitable organic solvent like toluene or ether.

  • The organic layer is washed, dried, and the solvent is evaporated.

  • The resulting alkylbenzene is purified by distillation.

SubstrateProductYield (%)Reference
AcetophenoneEthylbenzene~70-80[19] (qualitative)
p-Hydroxyacetophenonep-Ethylphenol-[1] (kinetic study)
Cholestane-3-oneCholestane~76[17]

Table 3: Representative Yields for Clemmensen Reduction.

The strongly acidic conditions of the Clemmensen reduction limit its use to substrates that are stable to acid.[17] It is not suitable for compounds with acid-sensitive functional groups.

Wolff-Kishner Reduction

Independently discovered by Nikolai Kishner in 1911 and Ludwig Wolff in 1912, the Wolff-Kishner reduction provides a complementary method to the Clemmensen reduction, as it is carried out under basic conditions.[20] The reaction involves the conversion of a carbonyl compound to its hydrazone, followed by decomposition of the hydrazone with a strong base at high temperatures to yield the corresponding alkane.[21]

The reaction proceeds in two main stages:

  • Hydrazone Formation: The ketone or aldehyde reacts with hydrazine (B178648) (H₂NNH₂) to form a hydrazone.[21]

  • Base-Catalyzed Reduction: In the presence of a strong base (e.g., KOH or potassium tert-butoxide) and heat, the hydrazone is deprotonated. A series of proton transfer and electron rearrangement steps leads to the elimination of nitrogen gas and the formation of a carbanion, which is then protonated by the solvent to give the alkane.[20][21]

Wolff_Kishner_Reduction cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Base-Catalyzed Reduction Ketone Aryl Ketone Hydrazone Hydrazone Ketone->Hydrazone + H₂NNH₂ DeprotonatedHydrazone Deprotonated Hydrazone Hydrazone->DeprotonatedHydrazone + OH⁻, -H₂O Carbanion Carbanion DeprotonatedHydrazone->Carbanion → Diimide anion → -N₂ Alkane Alkylbenzene Carbanion->Alkane + H₂O

Figure 5: Generalized mechanism of the Wolff-Kishner Reduction.

Materials:

Procedure:

  • The aryl ketone, hydrazine hydrate, and potassium hydroxide are heated in a high-boiling solvent like ethylene glycol.[16]

  • The mixture is heated to a temperature that allows for the formation of the hydrazone and the subsequent elimination of water.

  • The temperature is then raised further (typically to 180-200 °C) to effect the decomposition of the hydrazone with the evolution of nitrogen gas.[22]

  • After the reaction is complete, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent.

  • The organic extract is washed, dried, and the product is purified by distillation.

SubstrateProductYield (%)Reference
AcetophenoneEthylbenzeneGood (qualitative)[21]
Various ketonesCorresponding alkanesExcellent (qualitative)[22]

Table 4: Representative Yields for Wolff-Kishner Reduction.

The Wolff-Kishner reduction is suitable for base-sensitive substrates that would not tolerate the acidic conditions of the Clemmensen reduction.[20] However, it is not applicable to compounds that are sensitive to strong bases.

Logical Workflow for Synthesis of Substituted Alkylbenzenes

The choice of synthetic method for a particular substituted alkylbenzene depends on several factors, including the desired structure, the nature of the substituents on the aromatic ring, and the potential for side reactions.

Synthesis_Workflow start Desired Alkylbenzene Structure rearrangement_prone Is the alkyl group prone to rearrangement? start->rearrangement_prone wurtz_fittig_check Is a direct coupling of Ar-X and R-X desired? start->wurtz_fittig_check friedel_crafts_alkylation Friedel-Crafts Alkylation rearrangement_prone->friedel_crafts_alkylation No friedel_crafts_acylation Friedel-Crafts Acylation rearrangement_prone->friedel_crafts_acylation Yes product Target Alkylbenzene friedel_crafts_alkylation->product acid_sensitive Is the substrate acid-sensitive? friedel_crafts_acylation->acid_sensitive clemmensen Clemmensen Reduction acid_sensitive->clemmensen No wolff_kishner Wolff-Kishner Reduction acid_sensitive->wolff_kishner Yes clemmensen->product wolff_kishner->product wurtz_fittig Wurtz-Fittig Reaction (Consider side products) wurtz_fittig_check->wurtz_fittig Yes wurtz_fittig->product

Figure 6: Decision workflow for selecting a synthetic route to substituted alkylbenzenes.

Conclusion

The synthesis of substituted alkylbenzenes has a rich history, with the development of the Friedel-Crafts, Wurtz-Fittig, Clemmensen, and Wolff-Kishner reactions providing a powerful toolkit for organic chemists. Each method has its own strengths and weaknesses, and a thorough understanding of their mechanisms, scope, and limitations is crucial for the successful design and execution of synthetic strategies in research and drug development. This guide provides a foundational understanding of these core reactions, equipping scientists with the knowledge to navigate the synthesis of this important class of molecules.

References

Electron-donating effects of alkyl groups on benzene rings

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Electron-Donating Effects of Alkyl Groups on Benzene (B151609) Rings

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electron-donating properties of alkyl groups when attached to a benzene ring. Understanding these effects is crucial for predicting and controlling the outcomes of chemical reactions, a fundamental aspect of synthetic chemistry and drug development. We will delve into the core mechanisms, present quantitative data, detail relevant experimental protocols, and provide visualizations to clarify complex concepts.

Core Mechanisms of Electron Donation by Alkyl Groups

Alkyl groups are classified as electron-donating groups (EDGs), meaning they increase the electron density of the aromatic ring to which they are attached.[1] This activation makes the ring more nucleophilic and thus more reactive toward electrophiles in reactions like electrophilic aromatic substitution (EAS).[1][2] The primary mechanisms responsible for this effect are the inductive effect and hyperconjugation.

The Inductive Effect (+I)

The inductive effect involves the polarization of a sigma (σ) bond due to differences in electronegativity between the atoms involved.[3][4] Traditionally, alkyl groups have been considered to donate electron density through an inductive effect (+I effect). This is rationalized by the sp3-hybridized carbon of the alkyl group being less electronegative than the sp2-hybridized carbons of the benzene ring.[1] This difference in electronegativity is thought to cause a slight push of electron density from the alkyl group into the ring.[5]

However, it is important to note a recent debate in the field of physical organic chemistry. Some computational studies suggest that alkyl groups might actually be slightly inductively electron-withdrawing relative to hydrogen, owing to the greater electronegativity of carbon compared to hydrogen.[6][7] In this view, the observed electron-donating character of alkyl groups in the context of electrophilic aromatic substitution is attributed almost entirely to hyperconjugation.[7][8] For the practical purposes of predicting reactivity in EAS reactions, alkyl groups are consistently observed to be activating and are treated as electron-donating.

Hyperconjugation

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a sigma (σ) bond (typically a C-H or C-C bond) into an adjacent empty or partially filled p-orbital or a π-orbital.[9][10] In the case of alkylbenzenes, the σ-electrons from the C-H bonds on the carbon atom attached to the benzene ring (the α-carbon) can overlap with the π-system of the ring.[2] This delocalization increases the electron density of the ring, particularly at the ortho and para positions.

The effectiveness of hyperconjugation depends on the number of α-hydrogens. Therefore, the methyl group (-CH₃), with three α-hydrogens, exhibits the strongest hyperconjugative effect. The effect diminishes with increasing substitution on the α-carbon, following the order: -CH₃ > -CH₂CH₃ > -CH(CH₃)₂ > -C(CH₃)₃.[11]

G Mechanisms of Alkyl Group Electron Donation Inductive_Effect Alkyl Group (R) (e.g., -CH3) Benzene_I Benzene Ring Inductive_Effect->Benzene_I Hyperconjugation_Effect Alkyl C-H σ-bond Benzene_H Benzene π-system Hyperconjugation_Effect->Benzene_H σ-π orbital overlap (delocalization)

Figure 1: Dual mechanisms of electron donation by alkyl groups.

Quantitative Analysis of Electron-Donating Effects

The electronic influence of substituents can be quantified using linear free-energy relationships, most notably the Hammett equation, and by comparing the rates of reaction for substituted versus unsubstituted benzene.

The Hammett Equation

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the impact of meta- and para-substituents on the reactivity of a benzene ring.[12] The equation is given as:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

  • k or K is the rate or equilibrium constant for the substituted reactant.

  • k₀ or K₀ is the rate or equilibrium constant for the unsubstituted (hydrogen) reactant.

  • σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It measures the electronic effect of that substituent relative to hydrogen.[13] Electron-donating groups have negative σ values.

  • ρ (rho) is the reaction constant , which depends on the reaction type and conditions. It measures the sensitivity of the reaction to electronic effects.[13]

The substituent constants for common alkyl groups clearly show their electron-donating nature, with negative values indicating they are better electron donors than hydrogen.

Table 1: Hammett Substituent Constants (σ) for Common Alkyl Groups

Substituent (R) σ_meta σ_para
-CH₃ -0.07 -0.17
-CH₂CH₃ -0.07 -0.15
-CH(CH₃)₂ -0.07 -0.15
-C(CH₃)₃ -0.10 -0.20

(Data compiled from various sources on Hammett parameters.)

Reaction Rate Data

The activating nature of alkyl groups is directly observable in their effect on the rates of electrophilic aromatic substitution. Alkylbenzenes react significantly faster than benzene itself.

Table 2: Relative Rates of Nitration for Various Alkylbenzenes at 25°C

Compound Relative Rate (Benzene = 1)
Benzene 1
Toluene (B28343) (-CH₃) 24
Ethylbenzene (-CH₂CH₃) 20
Isopropylbenzene (-CH(CH₃)₂) 18
tert-Butylbenzene (-C(CH₃)₃) 16

(Data adapted from kinetic studies of electrophilic nitration.)[14][15]

The data shows a clear activation by all alkyl groups. The trend in rates (methyl > ethyl > isopropyl > tert-butyl) is often referred to as the Baker-Nathan effect and is considered strong evidence for the dominance of hyperconjugation over the inductive effect in this context.[11] The inductive effect alone would predict the opposite trend, as the tert-butyl group is considered the strongest inductive donor.

Consequences for Reactivity and Regioselectivity

The increased electron density provided by alkyl groups has two major consequences for electrophilic aromatic substitution (EAS): it increases the overall reaction rate and directs incoming electrophiles to specific positions on the ring.

Ring Activation

As shown in the reaction rate data (Table 2), alkyl groups are "activating groups." They make the benzene ring more electron-rich and therefore a more potent nucleophile, leading to a faster reaction with electrophiles.[16] This occurs because the electron-donating group stabilizes the positively charged carbocation intermediate (the arenium ion or sigma complex) formed during the rate-determining step of the reaction, thereby lowering the activation energy.[17]

Ortho, Para-Directing Effect

Alkyl groups are ortho, para-directors. This means that during an EAS reaction, the incoming electrophile is predominantly added to the positions ortho or para to the alkyl group.[16] This regioselectivity can be explained by examining the resonance structures of the arenium ion intermediate formed upon attack at the ortho, meta, and para positions.

  • Ortho and Para Attack: When the electrophile attacks at the ortho or para position, one of the resonance structures for the resulting carbocation is a tertiary carbocation, where the positive charge is directly adjacent to the alkyl-substituted carbon. This structure is particularly stable due to the electron-donating effects (both inductive and hyperconjugative) of the alkyl group.[3]

  • Meta Attack: When attack occurs at the meta position, all possible resonance structures are secondary carbocations. None of them place the positive charge on the carbon bearing the alkyl group.

Because the intermediates for ortho and para attack are more stable than the intermediate for meta attack, the activation energies for the ortho and para pathways are lower, and these products are formed much faster and in greater abundance.[16] The para product is often favored over the ortho product due to reduced steric hindrance.[14]

EAS_Pathway EAS on Toluene: Arenium Ion Intermediates cluster_ortho Ortho Attack cluster_meta Meta Attack cluster_para Para Attack Toluene Toluene +CH3 Ortho_Attack Ortho Intermediate + E + H CH3 Toluene->Ortho_Attack + E+ Meta_Attack Meta Intermediate + E H CH3 Toluene->Meta_Attack + E+ Para_Attack Para Intermediate + E H CH3 Toluene->Para_Attack + E+ Ortho_Resonance Tertiary Carbocation + E H + CH3 Ortho_Attack->Ortho_Resonance Resonance (More Stable) Meta_Resonance Secondary Carbocation + E H + CH3 Meta_Attack->Meta_Resonance Resonance (Less Stable) Para_Resonance Tertiary Carbocation + E H + CH3 Para_Attack->Para_Resonance Resonance (More Stable)

Figure 2: Stability of arenium ion intermediates in EAS.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to quantify and analyze the electron-donating effects of alkyl groups.

Protocol 1: Determination of Relative Reaction Rates by Competitive Nitration

This protocol describes a method to determine the relative reactivity of an alkylbenzene (e.g., toluene) compared to benzene in an electrophilic nitration reaction.

Objective: To quantify the activating effect of an alkyl group by measuring the product ratio of a competitive reaction.

Materials:

  • Benzene

  • Toluene (or other alkylbenzene)

  • Glacial acetic acid

  • Concentrated nitric acid (70%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., dodecane) for GC analysis

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

Procedure:

  • Reactant Preparation: Prepare an equimolar solution of benzene and toluene in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath. Add a known amount of the internal standard.

  • Nitrating Mixture: Slowly add a limiting amount of concentrated nitric acid to the stirred solution while maintaining the temperature at 0-5°C. The amount of nitric acid should be substoichiometric to ensure that only a small fraction of the aromatic compounds react.

  • Reaction: Allow the reaction to stir in the ice bath for 30 minutes.

  • Quenching and Extraction: Quench the reaction by pouring the mixture into a separatory funnel containing ice-cold water and DCM. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution until neutral, then with water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove a portion of the solvent under reduced pressure if necessary for analysis.

  • Analysis: Analyze the resulting solution using GC-MS. Identify and quantify the peaks corresponding to unreacted benzene, unreacted toluene, nitrobenzene, and the isomers of nitrotoluene (ortho, meta, para).

Data Analysis: The relative rate (k_toluene / k_benzene) is calculated from the product ratio and the initial reactant concentrations, correcting for the statistical factor (toluene has 4 ortho/para positions and 2 meta, while benzene has 6 identical positions). The ratio of (nitrotoluenes / nitrobenzene) gives a direct measure of the relative reactivity.

Protocol 2: Analysis of Electron Density via ¹³C NMR Spectroscopy

This protocol outlines the use of ¹³C NMR to probe the electron density at different carbon atoms in the benzene ring.

Objective: To correlate the ¹³C chemical shifts of aromatic carbons with the electron-donating ability of various alkyl substituents.

Materials:

  • A series of high-purity alkylbenzenes (e.g., benzene, toluene, ethylbenzene, tert-butylbenzene)

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: For each alkylbenzene, prepare a solution of approximately 10-20 mg in 0.6 mL of CDCl₃ in a clean, dry NMR tube.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum for each sample. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 90° pulse angle and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction). Reference the spectra using the CDCl₃ solvent peak (δ = 77.16 ppm).

  • Peak Assignment: Identify the chemical shifts for each carbon atom in the aromatic ring (C1-ipso, C2/6-ortho, C3/5-meta, C4-para). Assignments can be confirmed using 2D NMR techniques (HSQC, HMBC) or by comparison with literature data.

Data Interpretation: Electron-donating groups increase the electron density at the carbons of the benzene ring, causing them to be more shielded and thus resonate at a lower chemical shift (upfield shift) compared to benzene (δ = 128.5 ppm). The chemical shift of the para-carbon is particularly sensitive to the electronic effects of the substituent. A plot of the para-carbon chemical shift versus the Hammett σ_para constant for a series of substituents often shows a linear correlation, providing a spectroscopic measure of the substituent's electron-donating or -withdrawing strength.[18]

G cluster_prep Sample Preparation cluster_reaction Reaction cluster_workup Workup & Extraction cluster_analysis Analysis A Prepare equimolar benzene/alkylbenzene solution in acetic acid B Add internal standard A->B C Cool mixture in ice bath B->C D Slowly add limiting amount of HNO3 at 0-5°C C->D E Stir for 30 minutes D->E F Quench with ice water and Dichloromethane (DCM) E->F G Separate organic layer F->G H Wash with NaHCO3 (aq) and then H2O G->H I Dry over MgSO4 H->I J Analyze by GC-MS I->J K Quantify reactants and products J->K L Calculate relative rate (k_alkylbenzene / k_benzene) K->L

Figure 3: Experimental workflow for competitive nitration kinetics.

References

Methodological & Application

Application Notes and Protocol for the Friedel-Crafts Synthesis of 1-tert-butyl-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-tert-butyl-3-ethylbenzene via a Friedel-Crafts alkylation reaction. Friedel-Crafts reactions are a fundamental class of electrophilic aromatic substitution reactions for the formation of carbon-carbon bonds.[1] This protocol outlines the alkylation of ethylbenzene (B125841) with a tert-butylating agent, utilizing a Lewis acid catalyst. The methodology presented is based on established principles of Friedel-Crafts chemistry and is intended to serve as a foundational procedure for laboratory synthesis. Included are comprehensive experimental procedures, data presentation in tabular format, and a visual representation of the experimental workflow.

Introduction

Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the attachment of alkyl groups to aromatic rings.[2] The reaction typically involves the treatment of an aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][3] This process proceeds through the formation of a carbocation or a related electrophilic species that is then attacked by the electron-rich aromatic ring.[4]

The synthesis of this compound is a representative example of this reaction class, where the ethyl group on the starting material directs the incoming tert-butyl group primarily to the ortho and para positions. However, steric hindrance from the ethyl group can influence the regioselectivity of the reaction, and the meta isomer can also be formed. The alkylated product is often more nucleophilic than the starting material, which can lead to polyalkylation as a significant side reaction.[5] Careful control of reaction conditions, such as temperature and reactant stoichiometry, is crucial to maximize the yield of the desired monosubstituted product.

Data Presentation

ParameterValueReference
Starting Material EthylbenzeneGeneral Knowledge
Alkylating Agent tert-Butyl chloride[6]
Catalyst Anhydrous Aluminum Chloride (AlCl₃)[1][3]
Solvent Dichloromethane (CH₂Cl₂) or excess Ethylbenzene[1]
Reactant Ratio (Ethylbenzene:tert-Butyl Chloride:AlCl₃) 5 : 1 : 1.1 (molar ratio)Based on similar reactions[5]
Reaction Temperature 0 - 5 °C[5]
Reaction Time 1 - 2 hours[7]
Work-up Procedure Aqueous quench, extraction, drying, and solvent removal[5][6]
Purification Method Fractional distillation[8]
Expected Product This compound[9]
Molecular Weight 162.27 g/mol [9]
Purity (target) >98%[10][11]

Experimental Protocol

Safety Precautions:

  • Ethylbenzene and tert-butyl chloride are flammable liquids. [9]

  • Anhydrous aluminum chloride reacts violently with water and is corrosive. Handle in a dry environment and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [5]

  • The reaction generates HCl gas, which is corrosive and toxic. The entire procedure must be performed in a well-ventilated fume hood. [6]

Materials:

  • Ethylbenzene (anhydrous)

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous, optional solvent)

  • Ice

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Beaker

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Reaction Setup:

    • In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Protect the apparatus from atmospheric moisture with a drying tube.

    • Add 85 mL of anhydrous ethylbenzene (approximately 0.75 mol) to the flask. If using a solvent, use a smaller amount of ethylbenzene and add anhydrous dichloromethane.

    • Cool the flask to 0-5 °C using an ice bath.

  • Catalyst Addition:

    • While stirring, carefully add 20 g (0.15 mol) of anhydrous aluminum chloride to the cooled ethylbenzene in small portions. Some fuming (HCl) may be observed.

  • Addition of Alkylating Agent:

    • Place 13.9 mL (0.125 mol) of tert-butyl chloride into the dropping funnel.

    • Add the tert-butyl chloride dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature between 0 and 5 °C.

  • Reaction:

    • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if desired.

  • Work-up (Quenching):

    • Slowly and carefully pour the reaction mixture over 200 g of crushed ice in a large beaker within the fume hood. This will decompose the aluminum chloride complex. Stir until all the ice has melted.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of saturated sodium bicarbonate solution.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Remove the excess ethylbenzene and any solvent using a rotary evaporator.

  • Purification:

    • Purify the crude product by fractional distillation under reduced pressure to separate the desired this compound from any unreacted starting materials, isomers, and polyalkylated byproducts.[8]

Mandatory Visualization

Friedel_Crafts_Synthesis_Workflow Experimental Workflow for Friedel-Crafts Synthesis A Reaction Setup - Dry 250 mL round-bottom flask - Add ethylbenzene - Cool to 0-5 °C in an ice bath B Catalyst Addition - Add anhydrous AlCl₃ in portions A->B Stirring C Addition of Alkylating Agent - Add tert-butyl chloride dropwise - Maintain temperature at 0-5 °C B->C Stirring D Reaction - Stir for 1-2 hours at 0-5 °C C->D Stirring E Work-up (Quenching) - Pour reaction mixture over crushed ice D->E F Extraction - Separate organic layer - Wash with water and NaHCO₃ solution E->F G Drying and Solvent Removal - Dry with Na₂SO₄ - Remove solvent via rotary evaporation F->G H Purification - Fractional distillation G->H I Final Product This compound H->I

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Selective Alkylation of Ethylbenzene Using Lewis Acid Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective alkylation of ethylbenzene (B125841) is a critical transformation in organic synthesis, yielding valuable intermediates for the production of fine chemicals, polymers, and pharmaceuticals. Diethylbenzene (DEB) isomers, the primary products of this reaction, are particularly important. For instance, para-diethylbenzene is a key precursor in the manufacture of para-xylene. The choice of catalyst is paramount in controlling the regioselectivity and efficiency of this reaction. This document provides detailed application notes and experimental protocols for the use of various Lewis acid catalysts in the selective alkylation of ethylbenzene, with a focus on comparing the performance of homogeneous and heterogeneous systems.

Lewis acids, such as aluminum chloride (AlCl₃), have traditionally been used as catalysts in Friedel-Crafts alkylation reactions.[1] While effective, these homogeneous catalysts can be difficult to separate from the reaction mixture and may pose environmental concerns.[2] In recent years, heterogeneous catalysts, particularly zeolites, have gained prominence due to their shape-selective properties, ease of separation, and reusability.[1][3] Zeolites like ZSM-5 and mordenite (B1173385) offer distinct advantages in directing the alkylation to specific positions on the aromatic ring, thereby enhancing the yield of desired isomers.[4]

This document will explore the reaction mechanisms, provide comparative data on catalyst performance, and detail experimental procedures for both traditional Lewis acids and advanced zeolite catalysts.

Reaction Mechanism and Signaling Pathway

The alkylation of ethylbenzene with an alkylating agent (e.g., ethanol (B145695) or ethylene) in the presence of a Lewis acid catalyst proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the alkylating agent to generate a carbocation or a carbocation-like species, which then attacks the electron-rich ethylbenzene ring.

Alkylation Mechanism cluster_activation Catalyst Activation & Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution Alkylating_Agent Alkylating Agent (e.g., Ethanol) Electrophile Electrophile (Carbocation) Alkylating_Agent->Electrophile Activation Lewis_Acid Lewis Acid (e.g., AlCl3, Zeolite) Lewis_Acid->Electrophile Lewis_Acid_Complex Lewis Acid Complex Electrophile->Lewis_Acid_Complex Complexation Sigma_Complex Sigma Complex (Wheland Intermediate) Electrophile->Sigma_Complex Ethylbenzene Ethylbenzene Ethylbenzene->Sigma_Complex Nucleophilic Attack Product Diethylbenzene (o-, m-, p- isomers) Sigma_Complex->Product Deprotonation Catalyst_Regen Regenerated Lewis Acid Sigma_Complex->Catalyst_Regen

Caption: General mechanism of Lewis acid-catalyzed alkylation of ethylbenzene.

Data Presentation: Comparative Catalyst Performance

The following tables summarize the performance of various Lewis acid catalysts in the alkylation of ethylbenzene under different reaction conditions.

Table 1: Alkylation of Ethylbenzene with Ethanol over Zeolite Catalysts [2][4]

CatalystTemperature (°C)Ethylbenzene Conversion (%)Diethylbenzene (DEB) Selectivity (%)para-DEB Selectivity (%)Activation Energy (kJ/mol)
HZSM-535025.385.135.2112
Mordenite35038.692.528.745.2

Reaction Conditions: Fluidized-bed reactor, Ethylbenzene to ethanol molar ratio = 1:1.[2][4]

Table 2: Gas-Phase Alkylation of Benzene (B151609) with Ethylene over BXE ALKCAT Zeolite [5]

Temperature (°C)Benzene to Ethylene Molar RatioBenzene Conversion (%)Ethylbenzene Selectivity (%)Diethylbenzene Selectivity (%)
3001:1~3573.0~20
4501:1~5885.5~15
4003:1~25~90~8
4006:1~15~95~4

Reaction Conditions: Fixed-bed down-pass flow reactor, atmospheric pressure.[5]

Table 3: Alkylation of Benzene with Ethanol over Modified Zeolite Catalysts [3]

CatalystBenzene Conversion (%)Ethylbenzene Yield (%)Ethylbenzene Selectivity (%)
Zeolite (Shankanay)231565
+ Y Zeolite544888
+ ZSM-5605592
+ ZSM-5 + La726996
+ ZSM-5 + La + Mg747196

Note: While this data is for benzene alkylation, it provides valuable insights into the impact of zeolite modification on catalyst performance.[3]

Experimental Protocols

Protocol 1: Liquid-Phase Alkylation of Ethylbenzene with Ethanol using HZSM-5 Zeolite

This protocol is adapted from studies on the alkylation of ethylbenzene with ethanol over zeolite catalysts.[1]

1. Catalyst Preparation and Activation:

  • The HZSM-5 zeolite catalyst (extrudates of 0.3 to 0.5 mm particle size) is loaded into a continuous-flow fixed-bed reactor.[1]

  • The catalyst (approximately 2.0 g) is preheated in a stream of air at 540°C for 2 hours.[1]

  • Following preheating, a stream of nitrogen is passed through the reactor for 30 minutes to remove any residual air.[1]

2. Reaction Procedure:

  • A mixture of ethylbenzene and ethanol, with a molar ratio ranging from 5 to 10, is prepared.[1]

  • The reactant mixture is delivered to a vaporizer using a metering pump.[1]

  • The vaporized reactants are then passed through the catalyst bed in the reactor, with hydrogen used as a carrier gas. The flow rate is controlled by a mass flowmeter.[1]

  • The reaction is carried out at the desired temperature (e.g., 350°C).

3. Product Analysis:

  • The composition of the products exiting the reactor is analyzed by gas chromatography (GC).[1]

4. Catalyst Regeneration:

  • Zeolite catalysts can be regenerated by calcination in air to burn off coke deposits.

Protocol_Zeolite Start Start Catalyst_Prep Catalyst Preparation (HZSM-5, 0.3-0.5 mm) Start->Catalyst_Prep Activation Catalyst Activation (540°C, 2h in air; 30 min in N2) Catalyst_Prep->Activation Reactant_Prep Prepare Reactant Mixture (Ethylbenzene:Ethanol, 5-10:1 molar ratio) Activation->Reactant_Prep Reaction Alkylation Reaction (Fixed-bed reactor, 350°C, H2 carrier gas) Reactant_Prep->Reaction Analysis Product Analysis (Gas Chromatography) Reaction->Analysis End End Analysis->End

Caption: Experimental workflow for zeolite-catalyzed ethylbenzene alkylation.

Protocol 2: Laboratory-Scale Synthesis of Diethylbenzene using Aluminum Chloride (AlCl₃)

This protocol is a general procedure for Friedel-Crafts alkylation and should be performed with appropriate safety precautions in a fume hood.

1. Materials and Setup:

  • Reactants: Ethylbenzene, Ethylene (or a suitable ethylating agent like ethyl chloride), anhydrous Aluminum Chloride (AlCl₃).

  • Solvent: Anhydrous solvent like carbon disulfide or nitrobenzene (B124822) (use with extreme caution).

  • Glassware: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet tube. A magnetic stirrer is also required.

2. Reaction Procedure:

  • In the three-necked flask, place anhydrous AlCl₃ (typically a slight molar excess relative to the ethylating agent).

  • Add the anhydrous solvent to the flask.

  • Cool the flask in an ice bath.

  • Slowly add ethylbenzene to the stirred suspension of AlCl₃.

  • Through the dropping funnel, add the ethylating agent (e.g., ethyl chloride) dropwise to the reaction mixture. If using ethylene, it can be bubbled through the mixture.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • Quench the reaction by slowly pouring the mixture over crushed ice. This will decompose the aluminum chloride complex.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer with dilute hydrochloric acid, followed by a sodium bicarbonate solution, and finally with water.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the solvent by rotary evaporation.

  • The crude product can be purified by distillation to separate the different diethylbenzene isomers and any unreacted ethylbenzene.

Protocol_AlCl3 Start Start Setup Reaction Setup (3-neck flask, condenser, dropping funnel, gas inlet) Start->Setup Reagents Add Reagents (Anhydrous AlCl3, solvent, ethylbenzene) Setup->Reagents Addition Add Ethylating Agent (Dropwise, with cooling) Reagents->Addition Reaction Stir at Room Temperature (Monitor by TLC) Addition->Reaction Quench Quench Reaction (Pour onto ice) Reaction->Quench Extraction Work-up (Separation, washing, drying) Quench->Extraction Purification Purification (Distillation) Extraction->Purification End End Purification->End Catalyst_Selection Goal Desired Outcome? High_Conversion High Overall Conversion Goal->High_Conversion High Activity Para_Selectivity High para-Selectivity Goal->Para_Selectivity Shape Selectivity Ease_of_Separation Ease of Separation & Reusability Goal->Ease_of_Separation Process Efficiency Homogeneous Homogeneous Catalyst (e.g., AlCl3) High_Conversion->Homogeneous Often higher activity Modified_Zeolite Modified Zeolite (e.g., Mg-ZSM-5, P-ZSM-5) Para_Selectivity->Modified_Zeolite Pore size modification Heterogeneous Heterogeneous Catalyst (e.g., Zeolites) Ease_of_Separation->Heterogeneous Ease_of_Separation->Modified_Zeolite

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Butylethylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Butyl-4-ethylbenzene, a key intermediate in various chemical syntheses, is often accompanied by its structural and positional isomers. Due to their similar physicochemical properties, the separation and quantification of these isomers present a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) is a powerful technique for resolving such closely related compounds. This document provides a detailed protocol for a reversed-phase HPLC method for the separation of butylethylbenzene isomers, offering a robust starting point for method development and validation in research and quality control settings.

The isomers of butylethylbenzene include positional isomers (ortho, meta, para) and isomers with different butyl group configurations (n-butyl, sec-butyl, isobutyl, tert-butyl).[1] Their separation is crucial for accurate identification and quantification in applications ranging from chemical synthesis monitoring to environmental analysis.[1] Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is a well-established approach for separating non-polar aromatic compounds like butylethylbenzene isomers based on differences in their hydrophobicity.[1]

Experimental Protocols

This section details the recommended HPLC method for the separation of butylethylbenzene isomers.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector is suitable.[1]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution. Phenyl-based columns could also be considered for enhanced selectivity of aromatic compounds.[1]

  • Solvents: HPLC grade methanol (B129727) and water are required.

  • Standards: Prepare individual stock solutions of 1-butyl-4-ethylbenzene and its available isomers at a concentration of 1 mg/mL in methanol.[1]

  • Working Standard Mixture: Prepare a mixed working standard solution containing all isomers of interest at a concentration of 10 µg/mL each by diluting the stock solutions with the sample diluent (typically the initial mobile phase composition).[1]

2. Chromatographic Conditions

The following conditions provide a starting point for the separation. Optimization may be necessary depending on the specific isomers of interest and the sample matrix.

ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Methanol
Gradient 70% B to 95% B over 15 minutes, then hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Methanol/Water (70:30 v/v)

3. Sample Preparation

  • Dilute the sample to be analyzed with the sample diluent to ensure the concentration falls within the linear range of the detector.[1]

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]

Data Presentation

The separation of butylethylbenzene isomers in reversed-phase HPLC is primarily governed by their hydrophobicity. Generally, isomers with a larger hydrophobic surface area will exhibit longer retention times.[1]

Predicted Elution Order of Butylethylbenzene Isomers

The elution order can be predicted based on structural differences:

  • Structural Isomers of the Butyl Group: The branching of the butyl group affects the molecule's overall shape and hydrophobicity. A linear butyl group (n-butyl) has a larger surface area for hydrophobic interactions compared to branched isomers.[1] The expected elution order is:

    • tert-butylethylbenzene < sec-butylethylbenzene ≈ isobutylethylbenzene < n-butylethylbenzene[1]

  • Positional Isomers (ortho, meta, para): The elution order of positional isomers is influenced by subtle differences in their polarity and shape. Typically, the para isomer (1-butyl-4-ethylbenzene), being the most symmetrical, may pack more efficiently onto the stationary phase, leading to a slightly longer retention time compared to the ortho and meta isomers.[1] The ortho isomer, with its bulky groups in close proximity, may exhibit a slightly shorter retention time.[1]

Hypothetical Quantitative Data

The following table presents hypothetical retention times and resolution values to illustrate the expected separation performance. Actual values will vary depending on the specific HPLC system and column used.

IsomerPredicted Retention Time (min)Hypothetical Resolution (Rs)
tert-Butylethylbenzene8.5-
sec-Butylethylbenzene9.22.1
Isobutylethylbenzene9.51.3
o-n-Butylethylbenzene10.84.5
m-n-Butylethylbenzene11.21.6
p-n-Butylethylbenzene11.82.2

Mandatory Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare Stock Solutions (1 mg/mL) working Prepare Working Standard Mixture (10 µg/mL) stock->working injection Inject Sample/Standard working->injection sample_prep Dilute and Filter Sample sample_prep->injection instrument Set Up HPLC System & Equilibrate Column instrument->injection separation Chromatographic Separation injection->separation detection UV Detection at 254 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration quantification Quantify Isomers integration->quantification

Caption: Workflow for the HPLC separation of butylethylbenzene isomers.

Logical Relationships in Method Development

Method_Development cluster_goal Primary Goal cluster_params Key Parameters cluster_performance Performance Metrics goal Resolution of Isomers column Stationary Phase (e.g., C18, Phenyl) selectivity Selectivity (α) column->selectivity mobile_phase Mobile Phase (Composition & Gradient) retention Retention Time mobile_phase->retention mobile_phase->selectivity flow_rate Flow Rate flow_rate->retention temperature Temperature temperature->retention efficiency Efficiency (N) temperature->efficiency retention->goal selectivity->goal efficiency->goal

Caption: Key parameters influencing HPLC separation of isomers.

Discussion

The proposed reversed-phase HPLC method provides a solid foundation for the separation of butylethylbenzene isomers. The use of a C18 column with a methanol-water gradient is a well-established approach for separating non-polar aromatic compounds based on hydrophobic interactions.[1] For challenging separations of positional isomers, alternative stationary phases such as those with phenyl or pyrenylethyl groups can offer different selectivity through π-π interactions.[2][3]

Method optimization may be required to achieve baseline separation for all isomers in a complex mixture. Key parameters to adjust include the gradient slope, initial and final mobile phase compositions, and column temperature. A shallower gradient can improve the resolution of closely eluting peaks. While the described method is for achiral separations, if chiral isomers of butylethylbenzene are of interest, a chiral stationary phase (CSP) would be necessary.[4] Normal-phase chromatography, which utilizes a polar stationary phase and a non-polar mobile phase, can also be an effective alternative for isomer separations, particularly for positional isomers.[5][6]

Conclusion

This application note provides a comprehensive starting point for the development of a robust HPLC method for the separation of butylethylbenzene isomers. The detailed protocol, along with the discussion of method development principles and alternative approaches, will aid researchers and scientists in achieving accurate and reliable quantification of these challenging analytes. The provided visualizations offer a clear overview of the experimental workflow and the logical relationships in method optimization.

References

Application Note: GC-MS Analysis of 1-tert-butyl-3-ethylbenzene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-butyl-3-ethylbenzene is a disubstituted aromatic hydrocarbon. Its synthesis, typically achieved through Friedel-Crafts alkylation, can lead to a mixture of isomers and polyalkylated byproducts. Accurate identification and quantification of these products are crucial for reaction optimization, quality control, and ensuring the purity of the final product in various applications, including as a potential intermediate in drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it an ideal method for analyzing the complex mixture of products from such reactions. This application note provides a detailed protocol for the GC-MS analysis of the reaction products of this compound synthesis.

Reaction Overview: Friedel-Crafts Alkylation

The synthesis of this compound can be achieved via a Friedel-Crafts alkylation reaction.[1][2] This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3] The reaction can proceed by first ethylating benzene (B151609) followed by tert-butylation, or vice-versa. Both the ethyl and tert-butyl groups are ortho-, para-directing activators for further electrophilic substitution. However, the bulky nature of the tert-butyl group can sterically hinder substitution at the ortho positions.[3] Consequently, the reaction mixture can contain the desired this compound (meta-isomer, if starting from a directed synthesis route not detailed here), as well as ortho and para isomers, and polyalkylated products.

Experimental Protocols

Sample Preparation
  • Reaction Quenching: At the completion of the Friedel-Crafts reaction, the reaction mixture is quenched by slowly adding it to a beaker of ice-cold water with stirring. This deactivates the Lewis acid catalyst.

  • Extraction: The aqueous mixture is transferred to a separatory funnel, and the organic products are extracted with a suitable solvent, such as dichloromethane (B109758) or diethyl ether. The extraction is typically performed three times to ensure complete recovery of the organic products.

  • Washing: The combined organic extracts are washed sequentially with a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Drying: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filtration and Concentration: The drying agent is removed by filtration, and the solvent is carefully removed from the filtrate using a rotary evaporator to yield the crude product mixture.

  • Dilution for GC-MS Analysis: A small, accurately weighed amount of the crude product is dissolved in a known volume of a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration appropriate for GC-MS analysis (typically in the range of 10-100 µg/mL). An internal standard (e.g., naphthalene-d8) can be added at a known concentration for quantitative analysis.[4]

GC-MS Instrumentation and Conditions

The analysis is performed on a gas chromatograph coupled to a mass spectrometer. The following conditions are recommended and may be optimized for specific instrumentation.

Parameter Setting
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 7250 GC/Q-TOF or equivalent[5]
Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[4]
Inlet Split/Splitless, operated in splitless mode[4]
Inlet Temperature 280 °C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate of 1.0 mL/min[5]
Oven Temperature Program Initial temperature of 50 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min)
Transfer Line Temperature 280 °C[5]
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV[4]
Mass Range m/z 40-400
Acquisition Mode Full Scan

Data Presentation

The following table summarizes hypothetical quantitative data for a typical reaction mixture, based on the relative peak areas from the total ion chromatogram (TIC). The distribution is modeled on typical outcomes of Friedel-Crafts reactions, including the formation of isomers and polyalkylated byproducts.[6]

Compound Retention Time (min) Key Mass Fragments (m/z) Relative Abundance (%)
Ethylbenzene (Unreacted)5.291, 1065
tert-Butylbenzene (Unreacted)6.8119, 1348
1-tert-Butyl-4-ethylbenzene (para)10.5147, 16265
This compound (meta)10.7147, 16210
1-tert-Butyl-2-ethylbenzene (ortho)11.1147, 1622
1,4-Di-tert-butyl-2-ethylbenzene12.8203, 2187
Other Polyalkylated ProductsVariousVarious3

Mass Spectral Fragmentation

The mass spectra of alkylbenzenes are characterized by fragmentation patterns resulting from the cleavage of bonds at the benzylic position.[7][8]

  • Molecular Ion Peak ([M]⁺): For this compound and its isomers, the molecular ion peak is expected at m/z 162.

  • Benzylic Cleavage: The most significant fragmentation pathway for alkylbenzenes is the loss of an alkyl radical to form a stable benzylic carbocation.

    • Loss of a Methyl Group (-CH₃): Cleavage of a methyl group from the tert-butyl substituent results in a prominent peak at m/z 147 ([M-15]⁺).

    • Loss of an Ethyl Group (-CH₂CH₃): While less favorable than the loss of a methyl radical from the tert-butyl group, cleavage of the ethyl group can lead to a peak at m/z 133 ([M-29]⁺).

  • Tropylium (B1234903) Ion: Alkyl-substituted benzenes often show a strong peak at m/z 91, corresponding to the formation of the highly stable tropylium ion through rearrangement of the benzyl (B1604629) cation.[8][9]

  • Phenyl Cation: A peak at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺), is also commonly observed in the mass spectra of aromatic compounds.[10]

Visualizations

reaction_workflow cluster_reaction Friedel-Crafts Alkylation cluster_workup Sample Workup cluster_analysis GC-MS Analysis reactants Benzene + Alkyl Halides reaction Reaction Mixture reactants->reaction Alkylation catalyst AlCl3 Catalyst catalyst->reaction quench Quenching (Ice Water) reaction->quench extract Solvent Extraction quench->extract wash Washing & Drying extract->wash concentrate Solvent Evaporation wash->concentrate sample_prep Dilution & Internal Std. concentrate->sample_prep injection GC Injection sample_prep->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry separation->detection data_analysis Data Analysis detection->data_analysis fragmentation_pathway M [C12H18]˙⁺ m/z = 162 M_minus_15 [M - CH3]⁺ m/z = 147 M->M_minus_15 - •CH3 M_minus_29 [M - C2H5]⁺ m/z = 133 M->M_minus_29 - •C2H5 tropylium [C7H7]⁺ m/z = 91 M_minus_15->tropylium Rearrangement

References

Application Notes and Protocols: The Potential Role of 1-tert-butyl-3-ethylbenzene in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The direct application of 1-tert-butyl-3-ethylbenzene as a monomer or co-monomer in polymer synthesis is not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the chemical structure of this compound and established principles of polymer chemistry, drawing parallels with similar aromatic compounds. These are intended to be theoretical and for informational purposes for researchers, scientists, and drug development professionals.

Introduction

This compound is an aromatic hydrocarbon with the chemical formula C₁₂H₁₈.[1][2] Its structure, featuring a benzene (B151609) ring substituted with a bulky tert-butyl group and an ethyl group, suggests several potential, albeit hypothetical, roles in polymer science. These include its use as a derivative monomer, a chain transfer agent, or a non-reactive additive to modify polymer properties. A related compound, tert-butylbenzene, has been noted for its use as a polymerization solvent. This document explores these potential applications, providing theoretical experimental protocols and expected outcomes.

Potential Applications in Polymer Synthesis

As a Comonomer in Vinyl Polymerization

The most direct way to incorporate this compound into a polymer backbone would be to first introduce a polymerizable group, such as a vinyl group, to the aromatic ring. The resulting monomer, for instance, "vinyl-1-tert-butyl-3-ethylbenzene," could then be copolymerized with other vinyl monomers like styrene (B11656) or acrylates. The bulky tert-butyl group would be expected to influence the properties of the resulting polymer by increasing steric hindrance, potentially leading to a higher glass transition temperature (Tg) and altered solubility characteristics.

As a Chain Transfer Agent

In free radical polymerization, a chain transfer agent is used to control the molecular weight of the polymer.[] The ethyl group on this compound contains benzylic hydrogens which, under certain reaction conditions, could be abstracted by a propagating polymer radical. This would terminate the growing polymer chain and initiate a new one, thereby reducing the average molecular weight of the polymer. However, its efficiency as a chain transfer agent would likely be low compared to traditional thiol-based agents.[]

As a Non-Reactive Additive or Plasticizer

Incorporated as a non-reactive additive, this compound could act as a plasticizer. Its bulky structure could disrupt polymer chain packing, increasing free volume and lowering the glass transition temperature, which would make the polymer more flexible. Its aromatic nature would favor its use in non-polar polymers.

Hypothetical Experimental Protocols

The following protocols are theoretical and based on general polymerization techniques.

Protocol for the Synthesis of Poly(styrene-co-vinyl-1-tert-butyl-3-ethylbenzene)

This protocol assumes the prior synthesis of "vinyl-1-tert-butyl-3-ethylbenzene".

Objective: To synthesize a copolymer of styrene and vinyl-1-tert-butyl-3-ethylbenzene via free radical polymerization.

Materials:

  • Styrene (freshly distilled)

  • Vinyl-1-tert-butyl-3-ethylbenzene (hypothetical monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (B28343) (solvent)

  • Methanol (B129727) (non-solvent for precipitation)

Procedure:

  • In a Schlenk flask, dissolve styrene (e.g., 5 g) and vinyl-1-tert-butyl-3-ethylbenzene (e.g., 0.5 g) in toluene (20 mL).

  • Add AIBN (e.g., 0.05 g) to the solution.

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in an oil bath preheated to 70°C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • After 24 hours, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to an excess of methanol (e.g., 200 mL) with vigorous stirring.

  • Filter the precipitated polymer and wash with fresh methanol.

  • Dry the polymer in a vacuum oven at 60°C overnight.

  • Characterize the resulting polymer using techniques such as ¹H NMR, GPC (SEC), and DSC.

Data Presentation

The following table presents hypothetical data for the synthesized copolymer, with expected trends based on the incorporation of the bulky comonomer.

PropertyPolystyrene (Reference)Poly(styrene-co-vinyl-1-tert-butyl-3-ethylbenzene) (Expected)
Number Average Molecular Weight (Mn) VariableVariable, potentially lower with increased comonomer due to steric hindrance
Polydispersity Index (PDI) ~1.5 - 2.5~1.5 - 2.5
Glass Transition Temperature (Tg) ~100 °C> 100 °C (due to increased chain stiffness from bulky group)
Solubility Soluble in THF, TolueneSoluble in THF, Toluene; potentially altered solubility in other solvents

Visualizations

G cluster_workflow Hypothetical Polymerization Workflow Monomer Preparation Monomer Preparation Polymerization Polymerization Monomer Preparation->Polymerization Initiator, Solvent Purification Purification Polymerization->Purification Precipitation Characterization Characterization Purification->Characterization NMR, GPC, DSC

Caption: A generalized workflow for the synthesis and characterization of a hypothetical polymer.

G cluster_structures Chemical Structures struct1 This compound (Starting Material) struct2 vinyl-1-tert-butyl-3-ethylbenzene (Hypothetical Monomer) struct1->struct2 Functionalization (e.g., Dehydrogenation)

Caption: Conversion of this compound to a hypothetical polymerizable monomer.

Caption: Conceptual diagram illustrating how a bulky comonomer might disrupt polymer chain packing.

References

Application of 1-tert-butyl-3-ethylbenzene in Fragrance Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-butyl-3-ethylbenzene is an aromatic hydrocarbon with the chemical formula C₁₂H₁₈. While not widely documented as a primary fragrance ingredient itself, it serves as a valuable precursor in the synthesis of other aromatic compounds with desirable olfactory properties for the fragrance industry. Its own scent is described as mild. This document provides an overview of its application, including its chemical properties and a detailed protocol for its use in the synthesis of fragrance intermediates.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its safe handling and use in experimental settings.

PropertyValue
Molecular Formula C₁₂H₁₈
Molecular Weight 162.27 g/mol
CAS Number 14411-56-4
Appearance Colorless liquid
Odor Mild[1]
Boiling Point 205 °C
Density 0.86 g/mL
Refractive Index 1.4910-1.4930

Application in Fragrance Synthesis

While this compound itself possesses a mild odor, it is utilized as a starting material in the synthesis of novel aldehyde compounds that exhibit strong, pleasant odors suitable for fragrance compositions, particularly in Muguet (lily of the valley) accords.[2] The following protocol details a key synthetic step involving this compound.

Experimental Protocol: Synthesis of 1-tert-butyl-3-(1-bromoethyl)benzene

This protocol is adapted from a patented process for creating fragrance ingredients.[2]

Objective: To synthesize 1-tert-butyl-3-(1-bromoethyl)benzene from this compound, a key intermediate for further conversion into fragrant aldehydes.

Materials:

  • This compound (90 g, 0.54 mol)

  • Carbon tetrachloride (600 mL)

  • N-bromosuccinimide (NBS) (97.6 g, 0.54 mol, 1 eq)

  • Benzoyl peroxide (0.8 g, 2.23 mmol, 0.004 eq)

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

Procedure:

  • Charge the 2 L three-necked round-bottom flask with a solution of this compound in carbon tetrachloride.

  • Equip the flask with a mechanical stirrer and a reflux condenser.

  • Stir the reaction mixture vigorously.

  • Add N-bromosuccinimide to the reaction mixture.

  • Add benzoyl peroxide as a radical initiator.

  • Heat the reaction mixture to a mild reflux for 1 hour.

  • After the reaction is complete, cool the mixture and proceed with standard workup procedures to isolate the crude product.

  • The crude product can be further purified by chromatography on a silica (B1680970) gel column using hexane (B92381) as the eluent to yield the desired 1-tert-butyl-3-(1-bromoethyl)benzene.

Context of Alkylated Benzenes in the Fragrance Industry

Benzene (B151609) and its derivatives are fundamental building blocks in the synthesis of many important fragrance ingredients.[3][4][5] The substitution of alkyl groups on the benzene ring can lead to a wide range of olfactory profiles. For example, some alkyl-substituted benzyl (B1604629) cyanides are known to possess unique notes described as algae-like, weedy, or even salty and "marine".[6] The use of this compound as a synthetic precursor aligns with the broader strategy of utilizing substituted aromatic compounds to generate novel and valuable fragrance materials.

Visualizing the Workflow and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product A This compound P1 Mixing in CCl4 A->P1 B N-bromosuccinimide B->P1 C Benzoyl Peroxide C->P1 P2 Reflux (1 hr) P1->P2 D 1-tert-butyl-3-(1-bromoethyl)benzene P2->D

Caption: Synthesis workflow for 1-tert-butyl-3-(1-bromoethyl)benzene.

FragranceHierarchy cluster_building_blocks Basic Building Blocks cluster_intermediates Synthetic Intermediates cluster_final_products Final Fragrance Ingredients Benzene Benzene Alkylbenzenes Alkylated Benzenes Benzene->Alkylbenzenes Phenylethanol Phenylethanol Benzene->Phenylethanol Specific_Intermediate This compound Alkylbenzenes->Specific_Intermediate Fragrance_Aldehydes Fragrant Aldehydes Specific_Intermediate->Fragrance_Aldehydes

Caption: Relationship of this compound to fragrance synthesis.

References

Application Notes: Catalytic Oxidation of 1-tert-butyl-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective oxidation of benzylic C-H bonds in alkylbenzenes is a fundamental transformation in organic synthesis, providing valuable ketone and alcohol intermediates for the production of pharmaceuticals, agrochemicals, and fine chemicals.[1] The substrate 1-tert-butyl-3-ethylbenzene presents two potential sites for oxidation on its alkyl substituents. However, the benzylic C-H bonds of the ethyl group are significantly more susceptible to oxidation than the C-H bonds of the tert-butyl group, which lacks benzylic hydrogens. Therefore, catalytic oxidation is expected to occur selectively at the ethyl group, yielding 1-(3-tert-butylphenyl)ethan-1-one as the primary product, with 1-(3-tert-butylphenyl)ethan-1-ol as a potential secondary product or intermediate.

This document provides an overview of common catalytic systems and a detailed protocol for the aerobic oxidation of this compound, leveraging established methods for similar ethylbenzene (B125841) derivatives.

General Reaction Scheme

The primary transformation involves the oxidation of the methylene (B1212753) group of the ethyl substituent to a carbonyl group, with the potential for alcohol formation.

This compound -> 1-(3-tert-butylphenyl)ethan-1-one (major) + 1-(3-tert-butylphenyl)ethan-1-ol (minor)

Data Presentation: Performance of Various Catalytic Systems

While specific data for this compound is not extensively documented, the following table summarizes the performance of various catalytic systems in the oxidation of ethylbenzene and its derivatives. This data provides a strong basis for catalyst selection and reaction optimization.

SubstrateCatalyst SystemOxidantSolventTemp. (°C)Time (h)Conversion (%)Selectivity to Ketone (%)Reference
EthylbenzeneCuO(15 wt %)-FDU-12TBHPAcetonitrile (B52724)80693.190.0[2]
Ethylbenzene3CoOₓ/mpg-C₃N₄-400TBHPNone120898.6~74[3]
EthylbenzenePd/g-C₃N₄–rGOTBHPAcetonitrile80567.097.0[4]
EthylbenzeneCu-BTC (MOF)O₂None1502444.995.8[5]
EthylbenzeneAu/ZnOTBHPAcetonitrile1002454.6High[6]
1-Ethyl-4-methoxybenzeneCuCl₂/TBHPTBHPNone802493.095.0[7]
1-Bromo-3-ethylbenzeneCuCl₂/TBHPTBHPNone802495.090.0[7]

TBHP: tert-Butyl Hydroperoxide

Experimental Protocols

This section provides a representative protocol for the catalytic oxidation of this compound using a copper-based catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant. This method is adapted from established procedures for ethylbenzene derivatives.[2]

Materials and Equipment

  • Substrate: this compound (≥98%)

  • Catalyst: Copper(II) oxide supported on a high surface area material (e.g., CuO-FDU-12) or Copper(II) chloride (CuCl₂)

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% solution in water

  • Solvent: Acetonitrile (anhydrous)

  • Equipment: 100 mL two-necked round-bottomed flask, magnetic stirrer with hotplate, condenser, oil bath, separatory funnel, rotary evaporator, and equipment for column chromatography.

  • Analytical: Gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) for product analysis.

Procedure

  • Reaction Setup: To a 100 mL two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5 mmol, 1.0 equiv.) and acetonitrile (20 mL).

  • Stirring: Stir the mixture for approximately 10 minutes at room temperature to ensure complete dissolution.

  • Addition of Reagents: Add the catalyst (e.g., 0.1 g of 15 wt% CuO-FDU-12) to the flask.[2] Subsequently, add the oxidant, TBHP (15 mmol, 3.0 equiv.), to the reaction mixture.

  • Heating: Place the flask in a preheated oil bath and heat the mixture to 80°C.[2]

  • Reaction Monitoring: Maintain vigorous stirring and monitor the reaction progress by periodically taking aliquots and analyzing them by GC or TLC. The reaction is typically complete within 6-8 hours.

  • Work-up: After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature. Filter the reaction mixture to remove the heterogeneous catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel. Add 50 mL of ethyl acetate (B1210297) and wash the organic layer sequentially with 50 mL of saturated sodium sulfite (B76179) solution (to quench excess peroxide), 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired ketone, 1-(3-tert-butylphenyl)ethan-1-one.

  • Analysis: Characterize the purified product using GC-MS and NMR spectroscopy to confirm its identity and purity.

Safety Precautions

  • Organic peroxides like TBHP are potentially explosive and should be handled with care behind a safety shield. Avoid heating peroxides to dryness.

  • The reaction should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Visualizations

Experimental Workflow Diagram

G cluster_workflow Experimental Workflow A 1. Reagent Addition (Substrate, Solvent) B 2. Catalyst & Oxidant Addition A->B 10 min stir C 3. Reaction (Heating & Stirring at 80°C) B->C Add Catalyst, then TBHP D 4. Monitoring (GC / TLC) C->D 6-8 hours E 5. Quenching & Work-up (Filtration, Extraction) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G 7. Analysis (NMR, GC-MS) F->G H Final Product G->H G cluster_mechanism Plausible Radical Mechanism Catalyst Catalyst (e.g., Cu²⁺) Radical_Initiator t-BuO• (Radical Initiator) Catalyst->Radical_Initiator Activates TBHP t-BuOOH (Oxidant) TBHP->Radical_Initiator Substrate This compound Benzylic_Radical Benzylic Radical Intermediate Substrate->Benzylic_Radical H• abstraction by t-BuO• Peroxy_Radical Peroxy Radical Benzylic_Radical->Peroxy_Radical + O₂ or t-BuOO• Hydroperoxide Hydroperoxide Intermediate Peroxy_Radical->Hydroperoxide + Substrate (- Benzylic Radical) Ketone 1-(3-tert-butylphenyl)ethan-1-one (Major Product) Hydroperoxide->Ketone Decomposition Alcohol 1-(3-tert-butylphenyl)ethan-1-ol (Minor Product) Hydroperoxide->Alcohol Reduction

References

Application Note: High-Purity Isolation of 1-tert-butyl-3-ethylbenzene via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient protocol for the purification of 1-tert-butyl-3-ethylbenzene from a crude reaction mixture using flash column chromatography. The methodology employs a silica (B1680970) gel stationary phase and a non-polar isocratic mobile phase, enabling the effective separation of the target compound from common impurities and positional isomers. This protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis who require high-purity alkylbenzene intermediates. The described method is straightforward, scalable, and yields this compound with high purity, as verified by Gas Chromatography-Flame Ionization Detection (GC-FID).

Introduction

This compound is a substituted aromatic hydrocarbon that serves as a valuable building block in the synthesis of more complex organic molecules, including active pharmaceutical ingredients and specialty chemicals. The synthesis of this compound, typically via Friedel-Crafts alkylation, often results in a mixture of the desired product along with unreacted starting materials, polysubstituted byproducts, and positional isomers (e.g., 1-tert-butyl-2-ethylbenzene and 1-tert-butyl-4-ethylbenzene). The similar physicochemical properties of these isomers make their separation challenging[1]. Column chromatography is a fundamental purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase[2]. This application note provides a detailed protocol for the preparative separation of this compound using flash column chromatography with silica gel.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific composition of the crude mixture.

Materials and Equipment
  • Crude this compound mixture

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Triethylamine (optional, for neutralization)

  • Glass chromatography column

  • Separatory funnel or solvent reservoir

  • Fraction collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Rotary evaporator

Procedure

1. Solvent System Selection: A suitable solvent system should be determined using TLC to achieve a retention factor (Rf) of approximately 0.3-0.4 for the target compound[3]. For non-polar compounds like this compound, a good starting point is a mixture of n-hexane and a small amount of ethyl acetate.

  • Spot the crude mixture on a TLC plate.

  • Develop the plate in various ratios of hexane:ethyl acetate (e.g., 100:0, 99:1, 95:5).

  • Visualize the spots under a UV lamp.

  • The optimal eluent system will provide good separation between the target compound and its impurities. For this application, 100% n-hexane is often sufficient.

2. Column Packing (Slurry Method):

  • Place a small plug of glass wool at the bottom of the chromatography column.

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in n-hexane. The amount of silica should be approximately 50-100 times the mass of the crude product.

  • Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.

  • Add another layer of sand on top of the packed silica gel to prevent disturbance during solvent addition[4].

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of n-hexane.

  • Carefully load the sample onto the top of the column using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the top sand layer.

4. Elution and Fraction Collection:

  • Carefully add n-hexane to the column reservoir.

  • Apply gentle pressure (if using flash chromatography) to maintain a steady flow rate.

  • Begin collecting fractions in appropriately sized test tubes or flasks.

  • Continuously monitor the elution process using TLC to identify which fractions contain the purified product.

5. Product Isolation and Analysis:

  • Combine the fractions containing the pure this compound, as determined by TLC.

  • Remove the solvent using a rotary evaporator to yield the purified product as a colorless oil.

  • Determine the final purity of the isolated compound using GC-FID[4].

Data Presentation

The following table summarizes representative data from a typical purification run of 1.0 g of crude this compound.

Fraction NumbersElution Volume (mL)Compound(s) Detected (by TLC)Mass (mg)Purity (by GC-FID)Yield (%)
1-50-50Non-polar impurities85--
6-1551-150This compound 720>99%72
16-20151-200Mixture of isomers110--
21-25201-250Polar impurities45--

Experimental Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis for Solvent System Selection Slurry Prepare Silica Gel Slurry in n-Hexane TLC->Slurry Pack Pack Chromatography Column Slurry->Pack Load Load Crude Sample Pack->Load Ready for Loading Elute Elute with n-Hexane Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Fraction Analysis Combine Combine Pure Fractions Monitor->Combine Evaporate Solvent Evaporation Combine->Evaporate GC Purity Analysis by GC-FID Evaporate->GC Product Pure this compound GC->Product

References

Application Notes and Protocols: Experimental Procedure for the Nitration of 1-tert-Butyl-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The nitration of aromatic compounds is a fundamental electrophilic aromatic substitution reaction critical in the synthesis of various chemical intermediates for pharmaceuticals, agrochemicals, and materials science. This document outlines the experimental procedure for the mono-nitration of 1-tert-butyl-3-ethylbenzene. The regioselectivity of this reaction is governed by the electronic and steric effects of the two alkyl substituents on the benzene (B151609) ring. Both the tert-butyl and ethyl groups are activating and ortho-, para-directing. However, the bulky tert-butyl group exerts significant steric hindrance, particularly at its ortho positions. This interplay of directing effects and steric hindrance is crucial in predicting the isomeric distribution of the product.

Predicted Regioselectivity

In the nitration of this compound, the incoming electrophile (nitronium ion, NO₂⁺) will be directed to positions activated by both the tert-butyl and ethyl groups. The possible positions for substitution are C2, C4, and C6.

  • C2-position: Ortho to both the tert-butyl and ethyl groups. This position is highly sterically hindered and substitution here is expected to be a minor product.

  • C4-position: Para to the ethyl group and ortho to the tert-butyl group. This position is electronically activated by both substituents. While there is some steric hindrance from the adjacent tert-butyl group, it is less than at the C2 position.

  • C6-position: Ortho to the ethyl group and meta to the tert-butyl group. This position is strongly activated by the ethyl group and less sterically hindered than the C2 and C4 positions.

Considering these factors, the major product is predicted to be 1-tert-butyl-3-ethyl-6-nitrobenzene , with 1-tert-butyl-3-ethyl-4-nitrobenzene as a significant secondary product. The formation of 1-tert-butyl-3-ethyl-2-nitrobenzene is expected to be minimal due to severe steric hindrance.

Experimental Protocol

This protocol is based on established methods for the nitration of alkylbenzenes using a mixture of concentrated nitric acid and sulfuric acid.

Materials and Reagents:

  • This compound

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ice bath

  • Round-bottom flask (100 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • Preparation of the Nitrating Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, slowly add 15 mL of concentrated sulfuric acid. To this, slowly add a mixture of 5 mL of concentrated nitric acid and 5 mL of concentrated sulfuric acid from a dropping funnel with continuous stirring. Maintain the temperature of the mixture below 10 °C.

  • Addition of the Substrate: Once the nitrating mixture has cooled, slowly add 5.0 g of this compound dropwise from the dropping funnel over a period of 30 minutes. Ensure the temperature of the reaction mixture does not exceed 15 °C during the addition.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1.5 to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice in a beaker with stirring. This will quench the reaction and precipitate the crude product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude product mixture.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient as the eluent to separate the different nitro isomers.

Data Presentation

The following table summarizes the predicted quantitative data for the nitration of this compound based on established principles of electrophilic aromatic substitution. Actual yields may vary depending on experimental conditions.

Product IsomerPredicted Molar Ratio (%)Estimated Yield (%)Molecular Weight ( g/mol )
1-tert-butyl-3-ethyl-6-nitrobenzene65 - 75\multirow{3}{*}{85 - 95 (total)}207.27
1-tert-butyl-3-ethyl-4-nitrobenzene20 - 30207.27
1-tert-butyl-3-ethyl-2-nitrobenzene< 5207.27

Mandatory Visualization

Nitration_Workflow A Preparation of Nitrating Mixture (H₂SO₄ + HNO₃) B Addition of This compound A->B C Nitration Reaction (0-15 °C) B->C D Quenching (Ice Water) C->D E Extraction (Dichloromethane) D->E F Washing (H₂O, NaHCO₃, Brine) E->F G Drying and Solvent Removal F->G H Purification (Column Chromatography) G->H I Characterization of Products (NMR, GC-MS) H->I

Caption: Experimental workflow for the nitration of this compound.

Application Notes and Protocols for 1-tert-butyl-3-ethylbenzene as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-tert-butyl-3-ethylbenzene as a non-polar solvent. Due to the limited availability of specific experimental data for this particular isomer, the information presented herein is a synthesis of its known properties and data from structurally similar alkylbenzene solvents. These protocols are intended to serve as a foundational guide and should be adapted as necessary for specific research applications.

Overview and Properties

This compound is a flammable, colorless liquid with a chemical structure that imparts a non-polar character, making it a suitable solvent for non-polar compounds and a medium for specific organic reactions. Its physical and chemical properties are summarized in the tables below.

Physical and Chemical Properties
PropertyValueReference
CAS Number 14411-56-4[1][2][3][4][5][6]
Molecular Formula C₁₂H₁₈[2][3][4][5][6]
Molecular Weight 162.27 g/mol [2][3][4][6]
Appearance Colorless liquid[5]
Boiling Point 205 °C[7]
Melting Point -75.4 °C[7]
Density 0.86 g/mL[7]
Refractive Index 1.4910 - 1.4930[7]
Solubility Insoluble in water; soluble in chloroform (B151607) and slightly soluble in methanol. Miscible with many organic solvents.[7][8]
Safety Information
Hazard StatementGHS ClassificationPrecautionary Measures
H226: Flammable liquid and vaporFlammable liquids, Category 3P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501

Note: Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

Applications in Organic Synthesis

The non-polar nature and relatively high boiling point of this compound make it a potentially suitable solvent for organic reactions involving non-polar reactants and intermediates.

General Workflow for Handling Flammable Non-Polar Solvents

The following diagram outlines the general safety precautions for handling flammable solvents like this compound in a laboratory setting.

G General Workflow for Safe Handling of Flammable Solvents A Review SDS B Don Personal Protective Equipment (PPE) (Goggles, Lab Coat, Gloves) A->B C Work in a Fume Hood B->C D Ground Metal Containers During Transfer C->D E Perform Experiment D->E F Keep Containers Tightly Closed E->F G Dispose of Waste in Labeled Container F->G

Caption: Workflow for the safe handling of flammable solvents.

Protocol: Friedel-Crafts Alkylation (Hypothetical)

This protocol describes a general procedure for a Friedel-Crafts alkylation, where this compound could be used as a non-polar solvent.[9][10][11][12][13]

Objective: To synthesize an alkylated aromatic compound using this compound as the solvent.

Materials:

  • Anhydrous this compound

  • Aromatic substrate (e.g., benzene, toluene)

  • Alkylating agent (e.g., tert-butyl chloride)

  • Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Condenser

  • Drying tube (e.g., with calcium chloride)

  • Separatory funnel

  • Hydrochloric acid (HCl), dilute

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

Procedure:

  • Set up a dry round-bottom flask with a magnetic stir bar and a dropping funnel, fitted with a condenser and a drying tube.

  • In the flask, dissolve the aromatic substrate in anhydrous this compound.

  • Cool the flask in an ice bath.

  • Carefully add the Lewis acid catalyst to the stirred solution.

  • Add the alkylating agent to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours.

  • Slowly quench the reaction by pouring the mixture over crushed ice and dilute HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

  • Purify the product by distillation or chromatography.

G Friedel-Crafts Alkylation Logical Pathway A Reactants (Aromatic Substrate, Alkyl Halide) D Formation of Electrophile (Carbocation) A->D B Solvent (this compound) E Electrophilic Aromatic Substitution B->E C Catalyst (Lewis Acid, e.g., AlCl₃) C->D D->E F Product (Alkylated Aromatic Compound) E->F

Caption: Logical pathway for a Friedel-Crafts alkylation reaction.

Protocol: Grignard Reaction (Hypothetical)

Aromatic hydrocarbons can sometimes be used as co-solvents in Grignard reactions, particularly for starting materials that are not soluble in ethers.[14][15][16][17][18]

Objective: To perform a Grignard reaction using this compound as a co-solvent.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Anhydrous this compound

  • Alkyl or aryl halide

  • Carbonyl compound (aldehyde, ketone, or ester)

  • Iodine crystal (as an initiator)

  • Round-bottom flask

  • Condenser

  • Dropping funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Ammonium (B1175870) chloride solution, saturated

  • Separatory funnel

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings in the round-bottom flask with a small crystal of iodine.

  • Add a solution of the alkyl or aryl halide in a mixture of anhydrous ether/THF and this compound to the dropping funnel.

  • Add a small amount of the halide solution to the magnesium and gently heat to initiate the reaction.

  • Once the reaction begins, add the remaining halide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C.

  • Add a solution of the carbonyl compound in anhydrous ether/THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding saturated ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purify the product by chromatography or distillation.

Applications in Drug Development

Non-polar solvents are essential in the formulation of poorly water-soluble drugs.[19][20] this compound, with its hydrophobic nature, can be explored as a vehicle for such compounds in preclinical studies.

Principle of "Like Dissolves Like"

The solubility of a compound is maximized when the polarity of the solvent matches the polarity of the solute. This compound is a non-polar solvent and is therefore expected to be a good solvent for other non-polar molecules.

G Solubility Principle: Like Dissolves Like cluster_0 Non-Polar cluster_1 Polar A This compound (Solvent) B Non-Polar Solute (e.g., hydrophobic drug) A->B High Solubility D Polar Solute (e.g., salt) A->D Low Solubility C Water (Solvent) C->B Low Solubility C->D High Solubility

Caption: The "like dissolves like" principle of solubility.

Protocol: Preparation of a Stock Solution for a Poorly Water-Soluble Compound

Objective: To prepare a stock solution of a poorly water-soluble active pharmaceutical ingredient (API) for in vitro screening.

Materials:

  • Poorly water-soluble API

  • This compound

  • Co-solvent (e.g., DMSO or ethanol (B145695), if necessary)

  • Glass vial with a screw cap

  • Analytical balance

  • Vortex mixer or sonicator

Procedure:

  • Weigh the desired amount of the API into a clean, dry glass vial.

  • Add a calculated volume of this compound to the vial to achieve the target concentration.

  • If the API does not fully dissolve, a small amount of a co-solvent like DMSO or ethanol can be added dropwise while vortexing or sonicating until a clear solution is obtained.

  • Tightly cap the vial and store it under appropriate conditions (e.g., protected from light, at a specific temperature).

  • Before use in assays, ensure the final concentration of the solvent in the assay medium is below a level that could cause toxicity or interfere with the assay results.

Conclusion

This compound possesses the physical and chemical properties of a classic non-polar aromatic solvent. While specific applications are not widely documented, its characteristics suggest its utility in organic synthesis and as a vehicle for non-polar compounds in drug development. The protocols provided here, based on established chemical principles and procedures for similar solvents, offer a starting point for its application in a research setting. All procedures should be performed with appropriate safety precautions in a well-ventilated laboratory environment.

References

Application Notes and Protocols for the Pilot Plant Production of 1-tert-butyl-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-tert-butyl-3-ethylbenzene is a substituted aromatic hydrocarbon with potential applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The selective introduction of a tert-butyl group at the meta-position of ethylbenzene (B125841) is a key synthetic challenge. This document provides detailed application notes and protocols for the scaling up of this compound synthesis from laboratory to pilot plant scale. The primary synthesis route discussed is the Friedel-Crafts alkylation of ethylbenzene with tert-butanol (B103910) over a solid acid catalyst, a method that offers advantages in terms of catalyst handling, separation, and reduced corrosivity (B1173158) compared to traditional Lewis acid catalysts.[1]

These protocols are intended to serve as a comprehensive guide for researchers and process chemists, covering experimental procedures, data presentation, process workflows, and critical safety considerations.

Synthesis Pathway and Mechanism

The synthesis of this compound is achieved via the electrophilic aromatic substitution reaction known as Friedel-Crafts alkylation. In this process, ethylbenzene is reacted with a tert-butylating agent, such as tert-butanol, in the presence of an acid catalyst. The use of shape-selective solid acid catalysts, such as certain zeolites, can favor the formation of the meta-isomer.[1]

The reaction proceeds through the formation of a tert-butyl carbocation from tert-butanol under acidic conditions. This electrophile then attacks the electron-rich aromatic ring of ethylbenzene. The ethyl group is an ortho-, para-directing group; however, with appropriate catalyst selection and reaction conditions, the formation of the sterically less hindered meta-isomer can be promoted.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_products Products Ethylbenzene Ethylbenzene Sigma Complex Sigma Complex Ethylbenzene->Sigma Complex Electrophilic Attack Isomeric Byproducts (o-, p-) Isomeric Byproducts (o-, p-) Ethylbenzene->Isomeric Byproducts (o-, p-) Side Reaction tert-Butanol tert-Butanol tert-Butyl Carbocation tert-Butyl Carbocation tert-Butanol->tert-Butyl Carbocation Protonation & Dehydration Solid Acid Catalyst (e.g., Zeolite) Solid Acid Catalyst (e.g., Zeolite) Solid Acid Catalyst (e.g., Zeolite)->tert-Butyl Carbocation tert-Butyl Carbocation->Sigma Complex This compound This compound Sigma Complex->this compound Deprotonation Water Water Sigma Complex->Water Polyalkylated Products Polyalkylated Products This compound->Polyalkylated Products Side Reaction

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from laboratory-scale experiments for the vapor-phase alkylation of ethylbenzene with tert-butanol over an Al-MCM-41 solid acid catalyst.[1] These values can serve as a benchmark for pilot plant optimization. It is important to note that yields and selectivities may vary at a larger scale and require process optimization.

Table 1: Effect of Reaction Temperature on Ethylbenzene Conversion and Product Selectivity [1]

Temperature (°C)Ethylbenzene Conversion (%)Selectivity for p-t-BEB (%)Selectivity for m-t-BEB (%)Selectivity for p-t-BVB (%)
20048.136.213.550.3
25035.422.331.046.6
30024.325.549.025.5
35019.214.056.329.7
40011.1-100.0-

Conditions: WHSV = 2.5 h⁻¹, Ethylbenzene:tert-Butanol mole ratio = 2:1. p-t-BEB: p-tert-butylethylbenzene, m-t-BEB: m-tert-butylethylbenzene, p-t-BVB: p-tert-butylvinylbenzene.

Table 2: Effect of Reactant Mole Ratio on Ethylbenzene Conversion and Product Selectivity [1]

Ethylbenzene:tert-Butanol Mole RatioEthylbenzene Conversion (%)Selectivity for p-t-BEB (%)Selectivity for m-t-BEB (%)Selectivity for p-t-BVB (%)
1:148.136.213.550.3
2:135.422.331.046.6
1:355.228.925.146.0
1:462.525.630.244.2
1:570.122.835.541.7
1:678.320.440.139.5

Conditions: Temperature = 200°C, WHSV = 2.5 h⁻¹.

Pilot Plant Experimental Protocol

This protocol outlines a procedure for the liquid-phase alkylation of ethylbenzene with tert-butanol in a pilot-scale fixed-bed reactor.

Materials and Equipment
  • Reactants:

    • Ethylbenzene (≥99% purity)

    • tert-Butanol (≥99% purity)

  • Catalyst:

    • Solid acid catalyst (e.g., Zeolite Beta, MCM-22) in pellet or extrudate form

  • Equipment:

    • Jacketed glass or stainless steel reactor (10-50 L) with overhead stirrer, reflux condenser, and temperature and pressure probes.

    • Fixed-bed reactor column packed with the solid acid catalyst.

    • High-pressure liquid chromatography (HPLC) or peristaltic pumps for reactant feeding.

    • Heating and cooling circulator for the reactor jacket.

    • Product receiving vessel.

    • Quench tank containing a dilute sodium bicarbonate solution.

    • Fractional distillation unit for purification.

    • Gas chromatograph (GC) for reaction monitoring and product analysis.

Reactor Preparation and Catalyst Activation
  • Ensure the reactor and all associated pipework are clean, dry, and leak-tested.

  • Load the fixed-bed reactor with the solid acid catalyst.

  • Activate the catalyst in-situ by heating under a flow of inert gas (e.g., nitrogen) according to the manufacturer's recommendations. This typically involves heating to 200-400°C for several hours to remove adsorbed water.

  • Cool the catalyst bed to the desired reaction temperature under a nitrogen blanket.

Alkylation Reaction Procedure
  • Charge the main reactor with the calculated amount of ethylbenzene.

  • Begin stirring and heat the ethylbenzene to the reaction temperature (e.g., 150-250°C).

  • Once the desired temperature is reached, start feeding the ethylbenzene from the main reactor through the heated fixed-bed catalyst column and back to the main reactor in a recirculation loop.

  • Commence the controlled, slow addition of tert-butanol to the recirculating ethylbenzene stream just before the inlet of the fixed-bed reactor. The addition rate should be carefully controlled to manage the reaction exotherm and maintain a stable temperature.

  • Monitor the reaction progress by taking samples periodically from the reactor and analyzing them by GC for the conversion of ethylbenzene and the formation of this compound and other isomers.

  • Continue the reaction until the desired level of conversion is achieved (typically 4-8 hours).

Work-up and Product Isolation
  • Once the reaction is complete, stop the feeds and cool the reactor contents to room temperature.

  • Transfer the crude reaction mixture to a quench tank containing a dilute solution of sodium bicarbonate to neutralize any residual acidity.

  • Separate the organic layer from the aqueous layer.

  • Wash the organic layer with brine and then dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Filter off the drying agent.

Purification
  • The crude product is a mixture of this compound, its isomers (ortho- and para-), unreacted ethylbenzene, and potentially some polyalkylated byproducts.

  • Purify the crude product by fractional distillation under reduced pressure.

  • Collect the fractions based on their boiling points. The desired this compound has a boiling point of approximately 219-221°C at atmospheric pressure.

  • Analyze the collected fractions by GC to determine their purity. Combine the fractions that meet the required purity specifications.

Process Workflow and Logic Diagrams

G cluster_setup Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Reactor and Catalyst Preparation B Catalyst Activation A->B C Charge Ethylbenzene B->C D Heat to Reaction Temperature C->D E Recirculate through Catalyst Bed D->E F Controlled Addition of tert-Butanol E->F G Reaction Monitoring (GC) F->G H Cool Reaction Mixture G->H Reaction Complete I Quench with NaHCO3 Solution H->I J Phase Separation I->J K Drying of Organic Phase J->K L Fractional Distillation K->L M Product Analysis (GC) L->M N Combine Pure Fractions M->N

Caption: Experimental workflow for pilot plant synthesis.

G cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Ethylbenzene Ethylbenzene Reactor Fixed-Bed Reactor Ethylbenzene->Reactor tert_Butanol tert_Butanol tert_Butanol->Reactor Catalyst Catalyst Catalyst->Reactor Quench Quench Tank Reactor->Quench Crude Product Distillation Fractional Distillation Column Quench->Distillation Waste Aqueous Waste Quench->Waste Product This compound Distillation->Product Byproducts Isomers & Polyalkylated Products Distillation->Byproducts Recycle/Waste

Caption: Logical process flow diagram for production.

Safety Protocols

Scaling up chemical reactions introduces increased risks that must be managed through robust safety protocols. The following are key safety considerations for the pilot plant production of this compound.

Hazard Identification
  • Ethylbenzene: Highly flammable liquid and vapor.[2] Harmful if inhaled and may cause damage to organs through prolonged or repeated exposure.[2]

  • tert-Butanol: Highly flammable liquid and vapor.[3][4] Causes serious eye irritation and may cause respiratory irritation.[3][4][5]

  • Aluminum Chloride (if used as catalyst): Causes severe skin burns and eye damage. Reacts violently with water, releasing heat and toxic fumes (HCl).[6][7]

  • Solid Acid Catalysts (Zeolites): Generally considered low hazard, but fine dust can be a respiratory irritant.

  • Process Hazards: The Friedel-Crafts alkylation is an exothermic reaction. A runaway reaction can occur if the temperature is not properly controlled, leading to a rapid increase in pressure and potential for reactor failure. Flammable atmospheres can form within the reactor and associated equipment.

Engineering Controls
  • Ventilation: The pilot plant must be well-ventilated to prevent the accumulation of flammable and toxic vapors. Local exhaust ventilation should be used at points of potential release.

  • Reactor Design: The reactor should be designed to withstand the maximum expected operating pressure and temperature. A pressure relief system (e.g., rupture disc or relief valve) is mandatory.

  • Temperature Control: A reliable heating and cooling system is critical to manage the reaction exotherm. An emergency cooling system should be in place.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent the formation of flammable mixtures.

  • Grounding and Bonding: All equipment should be properly grounded and bonded to prevent static electricity buildup, which could be an ignition source.[3]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield are required.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.

  • Body Protection: A flame-retardant lab coat or coveralls should be worn.

  • Respiratory Protection: In case of inadequate ventilation or potential for high vapor concentrations, a respirator with an appropriate organic vapor cartridge is necessary.

Safe Operating Procedures
  • Training: All personnel must be thoroughly trained on the hazards of the chemicals and the specific operating procedures for the pilot plant.

  • Controlled Addition: The tert-butylating agent must be added slowly and in a controlled manner to prevent a runaway reaction.

  • Emergency Procedures: Clear and concise emergency procedures for spills, fires, and runaway reactions must be established and regularly reviewed.

  • Waste Disposal: All chemical waste must be collected and disposed of in accordance with local environmental regulations.

Conclusion

The synthesis of this compound can be successfully scaled up to a pilot plant level using the protocols and safety precautions outlined in this document. The use of solid acid catalysts offers a safer and more environmentally friendly alternative to traditional Friedel-Crafts catalysts. Careful control of reaction parameters, particularly temperature and reactant addition rates, is crucial for achieving high selectivity for the desired meta-isomer and ensuring safe operation. The provided data and workflows serve as a valuable starting point for process development and optimization at the pilot scale.

References

Troubleshooting & Optimization

Preventing polyalkylation in Friedel-Crafts synthesis of 1-tert-butyl-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts synthesis of 1-tert-butyl-3-ethylbenzene. Our focus is to address common challenges, particularly the prevention of polyalkylation and control of regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is direct Friedel-Crafts alkylation of benzene (B151609) with ethyl and tert-butyl halides not a suitable method for synthesizing this compound?

A1: Direct alkylation is problematic for two main reasons:

  • Polyalkylation: The initial alkylation of benzene with either an ethyl or tert-butyl group activates the aromatic ring, making the monosubstituted product more reactive than benzene itself. This leads to the formation of multiple di-, tri-, and even higher alkylated byproducts, reducing the yield of the desired mono-alkylated product.[1][2]

  • Regioselectivity: Both the ethyl and tert-butyl groups are ortho, para-directors. Therefore, if you first create ethylbenzene (B125841), the subsequent tert-butylation will primarily occur at the ortho and para positions, not the desired meta position. Similarly, starting with tert-butylbenzene (B1681246) will also yield ortho and para products upon ethylation.

Q2: What is the recommended synthetic strategy to obtain this compound with high purity?

A2: The most effective strategy involves a multi-step approach that utilizes a Friedel-Crafts acylation reaction to control regioselectivity and prevent polyalkylation. The general sequence is:

  • Friedel-Crafts Acylation: An acyl group (e.g., acetyl group) is introduced into an appropriate starting material (e.g., tert-butylbenzene). The acyl group is a deactivating, meta-directing group, which prevents further acylation and directs the subsequent substituent to the meta position.[3]

  • Friedel-Crafts Alkylation: The second alkyl group (in this case, the ethyl group) is introduced. Due to the meta-directing effect of the acyl group, the ethyl group will be added at the desired position.

  • Reduction: The acyl group is then reduced to an alkyl group (e.g., using a Clemmensen or Wolff-Kishner reduction) to yield the final product, this compound.[4][5]

Q3: Which group should I introduce first, the tert-butyl or the ethyl group?

A3: It is generally more strategic to start with tert-butylbenzene. The bulky tert-butyl group can sterically hinder the ortho positions, further favoring substitution at the para position during the initial acylation, leading to a cleaner reaction.

Q4: What are the common causes of low yield in Friedel-Crafts acylation?

A4: Low yields in Friedel-Crafts acylation can be attributed to several factors:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous.[6]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the ketone product can form a complex with the catalyst, rendering it inactive.[6]

  • Deactivated Aromatic Ring: If the aromatic ring contains strongly electron-withdrawing groups, the reaction will be slow or may not proceed at all.[6]

  • Sub-optimal Temperature: The reaction temperature needs to be carefully controlled. While some reactions work at room temperature, others may require heating. Excessive heat can lead to side reactions.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High percentage of polyalkylated products Direct alkylation was performed instead of acylation-reduction. The initial alkyl group activates the ring to further substitution.Use the Friedel-Crafts acylation-alkylation-reduction pathway. The deactivating acyl group prevents polysubstitution.[3]
Incorrect isomer formed (e.g., 1,4- or 1,2- instead of 1,3-) The order of substitution was incorrect, or a direct alkylation was attempted. Alkyl groups are ortho, para-directors.Follow the acylation-first strategy. The acyl group is a meta-director, ensuring the correct placement of the second alkyl group.
Low yield in the acylation step 1. Moisture in the reaction. 2. Insufficient or inactive Lewis acid catalyst (e.g., AlCl₃). 3. The aromatic substrate is too deactivated.1. Ensure all glassware is oven or flame-dried and use anhydrous solvents and reagents. 2. Use a fresh, anhydrous batch of AlCl₃ in at least stoichiometric amounts. 3. The acylation should be performed before introducing strongly deactivating groups.
Incomplete reduction of the ketone 1. Insufficient reducing agent in Clemmensen or Wolff-Kishner reduction. 2. The reaction time was too short.1. Use a sufficient excess of the reducing agent (amalgamated zinc for Clemmensen, hydrazine (B178648) and a strong base for Wolff-Kishner). 2. Increase the reaction time and monitor the reaction progress by TLC or GC-MS.
Formation of rearranged alkyl side chains This is a common issue in Friedel-Crafts alkylation with primary alkyl halides.Friedel-Crafts acylation followed by reduction avoids carbocation rearrangements.[1]

Data Presentation

The following table summarizes the expected product distribution in the vapor phase alkylation of ethylbenzene with t-butyl alcohol over an Al-MCM-41 catalyst, illustrating the influence of temperature on product selectivity. While not a direct synthesis of the target molecule, it provides insight into the regioselectivity of alkylating an already substituted benzene.

Temperature (°C)Ethylbenzene Conversion (%)Selectivity for p-t-BEB (%)Selectivity for m-t-BEB (%)
20031.921.246.9
30036.222.042.4
35027.621.958.6
40011.819.680.4
p-t-BEB: para-tert-butylethylbenzene, m-t-BEB: meta-tert-butylethylbenzene
Data adapted from a study on the vapour phase alkylation of ethylbenzene.[7]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of tert-Butylbenzene with Acetyl Chloride

This protocol describes the synthesis of 4-tert-butylacetophenone, a key intermediate.

  • Materials:

    • Anhydrous aluminum chloride (AlCl₃)

    • tert-Butylbenzene

    • Acetyl chloride

    • Dry dichloromethane (B109758) (DCM) as solvent

    • Ice bath

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in dry DCM.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension.

    • After the addition of acetyl chloride is complete, add tert-butylbenzene (1.0 equivalent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10°C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC).

    • Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-tert-butylacetophenone. The product can be purified by vacuum distillation or recrystallization.

Protocol 2: Clemmensen Reduction of 3-ethyl-4-tert-butylacetophenone

This protocol describes the reduction of the ketone to the final product. Note: This assumes the successful synthesis of 3-ethyl-4-tert-butylacetophenone from the previous step. The general procedure is applicable.

  • Materials:

    • 3-ethyl-4-tert-butylacetophenone

    • Zinc amalgam (Zn(Hg))

    • Concentrated hydrochloric acid (HCl)

    • Toluene (B28343)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Prepare zinc amalgam by stirring zinc powder with a 5% mercury(II) chloride solution for 10 minutes, then decanting the solution and washing the solid with water.

    • In a round-bottom flask equipped with a reflux condenser, add the 3-ethyl-4-tert-butylacetophenone, toluene, concentrated HCl, and the freshly prepared zinc amalgam.

    • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Add more concentrated HCl periodically to maintain a strongly acidic environment.

    • After the reaction is complete (monitor by TLC), cool the mixture to room temperature.

    • Separate the organic layer and wash it with water, saturated sodium bicarbonate solution, and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by distillation.

    • The crude this compound can be purified by vacuum distillation.

Visualizations

Polyalkylation_Prevention_Strategy cluster_direct_alkylation Direct Alkylation (Problematic) cluster_acylation_reduction Acylation-Reduction Strategy (Recommended) Benzene_DA Benzene Ethylbenzene Ethylbenzene (Activated) Benzene_DA->Ethylbenzene + Ethyl Halide / AlCl3 Polyalkylated Polyalkylated Products Ethylbenzene->Polyalkylated + Ethyl Halide / AlCl3 (Undesired) Benzene_AR tert-Butylbenzene Acyl_tert_Butylbenzene 4-tert-Butylacetophenone (Deactivated, meta-directing) Benzene_AR->Acyl_tert_Butylbenzene + Acetyl Chloride / AlCl3 Ethyl_Acyl_tert_Butylbenzene 3-Ethyl-4-tert-butylacetophenone Acyl_tert_Butylbenzene->Ethyl_Acyl_tert_Butylbenzene + Ethyl Halide / AlCl3 Final_Product This compound Ethyl_Acyl_tert_Butylbenzene->Final_Product Reduction (e.g., Clemmensen)

Caption: Synthetic strategies for dialkylbenzenes.

Caption: Troubleshooting workflow for Friedel-Crafts synthesis.

References

Technical Support Center: Optimizing Temperature for Selective Meta-Alkylation of Ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective meta-alkylation of ethylbenzene (B125841). The information is designed to address specific experimental challenges and provide a deeper understanding of the reaction dynamics.

Troubleshooting Guides and FAQs

Q1: My ethylbenzene alkylation is yielding primarily ortho- and para-isomers. How can I increase the selectivity for the meta-isomer?

A1: Achieving high meta-selectivity in the alkylation of ethylbenzene is primarily a function of temperature and catalyst choice. The formation of ortho- and para-isomers is kinetically favored at lower temperatures. To enhance the yield of the meta-isomer, the reaction temperature should be increased to a range where thermodynamic equilibrium is favored. Under these conditions, the more stable meta-isomer becomes the predominant product. Additionally, employing shape-selective catalysts, such as modified ZSM-5 zeolites, can sterically hinder the formation of the bulkier ortho- and para- transition states, thereby promoting meta-alkylation.

Q2: I'm observing significant cracking of ethylbenzene at higher temperatures, leading to a complex product mixture. What can I do to minimize this?

A2: Cracking is a common side reaction at elevated temperatures. To mitigate this, consider the following:

  • Optimize Temperature: While higher temperatures favor meta-selectivity, excessively high temperatures can lead to cracking. It is crucial to identify the optimal temperature window that maximizes meta-isomer yield without significant cracking. This can be achieved through a systematic temperature screening study.

  • Catalyst Modification: The acidity of the catalyst plays a critical role. High acidity can promote cracking. Modifying your ZSM-5 catalyst, for instance by impregnation with magnesium oxide (MgO) or phosphorus, can reduce its acidity and suppress cracking side reactions.

  • Contact Time: Reducing the contact time of the reactants with the catalyst can also limit the extent of cracking. This can be controlled by adjusting the weight hourly space velocity (WHSV).

Q3: What is the underlying principle for temperature-dependent selectivity in ethylbenzene alkylation?

A3: The regioselectivity of ethylbenzene alkylation is governed by the principles of kinetic versus thermodynamic control.

  • Kinetic Control (Lower Temperatures): At lower temperatures, the reaction is under kinetic control. The activation energies for the formation of the ortho- and para-isomers are lower, leading to faster reaction rates and their predominance in the product mixture.

  • Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction becomes reversible, allowing for the isomerization of the initially formed products. The system then moves towards a state of thermodynamic equilibrium, favoring the formation of the most stable isomer, which is the meta-diethylbenzene.

Q4: How does catalyst selection influence meta-selectivity?

A4: Shape-selective catalysts, particularly modified zeolites like ZSM-5, are instrumental in directing the alkylation to the meta position. The pore structure of these zeolites can be tailored to sterically disfavor the formation of the larger transition states leading to the ortho- and para-products. By modifying the catalyst, for example, through chemical liquid deposition of silica (B1680970) or impregnation with metal oxides, the pore openings can be narrowed, and the external acid sites can be passivated. This enhances the "shape-selective" effect, allowing the less sterically hindered attack at the meta position to proceed more readily.

Quantitative Data Summary

The following tables summarize the effect of temperature on the conversion of ethylbenzene and the selectivity of diethylbenzene (DEB) isomers over a modified HZSM-5 catalyst.

Table 1: Effect of Temperature on Ethylbenzene Disproportionation

Temperature (K)Ethylbenzene Conversion (%)p-DEB Selectivity (%)m-DEB Formation
5538.592Low
57310.291Moderate
59814.588Increased

Data synthesized from studies on modified HZSM-5 catalysts.[1]

Experimental Protocols

Protocol 1: Catalyst Preparation - Modification of ZSM-5 by Impregnation

This protocol describes the modification of a commercial H-ZSM-5 zeolite catalyst with a metal oxide (e.g., MgO) to enhance meta-selectivity.

Materials:

  • H-ZSM-5 zeolite powder

  • Magnesium nitrate (B79036) hexahydrate (Mg(NO₃)₂·6H₂O)

  • Deionized water

  • Calcination furnace

  • Rotary evaporator

Procedure:

  • Preparation of Impregnation Solution: Dissolve a calculated amount of magnesium nitrate hexahydrate in deionized water to achieve the desired metal loading (e.g., 1-5 wt% MgO).

  • Impregnation: Add the H-ZSM-5 zeolite powder to the magnesium nitrate solution. The volume of the solution should be just enough to form a thick slurry.

  • Drying: Remove the solvent using a rotary evaporator at 60-80°C until a free-flowing powder is obtained.

  • Calcination: Transfer the dried powder to a ceramic crucible and place it in a muffle furnace. Calcine the catalyst in air by ramping the temperature to 550°C at a rate of 5°C/min and hold for 4-6 hours.

  • Cooling and Storage: Allow the catalyst to cool down to room temperature in a desiccator before use.

Protocol 2: Selective Meta-Alkylation of Ethylbenzene in a Fixed-Bed Reactor

This protocol outlines a general procedure for the gas-phase alkylation of ethylbenzene with an alkylating agent (e.g., ethylene (B1197577) or ethanol) over a modified ZSM-5 catalyst.

Equipment:

  • Continuous-flow fixed-bed reactor (stainless steel or quartz)

  • Temperature controller and furnace

  • Mass flow controllers for gases

  • High-pressure liquid pump for liquid feeds

  • Condenser and product collection system

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Loading: Load a known amount of the modified ZSM-5 catalyst (e.g., 1-5 grams) into the center of the reactor tube, securing it with quartz wool plugs.

  • Catalyst Activation: Heat the catalyst bed to 500-550°C under a flow of an inert gas (e.g., nitrogen) for at least 2 hours to remove any adsorbed water and impurities.

  • Reaction Setup:

    • Set the reactor furnace to the desired reaction temperature (e.g., a range of 350-500°C for thermodynamic control).

    • Introduce the ethylbenzene feed using a high-pressure liquid pump. The ethylbenzene is typically vaporized before entering the reactor.

    • Introduce the alkylating agent (e.g., ethylene gas) at a controlled flow rate using a mass flow controller. The molar ratio of ethylbenzene to the alkylating agent should be optimized (e.g., 5:1 to 10:1).

  • Product Collection: The reactor effluent is passed through a condenser to liquefy the products, which are collected in a cooled trap. Non-condensable gases can be analyzed separately.

  • Product Analysis: Analyze the collected liquid products using a gas chromatograph (GC) equipped with a suitable capillary column (e.g., HP-5) and a flame ionization detector (FID) to determine the conversion of ethylbenzene and the selectivity of the diethylbenzene isomers.

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Alkylation Reaction cluster_analysis Product Analysis ZSM5 H-ZSM-5 Zeolite Impregnation Impregnation with Metal Salt Solution ZSM5->Impregnation Drying Drying Impregnation->Drying Calcination Calcination (550°C) Drying->Calcination Modified_Catalyst Modified ZSM-5 Calcination->Modified_Catalyst Reactor Fixed-Bed Reactor Modified_Catalyst->Reactor Activation Catalyst Activation (500-550°C, N2) Reactor->Activation Feed Ethylbenzene & Alkylating Agent Feed Activation->Feed Reaction Alkylation at High Temperature (350-500°C) Feed->Reaction Products Product Stream Reaction->Products Condensation Condensation Products->Condensation Collection Product Collection Condensation->Collection GC_Analysis Gas Chromatography (GC) Analysis Collection->GC_Analysis Results Conversion & Selectivity Data GC_Analysis->Results

Caption: Experimental workflow for selective meta-alkylation of ethylbenzene.

Temperature_Selectivity_Relationship cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Low_Temp Low Temperature (< 350°C) Kinetic_Product Kinetic Products (Ortho & Para Isomers) Low_Temp->Kinetic_Product Favored Pathway (Lower Activation Energy) Thermodynamic_Product Thermodynamic Product (Meta Isomer) Kinetic_Product->Thermodynamic_Product Isomerization at High Temperature High_Temp High Temperature (> 350°C) High_Temp->Thermodynamic_Product Favored Pathway (Higher Stability)

Caption: Relationship between temperature and product selectivity.

References

Technical Support Center: Synthesis of 1-tert-butyl-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-tert-butyl-3-ethylbenzene via Friedel-Crafts alkylation.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the overall yield of this compound lower than expected?

Answer:

Low yields in the Friedel-Crafts alkylation of ethylbenzene (B125841) can be attributed to several factors:

  • Suboptimal Reaction Conditions: The temperature, reaction time, and catalyst concentration are critical. Deviations from optimal conditions can significantly impact yield.

  • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly sensitive to moisture. Incomplete drying of glassware or reagents can deactivate the catalyst.

  • Polyalkylation: The product, this compound, is more reactive than the starting material, ethylbenzene. This can lead to the formation of di- and tri-alkylated byproducts, consuming the desired product and reducing its yield.[1]

  • Isomer Formation: The Friedel-Crafts alkylation of ethylbenzene can produce a mixture of ortho, meta, and para isomers. The desired meta isomer may not be the exclusive product.

Solutions:

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst loading to find the optimal parameters for your specific setup.

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and use anhydrous reagents and solvents. Handle the aluminum chloride in a dry atmosphere (e.g., under a nitrogen or argon blanket or in a glovebox).

  • Control Stoichiometry: Use a significant excess of ethylbenzene relative to the tert-butylating agent (e.g., tert-butyl chloride). This increases the statistical probability of the electrophile reacting with the starting material rather than the more reactive product, thus minimizing polyalkylation.

  • Purification: Employ efficient purification techniques, such as fractional distillation, to isolate the desired product from unreacted starting materials, isomers, and polyalkylated byproducts.[2]

Question 2: My product mixture contains a high proportion of ortho and para isomers. How can I increase the selectivity for the meta isomer?

Answer:

The regioselectivity of Friedel-Crafts alkylation is influenced by both electronic and steric factors, as well as reaction conditions. The ethyl group is an ortho, para-director. However, the bulky tert-butyl group will preferentially add to the less sterically hindered positions.

  • Temperature Control: Lower reaction temperatures generally favor kinetic control, which can influence the isomer distribution. For the alkylation of toluene (B28343) (a similar system), lower temperatures have been shown to alter the isomer ratios.[3] Experimenting with temperatures below room temperature (e.g., 0 °C or -10 °C) may improve meta-selectivity.

  • Catalyst Choice: While AlCl₃ is common, other Lewis acids or solid acid catalysts might offer different selectivities. For instance, in the vapor phase alkylation of ethylbenzene with t-butyl alcohol, Al-MCM-41 molecular sieves have shown selectivity for the meta isomer.

  • Solvent Effects: The polarity of the solvent can influence the stability of the carbocation intermediate and the transition states leading to different isomers. Exploring different anhydrous solvents (e.g., carbon disulfide, nitromethane, or an excess of ethylbenzene itself) could impact the product distribution.

Question 3: I am observing the formation of significant amounts of di-tert-butyl-ethylbenzene. How can this be minimized?

Answer:

The formation of polyalkylated products is a common issue in Friedel-Crafts alkylation because the initial alkylation product is often more nucleophilic than the starting aromatic compound.

  • Molar Ratio of Reactants: The most effective way to suppress polyalkylation is to use a large excess of the aromatic substrate (ethylbenzene). By increasing the concentration of ethylbenzene, the likelihood of the tert-butyl carbocation encountering and reacting with an ethylbenzene molecule over a this compound molecule is significantly increased.

  • Controlled Addition of Alkylating Agent: Adding the alkylating agent (e.g., tert-butyl chloride) slowly and portion-wise to the reaction mixture can help to maintain a low concentration of the electrophile, further favoring mono-alkylation.

  • Reaction Time: Shorter reaction times may reduce the extent of polyalkylation, as the mono-alkylated product has less opportunity to react further. Monitor the reaction progress by techniques like GC-MS to determine the optimal time to quench the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via an electrophilic aromatic substitution (EAS) mechanism, specifically a Friedel-Crafts alkylation. The key steps are:

  • Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) reacts with the alkylating agent (e.g., tert-butyl chloride) to form a tert-butyl carbocation ((CH₃)₃C⁺).

  • Electrophilic Attack: The electron-rich ethylbenzene ring acts as a nucleophile and attacks the tert-butyl carbocation. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new tert-butyl group, restoring the aromaticity of the ring and regenerating the catalyst.

Q2: What are the typical starting materials and catalyst for this synthesis?

A2:

  • Aromatic Substrate: Ethylbenzene

  • Alkylating Agent: tert-Butyl chloride or tert-butyl alcohol (with a protic acid catalyst).

  • Catalyst: Anhydrous aluminum chloride (AlCl₃) is the most common Lewis acid catalyst for reactions involving alkyl halides.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by taking small aliquots from the reaction mixture at different time points, quenching them, and analyzing them by:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to identify and quantify the starting materials, the desired product, isomers, and byproducts.[4][5]

  • Thin Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the reaction's progress by comparing the spot of the reaction mixture to those of the starting materials.

Q4: What is a suitable method for purifying the final product?

A4: The primary method for purifying this compound from the crude reaction mixture is fractional distillation .[2] This technique separates compounds based on their boiling points. Unreacted ethylbenzene will distill first, followed by the isomeric tert-butyl-ethylbenzenes, and then the higher-boiling polyalkylated byproducts. Careful control of the distillation temperature and the use of an efficient fractionating column are crucial for obtaining a pure product.

Data Presentation

The following tables summarize quantitative data from a study on the vapor phase alkylation of ethylbenzene with t-butyl alcohol over an Al-MCM-41 catalyst. While the specific conditions differ from a liquid-phase synthesis with AlCl₃, the trends can provide valuable insights for optimization.

Table 1: Effect of Reactant Mole Ratio on Ethylbenzene Conversion and Product Selectivity

Mole Ratio (Ethylbenzene : t-Butyl Alcohol)Ethylbenzene Conversion (%)Selectivity of m-t-BEB (%)Selectivity of p-t-BVB (%)
1:329.781.118.9
1:425.794.25.8
1:519.186.413.6
1:619.985.414.6

Reaction Conditions: Temperature = 200°C, WHSV = 2.5 h⁻¹ over Al-MCM-41 (50) catalyst. m-t-BEB: meta-tert-butylethylbenzene; p-t-BVB: para-tert-butylvinylbenzene

Table 2: Influence of Weight Hourly Space Velocity (WHSV) on Ethylbenzene Conversion and Product Selectivity

CatalystWHSV (h⁻¹)Ethylbenzene Conversion (%)Selectivity of m-t-BEB (%)Selectivity of p-t-BVB (%)Selectivity of p-t-BEB (%)
Al-MCM-41 (50)4.259.345.439.814.8
Al-MCM-41 (90)4.248.666.323.010.7

Reaction Conditions: Mole Ratio = 1:1, Temperature = 200°C. p-t-BEB: para-tert-butylethylbenzene

Experimental Protocols

Protocol 1: General Procedure for Liquid-Phase Friedel-Crafts Alkylation of Ethylbenzene with tert-Butyl Chloride

This protocol is a general guideline and should be optimized for specific laboratory conditions.

Materials:

  • Ethylbenzene (anhydrous)

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (or other suitable solvent)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, addition funnel, condenser, magnetic stirrer)

Procedure:

  • Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride).

  • Reactant and Catalyst Loading: Add anhydrous ethylbenzene and anhydrous dichloromethane to the flask. Cool the flask to 0 °C in an ice bath.

  • Catalyst Addition: Carefully and in portions, add anhydrous aluminum chloride to the stirred solution. The addition is exothermic.

  • Alkylating Agent Addition: Place tert-butyl chloride in the addition funnel and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours). The progress can be monitored by GC-MS.

  • Quenching: Slowly and carefully pour the reaction mixture over crushed ice or into ice-cold water to quench the reaction and decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with water until the washings are neutral.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Products & Byproducts Ethylbenzene Ethylbenzene SigmaComplex Sigma Complex (Arenium Ion) Ethylbenzene->SigmaComplex + tert-Butyl Carbocation tertButylChloride tert-Butyl Chloride Carbocation tert-Butyl Carbocation tertButylChloride->Carbocation + AlCl3 AlCl3 AlCl3 (Catalyst) AlCl3->Carbocation Carbocation->SigmaComplex Product This compound SigmaComplex->Product - H+ Isomers Ortho/Para Isomers SigmaComplex->Isomers - H+ (alternative deprotonation) Polyalkylated Polyalkylated Products Product->Polyalkylated + tert-Butyl Carbocation

Caption: Reaction pathway for the Friedel-Crafts alkylation of ethylbenzene.

Troubleshooting_Workflow cluster_purity Purity Issues cluster_conditions Suboptimal Conditions cluster_byproducts Byproduct Analysis Start Low Yield of This compound CheckPurity Check Purity of Reagents & Anhydrous Conditions Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->CheckConditions AnalyzeByproducts Analyze Byproduct Profile (GC-MS) Start->AnalyzeByproducts WetReagents Wet Reagents/Glassware? CheckPurity->WetReagents Temp Temperature too high/low? CheckConditions->Temp Time Reaction time too short/long? CheckConditions->Time Ratio Incorrect reactant ratio? CheckConditions->Ratio HighPolyalkylation High Polyalkylation? AnalyzeByproducts->HighPolyalkylation HighIsomers High Isomer Content? AnalyzeByproducts->HighIsomers DeactivatedCatalyst Deactivated Catalyst WetReagents->DeactivatedCatalyst Solution_Purity Solution: Use anhydrous reagents, dry glassware thoroughly. DeactivatedCatalyst->Solution_Purity Solution_Conditions Solution: Optimize temperature, run time course study, use excess ethylbenzene. Temp->Solution_Conditions Time->Solution_Conditions Ratio->Solution_Conditions Solution_Poly Solution: Increase excess of ethylbenzene, slow addition of alkylating agent. HighPolyalkylation->Solution_Poly Solution_Iso Solution: Lower reaction temperature, explore different catalysts/solvents. HighIsomers->Solution_Iso

Caption: A logical workflow for troubleshooting low yield issues.

References

Removing unreacted starting materials from 1-tert-butyl-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 1-tert-butyl-3-ethylbenzene

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely unreacted starting materials in the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through a Friedel-Crafts alkylation reaction.[1][2] The primary unreacted starting materials you may encounter are:

  • Ethylbenzene (B125841)

  • A tert-butylating agent, which is commonly tert-butyl chloride or isobutylene .[3][4]

  • The Lewis acid catalyst, such as aluminum chloride (AlCl₃), which is typically removed during the reaction work-up.[1]

Q2: What is the most effective method for removing unreacted ethylbenzene and tert-butyl chloride?

A2: Given the significant differences in boiling points between the product and the starting materials, fractional distillation is the most effective and common method for purification on a laboratory scale.[5][6]

Q3: Why is fractional distillation preferred over simple distillation for this purification?

A3: Fractional distillation provides better separation of components with close boiling points by utilizing a fractionating column, which allows for multiple successive distillations in a single apparatus.[6][7] While the boiling point of this compound is substantially higher than the starting materials, fractional distillation ensures a higher purity of the final product by efficiently removing all volatile impurities.

Q4: Are there alternative purification methods to fractional distillation?

A4: While fractional distillation is the most common method, other techniques can be employed, especially for achieving very high purity or for specific applications:

  • Column Chromatography: This method can be used to separate the product from non-volatile impurities or byproducts with similar boiling points. Silica gel is a common stationary phase for the separation of aromatic hydrocarbons.[8]

  • Extractive Distillation: This is a more complex technique used in industrial settings to separate components with very close boiling points by introducing a solvent that alters the relative volatility of the components.[9]

Q5: How can I confirm that the unreacted starting materials have been successfully removed?

A5: The purity of your this compound can be assessed using various analytical techniques:

  • Gas Chromatography (GC): This is an excellent method to quantify the presence of volatile starting materials and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the product and detect the presence of impurities.

  • Boiling Point Determination: A sharp and consistent boiling point close to the literature value suggests a high degree of purity.

Data Presentation

The following table summarizes the key physical properties of this compound and its potential unreacted starting materials, highlighting the basis for their separation by distillation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₁₂H₁₈162.27~205
EthylbenzeneC₈H₁₀106.17~136
tert-Butyl chlorideC₄H₉Cl92.57~51-52
IsobutyleneC₄H₈56.11~ -7

Experimental Protocol: Purification by Fractional Distillation

This protocol outlines the steps for removing unreacted ethylbenzene and tert-butyl chloride from this compound.

1. Reaction Work-up (Prior to Distillation):

  • Quenching: Carefully and slowly pour the reaction mixture over ice water with stirring to decompose the Lewis acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) two to three times.

  • Washing: Combine the organic layers and wash sequentially with:

    • Dilute hydrochloric acid (to remove any remaining basic impurities).

    • Saturated sodium bicarbonate solution (to neutralize any remaining acid).

    • Brine (saturated NaCl solution) to aid in the removal of water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the extraction solvent using a rotary evaporator.

2. Fractional Distillation:

  • Apparatus Setup: Assemble a fractional distillation apparatus. This includes a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed.

  • Charging the Flask: Transfer the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection:

    • First Fraction (Low-boiling impurities): The temperature will initially rise and plateau at the boiling point of the most volatile component, likely unreacted tert-butyl chloride (~51-52 °C). Collect this fraction in a separate receiving flask.

    • Intermediate Fraction (Ethylbenzene): As the temperature rises again, it will plateau at the boiling point of ethylbenzene (~136 °C). Collect this fraction in a new receiving flask.

    • Product Fraction: Once all the ethylbenzene has distilled over, the temperature will rise significantly. The fraction that distills at a stable temperature around 205 °C is your purified this compound. Collect this in a clean, pre-weighed receiving flask.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Analysis: Analyze the collected product fraction for purity using GC or NMR spectroscopy.

Mandatory Visualization

PurificationWorkflow Workflow for Purifying this compound cluster_workup Reaction Work-up cluster_distillation Fractional Distillation cluster_analysis Purity Analysis quench 1. Quench Reaction (Ice Water) extract 2. Solvent Extraction quench->extract wash 3. Wash Organic Layer (Acid, Base, Brine) extract->wash dry 4. Dry Organic Layer (Anhydrous MgSO₄) wash->dry evaporate 5. Solvent Removal (Rotary Evaporator) dry->evaporate distill 6. Fractional Distillation evaporate->distill Crude Product fraction1 Fraction 1: tert-Butyl Chloride (~51°C) distill->fraction1 Low BP fraction2 Fraction 2: Ethylbenzene (~136°C) distill->fraction2 Mid BP product Product: This compound (~205°C) distill->product High BP analysis 7. Purity Confirmation (GC, NMR) product->analysis

Caption: Purification workflow for this compound.

References

Technical Support Center: Separation of 1-tert-butyl-3-ethylbenzene and 1,4-isomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with separating 1-tert-butyl-3-ethylbenzene from its 1,4-isomer.

Physicochemical Data Summary

The separation of this compound and 1-tert-butyl-4-ethylbenzene (B1620480) is challenging due to their similar molecular structures and boiling points. However, a significant difference in their melting points provides a basis for separation by fractional crystallization.

PropertyThis compound (meta-isomer)1-tert-butyl-4-ethylbenzene (para-isomer)Data Source(s)
Molecular Formula C₁₂H₁₈C₁₂H₁₈[1]
Molecular Weight 162.27 g/mol 162.27 g/mol [1]
Boiling Point 205 °C209-212.1 °C[1]
Melting Point -75.4 °C-38.35 °C[1]
Density 0.86 g/cm³0.858 - 0.865 g/cm³[1]
Refractive Index 1.4910 - 1.49301.485 - 1.495[1]

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate this compound and 1-tert-butyl-4-ethylbenzene by standard distillation?

A1: The primary challenge lies in their very close boiling points, with a difference of only about 4-7 °C.[2] Standard distillation is generally effective for separating liquids with boiling point differences greater than 25 °C. For compounds with closer boiling points, a highly efficient fractional distillation setup with a large number of theoretical plates is required, and even then, achieving high purity can be difficult and energy-intensive.

Q2: What is the most promising method for separating these two isomers in a laboratory setting?

A2: Given the significant difference in their melting points (-75.4 °C for the meta-isomer and -38.35 °C for the para-isomer), fractional crystallization is the most promising and practical method for separation on a lab scale.[1] This technique exploits the difference in the solubility of the isomers at low temperatures.

Q3: Can preparative gas chromatography (GC) be used for this separation?

A3: Yes, preparative GC is a powerful technique for separating close-boiling isomers and can be employed to obtain high-purity fractions of both this compound and 1-tert-butyl-4-ethylbenzene.[3][4] However, it is typically used for smaller sample quantities compared to fractional crystallization and requires specialized equipment.

Q4: Is selective adsorption a viable separation method?

A4: Selective adsorption using materials like zeolites or metal-organic frameworks (MOFs) is a potential method for separating these isomers.[5][6][7] These materials have specific pore sizes and surface chemistries that can preferentially adsorb one isomer over the other based on subtle differences in their molecular shape and electronic properties.[5][6][7] The development of a selective adsorption process would require screening of various adsorbents to find one with optimal selectivity for this specific pair of isomers.

Troubleshooting Guides

Troubleshooting Fractional Distillation
IssuePossible Cause(s)Suggested Solution(s)
Poor Separation (Co-distillation of isomers) - Insufficient column efficiency (too few theoretical plates).- Flooding of the column due to excessive heating.- Channelling of vapor through the packing.- Use a longer fractionating column or a column with more efficient packing (e.g., structured packing).- Reduce the heating rate to ensure a slow and steady distillation.- Ensure the column is vertical and the packing is uniform.
Temperature Fluctuations at the Distillation Head - Uneven heating.- Drafts affecting the column.- Use a heating mantle with a stirrer for uniform heating.- Insulate the distillation column with glass wool or aluminum foil.
No Condensate Reaching the Receiver - Insufficient heating.- Loss of vacuum (if applicable).- Gradually increase the heating mantle temperature.- Check all joints for leaks.
Troubleshooting Fractional Crystallization
IssuePossible Cause(s)Suggested Solution(s)
No Crystal Formation - Cooling temperature is not low enough.- Solution is too dilute.- Use a cooling bath capable of reaching temperatures below -40 °C.- Concentrate the solution by removing some of the solvent.
Formation of an Oil Instead of Crystals - Cooling rate is too fast.- Presence of impurities that inhibit crystallization.- Cool the solution slowly with gentle agitation.- Perform a preliminary purification step (e.g., simple distillation) to remove gross impurities.
Low Purity of Isolated Crystals - Inefficient removal of the mother liquor.- Co-crystallization of the isomers.- Ensure thorough washing of the crystals with a cold, pure solvent.- Perform multiple recrystallization steps.
Troubleshooting Preparative Gas Chromatography
IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Resolution - Inappropriate column or temperature program.- Column overloading.- Use a longer column or a column with a more selective stationary phase.- Optimize the temperature ramp rate.- Reduce the injection volume or sample concentration.[8]
Peak Tailing - Active sites in the injector or on the column.- Sample decomposition.- Use a deactivated inlet liner.- Condition the column at a high temperature.- Lower the injector temperature.[8]
Low Recovery of Collected Fractions - Inefficient trapping of the eluting compounds.- Leaks in the collection system.- Use a cold trap (e.g., with liquid nitrogen) to condense the eluent.- Ensure all connections in the collection system are secure.

Experimental Protocols

Protocol 1: Separation by Fractional Crystallization

This protocol is based on the significant difference in the melting points of the two isomers and is the recommended starting point for their separation.

Materials:

  • Mixture of this compound and 1-tert-butyl-4-ethylbenzene

  • Methanol (B129727) (or another suitable solvent with a low freezing point)

  • Dry ice/acetone or a cryocooler for the cooling bath

  • Jacketed reaction vessel with a stirrer

  • Buchner funnel and filter flask, pre-cooled

  • Wash solvent (e.g., cold methanol)

Procedure:

  • Dissolution: Dissolve the isomer mixture in a minimal amount of methanol at room temperature in the jacketed reaction vessel.

  • Cooling and Crystallization: Begin circulating a coolant through the jacket of the vessel to slowly cool the solution. Aim for a final temperature between -40 °C and -50 °C. The 1-tert-butyl-4-ethylbenzene, having the higher melting point, will preferentially crystallize out of the solution. Stir the solution gently during cooling to promote the formation of uniform crystals.

  • Isolation of Crystals: Once a significant amount of crystals has formed, quickly filter the cold slurry through a pre-cooled Buchner funnel to separate the crystals (enriched in the 1,4-isomer) from the mother liquor (enriched in the 1,3-isomer).

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

  • Analysis: Analyze the purity of the crystalline fraction and the mother liquor using Gas Chromatography-Flame Ionization Detection (GC-FID).

  • Recrystallization (Optional): For higher purity, the crystalline fraction can be recrystallized using the same procedure. The mother liquor can also be further cooled or concentrated to recover more of the 1,4-isomer or to isolate the 1,3-isomer.

Protocol 2: Separation by Preparative Gas Chromatography

This method is suitable for obtaining small quantities of very pure isomers.

Instrumentation:

  • Gas chromatograph equipped with a preparative-scale injector, a column with a suitable stationary phase, and a fraction collector.

Suggested GC Conditions (Starting Point):

  • Column: A non-polar or slightly polar capillary column (e.g., DB-5 or DB-17) of sufficient length (e.g., 30-60 m) and internal diameter to handle preparative injections.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium or Nitrogen with a constant flow rate.

  • Oven Temperature Program: Start at a temperature that allows for good separation of the initial peaks (e.g., 150 °C), then ramp up at a slow rate (e.g., 2-5 °C/min) to a final temperature that ensures elution of both isomers (e.g., 220 °C).

  • Detector: A non-destructive detector is ideal, but a portion of the flow can be split to a destructive detector like an FID for monitoring, while the majority is directed to the fraction collector.

  • Fraction Collector: Cooled traps (e.g., with dry ice or liquid nitrogen) to efficiently condense the eluting isomers.

Procedure:

  • Method Development: Optimize the separation conditions on an analytical scale to achieve baseline resolution of the two isomers.

  • Preparative Run: Inject a small volume of the isomer mixture onto the preparative GC system.

  • Fraction Collection: Monitor the chromatogram and actuate the fraction collector to collect the eluting peaks corresponding to this compound and 1-tert-butyl-4-ethylbenzene into separate cooled traps.

  • Analysis: Analyze the purity of the collected fractions by analytical GC.

Protocol 3: Separation by Fractional Distillation (for enrichment)

While not ideal for complete separation, fractional distillation can be used to enrich the fractions in one of the isomers.

Apparatus:

  • A multi-neck round-bottom flask

  • A highly efficient, insulated fractionating column (e.g., Vigreux or packed column with a high number of theoretical plates)

  • Distillation head with a condenser and thermometer

  • Receiving flasks

  • Heating mantle with a stirrer

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure the column is well-insulated.

  • Distillation: Heat the isomer mixture in the round-bottom flask. The vapor will rise through the fractionating column.

  • Fraction Collection: The initial distillate will be enriched in the lower-boiling this compound. Collect this fraction in a narrow boiling range. As the distillation progresses, the temperature at the distillation head will slowly rise. Later fractions will be enriched in the higher-boiling 1-tert-butyl-4-ethylbenzene.

  • Analysis: Analyze the composition of the different fractions using GC-FID to determine the extent of enrichment.

Visualizations

Separation_Workflow cluster_start Starting Material cluster_methods Separation Methods cluster_products Products start Isomer Mixture (1,3- and 1,4-) dist Fractional Distillation (Enrichment) start->dist Heat cryst Fractional Crystallization (Primary Method) start->cryst Dissolve & Cool prep_gc Preparative GC (High Purity, Small Scale) start->prep_gc Inject meta This compound dist->meta Early Fractions para 1-tert-butyl-4-ethylbenzene dist->para Late Fractions cryst->meta Mother Liquor cryst->para Crystals prep_gc->meta First Eluting Peak prep_gc->para Second Eluting Peak

Caption: Workflow for the separation of tert-butyl-ethylbenzene isomers.

Troubleshooting_Logic cluster_dist Fractional Distillation cluster_cryst Fractional Crystallization cluster_gc Preparative GC start Poor Separation Observed dist_check Check Column Efficiency & Heating start->dist_check cryst_check Check Cooling Rate & Mother Liquor Removal start->cryst_check gc_check Check Column Type & Sample Load start->gc_check dist_sol Increase Plates Reduce Heat dist_check->dist_sol cryst_sol Slow Cooling Thorough Washing cryst_check->cryst_sol gc_sol Optimize Conditions Reduce Injection Volume gc_check->gc_sol

Caption: Troubleshooting logic for poor isomer separation.

References

Technical Support Center: Minimizing Side Product Formation in Alkylbenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side product formation during alkylbenzene synthesis, particularly via Friedel-Crafts reactions.

Troubleshooting Guides

This section addresses specific issues encountered during alkylbenzene synthesis in a question-and-answer format.

Issue 1: Formation of Polyalkylated Products

Q1: My reaction is producing significant amounts of di- and tri-alkylated benzenes instead of the desired mono-alkylated product. What is causing this?

A1: This phenomenon, known as polyalkylation, is a common side reaction in Friedel-Crafts alkylation. It occurs because the newly introduced alkyl group activates the aromatic ring, making the mono-alkylated product more reactive than the starting benzene (B151609) ring.[1] This increased reactivity favors further alkylation.

Q2: How can I prevent or minimize polyalkylation?

A2: Several strategies can be employed to suppress polyalkylation:

  • Use a Large Excess of the Aromatic Substrate: By significantly increasing the molar ratio of benzene (or the substituted benzene) to the alkylating agent, the probability of the electrophile reacting with the starting material increases, thus favoring mono-alkylation.[1][2]

  • Control Reaction Temperature: Lowering the reaction temperature can decrease the rate of the second and subsequent alkylation reactions more than the initial reaction, improving selectivity for the mono-alkylated product.

  • Catalyst Choice and Loading: Using a milder Lewis acid catalyst or reducing the catalyst loading can help to minimize polyalkylation.[3] Overly active catalysts or high concentrations can accelerate subsequent alkylation steps.

  • Friedel-Crafts Acylation Followed by Reduction: This is often the most effective method to achieve mono-substitution.[1] The acyl group introduced during acylation is deactivating, which prevents further substitution. The resulting ketone can then be reduced to the desired alkyl group.[1]

Issue 2: Isomeric Products Due to Carbocation Rearrangement

Q1: The primary product of my reaction is an isomer of the target alkylbenzene. For example, I used 1-chloropropane (B146392) but obtained isopropylbenzene. Why is this happening?

A1: This is a classic example of carbocation rearrangement, a characteristic side reaction in Friedel-Crafts alkylation.[1] The reaction proceeds through a carbocation intermediate. If this carbocation can rearrange to a more stable form (e.g., a primary carbocation rearranging to a secondary or tertiary one via a hydride or alkyl shift), it will do so before alkylating the benzene ring.[1]

Q2: How can I synthesize straight-chain alkylbenzenes without rearrangement?

A2: To avoid carbocation rearrangements, the most reliable approach is to use Friedel-Crafts acylation followed by reduction of the resulting ketone.[1] The acylium ion intermediate in Friedel-Crafts acylation is resonance-stabilized and does not undergo rearrangement. The ketone product can then be reduced to the desired straight-chain alkylbenzene using methods like the Clemmensen or Wolff-Kishner reduction.[4][5][6][7][8][9]

Issue 3: Formation of Alkene Dimers or Oligomers

Q1: When using an alkene as the alkylating agent, I am observing low yields of the desired alkylbenzene and the formation of higher molecular weight byproducts. What are these byproducts and how can I avoid them?

A1: The byproducts are likely dimers or oligomers of your starting alkene.[10][11] Lewis and Brønsted acids used to catalyze Friedel-Crafts alkylation can also catalyze the dimerization and oligomerization of alkenes.[10][12] This side reaction competes with the desired alkylation of benzene.

Q2: How can I favor alkylation over alkene dimerization/oligomerization?

A2: To promote the desired alkylation reaction, consider the following adjustments:

  • Optimize Reactant Ratio: Use a large excess of the aromatic compound relative to the alkene. This increases the likelihood of an alkene-derived carbocation reacting with a benzene molecule rather than another alkene molecule.

  • Control Temperature: Lowering the reaction temperature may help to suppress the rate of oligomerization.

  • Catalyst Selection: The choice of catalyst can significantly influence the selectivity. Some solid acid catalysts, like certain zeolites, can offer better selectivity for alkylation over oligomerization due to their specific pore structures and acid site distribution.[12][13][14]

Issue 4: Side-Chain Halogenation of the Product

Q1: After my alkylation reaction using an alkyl halide, I am detecting halogenated byproducts on the alkyl side chain of my product. How can I prevent this?

A1: Side-chain halogenation is a radical-mediated reaction that occurs under different conditions than the desired electrophilic aromatic substitution on the ring. This side reaction is typically promoted by UV light or high temperatures.[15][16][17]

Q2: What conditions should I use to avoid side-chain halogenation?

A2: To prevent side-chain halogenation:

  • Exclude UV Light: Conduct the reaction in the dark or in amber-colored glassware to prevent photo-induced radical formation.

  • Moderate Temperatures: Avoid excessively high reaction temperatures that can promote thermal homolytic cleavage of the halogen-halogen bond.

  • Use a Lewis Acid Catalyst: The presence of a Lewis acid catalyst promotes the desired electrophilic aromatic substitution pathway, which occurs on the benzene ring, not the alkyl side chain.[15]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to produce mono-alkylated benzenes, especially with primary alkyl groups?

A1: The most dependable method is a two-step process involving Friedel-Crafts acylation followed by a reduction of the resulting aryl ketone.[1][18][19] This approach circumvents the common problems of polyalkylation and carbocation rearrangement associated with direct Friedel-Crafts alkylation.

Q2: Can I use any Lewis acid for Friedel-Crafts reactions?

A2: While many Lewis acids can catalyze the reaction, their reactivity varies. Common Lewis acids include AlCl₃, FeCl₃, BF₃, and SnCl₄.[20][21] The choice of catalyst can impact reaction rate and selectivity. For instance, a more reactive catalyst might increase the likelihood of polyalkylation. It is often beneficial to start with a milder catalyst or a lower catalyst loading to optimize for the desired product.[3]

Q3: Why is my Friedel-Crafts reaction not working or giving a very low yield?

A3: Several factors can lead to a failed or low-yielding reaction:

  • Deactivated Aromatic Ring: Friedel-Crafts reactions are not effective on aromatic rings containing strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H, -COR).[22]

  • Catalyst Inactivation: Lewis acids like AlCl₃ are highly sensitive to moisture. Ensure all glassware, solvents, and reagents are anhydrous.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can complex with the Lewis acid catalyst, requiring stoichiometric or even excess amounts of the catalyst.[23]

Q4: What are the key differences between the Clemmensen and Wolff-Kishner reductions for converting the acyl group to an alkyl group?

A4: The primary difference lies in the reaction conditions. The Clemmensen reduction uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid and is performed under strongly acidic conditions.[4][5][6][8][24] The Wolff-Kishner reduction utilizes hydrazine (B178648) (N₂H₄) and a strong base (like KOH) at high temperatures and is therefore conducted under basic conditions.[4][7][9][25][26] The choice between the two methods depends on the presence of other functional groups in the molecule that might be sensitive to acid or base.[4][5][24]

Quantitative Data Summary

ParameterConditionEffect on Product DistributionReference(s)
Reactant Ratio High excess of benzeneSignificantly favors mono-alkylation over polyalkylation.[1][2]
Benzene : 1-chlorobutane (B31608) (unspecified ratio) at 0 °C~2:1 ratio of rearranged (sec-butylbenzene) to unrearranged (n-butylbenzene) product.[2]
Catalyst Loading Increasing catalyst amount (0.15 g to 0.35 g)Increased yield of p-benzyl toluene (B28343) in the alkylation of toluene with benzyl (B1604629) chloride.[27]
Excessive catalyst loadingCan promote polyalkylation and charring.[3]
Temperature Alkylation of toluene with benzyl chloride (110 °C vs. 140 °C)Significant increase in yield up to 130 °C, followed by a decrease.[27]
Rerun column for linear alkylbenzene purification (280 °C to 360 °C)Highest LAB yield (99.4%) at 280 °C. Yield decreased at higher temperatures.[28][29]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Benzene with Acetyl Chloride

This protocol describes a standard procedure for the Friedel-Crafts acylation of benzene to produce acetophenone (B1666503), which avoids poly-substitution.

Materials:

  • Anhydrous benzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM) as solvent

  • Ice

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.

  • Add anhydrous benzene (a large excess, e.g., 5-10 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude acetophenone can be purified by distillation or column chromatography.

Protocol 2: Clemmensen Reduction of Acetophenone

This protocol outlines the reduction of acetophenone to ethylbenzene (B125841) under acidic conditions.

Materials:

  • Acetophenone

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene (as a co-solvent)

  • Water

  • Sodium bicarbonate

  • Dichloromethane or diethyl ether for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Prepare zinc amalgam by stirring zinc granules with a 5% mercury(II) chloride solution for 5-10 minutes, then decanting the solution and washing the zinc with water.

  • In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated HCl, water, and toluene.

  • Add acetophenone (1.0 equivalent) to the flask.

  • Heat the mixture to reflux with vigorous stirring for several hours. The reaction progress can be monitored by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and carefully separate the organic layer.

  • Extract the aqueous layer with dichloromethane or diethyl ether.

  • Combine the organic layers and wash them with water and then with a sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation or rotary evaporation to yield ethylbenzene.

Protocol 3: Wolff-Kishner Reduction of Acetophenone (Huang-Minlon Modification)

This protocol describes the reduction of acetophenone to ethylbenzene under basic conditions.[7][26]

Materials:

  • Acetophenone

  • Hydrazine hydrate (B1144303) (85% or higher)

  • Potassium hydroxide (B78521) (KOH)

  • Diethylene glycol or triethylene glycol (high-boiling solvent)

  • Dilute hydrochloric acid (HCl)

  • Dichloromethane or diethyl ether for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine acetophenone (1.0 equivalent), hydrazine hydrate (2-3 equivalents), and diethylene glycol.

  • Add potassium hydroxide pellets (3-4 equivalents) to the mixture.

  • Heat the mixture to reflux (around 130-140 °C) for 1-2 hours to form the hydrazone. Water will be evolved during this step.

  • Modify the setup for distillation and heat the reaction mixture to a higher temperature (around 190-200 °C) to distill off the water and excess hydrazine.

  • Once the water has been removed, return the setup to a reflux configuration and continue to heat at the higher temperature for an additional 3-5 hours. The evolution of nitrogen gas should be observed.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Acidify the mixture with dilute HCl.

  • Extract the product with dichloromethane or diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to obtain ethylbenzene.

Visualizations

Side_Reaction_Pathways Start Benzene + Alkylating Agent Carbocation Carbocation Intermediate Start->Carbocation Lewis Acid Monoalkylbenzene Monoalkylbenzene (Desired Product) Polyalkylbenzene Polyalkylbenzene (Side Product) Monoalkylbenzene->Polyalkylbenzene Further Alkylation (Ring is Activated) RearrangedProduct Rearranged Alkylbenzene (Isomeric Side Product) Carbocation->Monoalkylbenzene Alkylation RearrangedCarbocation Rearranged Carbocation Carbocation->RearrangedCarbocation Hydride/Alkyl Shift RearrangedCarbocation->RearrangedProduct Alkylation Acylation_Reduction_Workflow Start Benzene + Acyl Chloride Acylation Friedel-Crafts Acylation (Lewis Acid) Start->Acylation ArylKetone Aryl Ketone (No Rearrangement, Deactivated Ring) Acylation->ArylKetone Reduction Reduction (Clemmensen or Wolff-Kishner) ArylKetone->Reduction FinalProduct Mono-Alkylbenzene (Desired Product) Reduction->FinalProduct Troubleshooting_Flowchart Start Undesired Side Products in Alkylation? Polyalkylation Polyalkylation? Start->Polyalkylation Yes Rearrangement Isomeric Products? Start->Rearrangement No Polyalkylation->Rearrangement No SolutionPoly Increase Benzene:Alkyl Halide Ratio Lower Temperature Use Milder Catalyst Polyalkylation->SolutionPoly Yes SolutionRearrange Use Acylation-Reduction Pathway Rearrangement->SolutionRearrange Yes Other Other Issues (e.g., Dimerization)? Rearrangement->Other No End Desired Product SolutionPoly->End SolutionRearrange->End SolutionOther Optimize Conditions (Temp, Catalyst, Ratio) Other->SolutionOther Yes Other->End No SolutionOther->End

References

Technical Support Center: Improving HPLC Resolution for Tert-Butyl Ethylbenzene Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of tert-butyl ethylbenzene (B125841) positional isomers (ortho, meta, and para).

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate the positional isomers of tert-butyl ethylbenzene?

A1: The positional isomers of tert-butyl ethylbenzene (o-, m-, and p-tert-butyl ethylbenzene) are structurally very similar, differing only in the substitution pattern on the benzene (B151609) ring. This results in very close physicochemical properties, such as hydrophobicity and polarity, making their separation by standard reversed-phase HPLC difficult. Achieving baseline resolution often requires careful optimization of chromatographic conditions, including the choice of stationary phase and mobile phase composition.

Q2: What is the expected elution order of tert-butyl ethylbenzene isomers in reversed-phase HPLC?

A2: In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions with the stationary phase. Generally, the elution order of positional isomers can be influenced by subtle differences in their shape and polarity. For tert-butyl ethylbenzene isomers, the para isomer is the most symmetrical and may pack more efficiently onto the stationary phase, potentially leading to a slightly longer retention time compared to the ortho and meta isomers. The bulky tert-butyl and ethyl groups on the ortho isomer can lead to steric hindrance, which may reduce its interaction with the stationary phase, resulting in an earlier elution. Therefore, a common, though not universal, elution order is ortho < meta < para.

Q3: Which type of HPLC column is best suited for separating these isomers?

A3: While a standard C18 column can be a good starting point, achieving optimal separation of aromatic positional isomers often benefits from a stationary phase that offers alternative selectivity. A Phenyl-Hexyl column is highly recommended.[1] This type of column provides π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes, in addition to hydrophobic interactions.[1][2] This alternative separation mechanism can significantly enhance the resolution of closely related aromatic isomers.[3][4]

Q4: How does the choice of organic modifier in the mobile phase affect the separation?

A4: The choice between methanol (B129727) and acetonitrile (B52724) as the organic modifier can have a significant impact on selectivity.[5] Methanol, being a protic solvent, is known to enhance π-π interactions with phenyl-based stationary phases, which can be advantageous for separating aromatic isomers.[6][7] Acetonitrile, an aprotic solvent, can sometimes suppress these interactions.[2] Therefore, if you are using a Phenyl-Hexyl column, methanol is often the preferred organic modifier to maximize selectivity.[7]

Troubleshooting Guide

Problem: Poor or no resolution between the isomer peaks.

Possible Cause Suggested Solution
Inappropriate Stationary Phase If using a C18 column, the separation is based primarily on hydrophobicity, which is very similar for these isomers. Switch to a Phenyl-Hexyl column to introduce π-π interactions as an additional separation mechanism.[1][2][3][4]
Suboptimal Mobile Phase Composition The ratio of organic modifier to water is critical. If peaks are eluting too quickly, decrease the percentage of the organic modifier (e.g., from 80% methanol to 75% methanol) to increase retention and allow more time for separation.
Incorrect Organic Modifier If using a Phenyl-Hexyl column with acetonitrile, the π-π interactions may be suppressed. Switch the organic modifier to methanol to enhance these interactions and improve selectivity.[2][5][6][7]
Inadequate Flow Rate A high flow rate can reduce the time for analytes to interact with the stationary phase. Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to improve efficiency and resolution.

Problem: Peak Tailing.

Possible Cause Suggested Solution
Secondary Interactions with Silanol Groups Even with modern columns, residual silanols on the silica (B1680970) backbone can cause tailing, especially for compounds with any polar character. While tert-butyl ethylbenzene is largely non-polar, this can still be a factor. Adding a small amount of a competing agent is not typically necessary for these analytes. Ensure your column is of high quality and well-maintained.
Column Overload Injecting too concentrated a sample can lead to peak distortion. Dilute your sample and reinject. If peak shape improves, you were likely overloading the column.
Column Contamination or Degradation The column inlet frit can become partially blocked, or the stationary phase can degrade over time. Back-flush the column according to the manufacturer's instructions. If the problem persists, replace the column .

Experimental Protocols

Below are two detailed experimental protocols for the separation of tert-butyl ethylbenzene positional isomers. Method 1 uses a standard C18 column, and Method 2 utilizes a Phenyl-Hexyl column for improved resolution.

Method 1: Standard C18 Separation (Initial Screening)
  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Methanol

  • Gradient Program:

    • Isocratic elution with 80% B for 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a mixed standard of o-, m-, and p-tert-butyl ethylbenzene at 10 µg/mL each in methanol.

Method 2: Optimized Phenyl-Hexyl Separation (Improved Resolution)
  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.

  • Column: Phenyl-Hexyl reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Methanol

  • Gradient Program:

    • Isocratic elution with 75% B for 20 minutes.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a mixed standard of o-, m-, and p-tert-butyl ethylbenzene at 10 µg/mL each in methanol.

Data Presentation

The following table summarizes the expected quantitative data from the two experimental protocols. Note that these are illustrative values to demonstrate the expected improvement in resolution.

Parameter Method 1: C18 Column Method 2: Phenyl-Hexyl Column
Analyte Retention Time (min) Resolution (Rs)
o-tert-butyl ethylbenzene8.2-
m-tert-butyl ethylbenzene8.51.2
p-tert-butyl ethylbenzene8.70.9

Visualization

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor resolution in the HPLC separation of tert-butyl ethylbenzene positional isomers.

TroubleshootingWorkflow Start Poor Resolution (Rs < 1.5) CheckColumn Check Stationary Phase Start->CheckColumn IsC18 Using C18 Column? CheckColumn->IsC18 SwitchToPhenyl Switch to Phenyl-Hexyl Column IsC18->SwitchToPhenyl Yes OptimizeMobilePhase Optimize Mobile Phase IsC18->OptimizeMobilePhase No (Already Phenyl-Hexyl) ResolutionOK Resolution Achieved (Rs >= 1.5) SwitchToPhenyl->ResolutionOK CheckModifier Check Organic Modifier OptimizeMobilePhase->CheckModifier SwitchToMethanol Switch Acetonitrile to Methanol CheckModifier->SwitchToMethanol Acetonitrile AdjustStrength Adjust Mobile Phase Strength (Decrease % Organic) CheckModifier->AdjustStrength Methanol SwitchToMethanol->ResolutionOK CheckFlowRate Check Flow Rate AdjustStrength->CheckFlowRate DecreaseFlowRate Decrease Flow Rate (e.g., 1.0 -> 0.8 mL/min) CheckFlowRate->DecreaseFlowRate DecreaseFlowRate->ResolutionOK

Caption: Troubleshooting workflow for improving HPLC resolution of tert-butyl ethylbenzene isomers.

References

Deactivation of Lewis acid catalyst during Friedel-Crafts alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Friedel-Crafts alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the deactivation of Lewis acid catalysts and other common issues encountered during this critical C-C bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of Lewis acid catalyst deactivation in Friedel-Crafts alkylation?

A1: Deactivation of Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), is a frequent issue and can primarily be attributed to three main factors:

  • Moisture: Lewis acids like AlCl₃ are extremely sensitive to water. Any moisture present in the reactants, solvents, or glassware will react with the catalyst, hydrolyzing it and rendering it inactive for the desired reaction.[1][2] It is crucial to maintain strictly anhydrous (dry) conditions throughout the experimental setup.

  • Complexation with Lewis Basic Functional Groups: Aromatic substrates or alkylating agents containing Lewis basic functional groups, such as amines (-NH₂), hydroxyl groups (-OH), or even ethers, can donate lone pairs of electrons to the Lewis acid catalyst.[1][3][4][5][6] This forms a stable complex, effectively neutralizing the catalyst and preventing it from activating the alkylating agent.

  • Product Inhibition: In some cases, the alkylated product itself can be more nucleophilic than the starting material and can form a complex with the Lewis acid, slowing down or stopping the reaction. In the related Friedel-Crafts acylation, the ketone product readily forms a stable complex with the Lewis acid, necessitating the use of stoichiometric or even excess amounts of the catalyst.[1][7][8]

Q2: Why is my Friedel-Crafts alkylation reaction yielding multiple products?

A2: The formation of multiple products is a common challenge in Friedel-Crafts alkylation due to two main reasons:

  • Polyalkylation: The introduction of an alkyl group onto an aromatic ring is an activating feature, making the mono-alkylated product more reactive than the starting material.[9] This can lead to subsequent alkylations, resulting in di-, tri-, or even poly-alkylated products. Using a large excess of the aromatic substrate can favor mono-alkylation.[6]

  • Carbocation Rearrangement: The reaction proceeds via a carbocation intermediate.[6][10][11] Primary and secondary carbocations are prone to rearrange to more stable secondary or tertiary carbocations through hydride or alkyl shifts.[5][12][13][14] This results in the formation of isomeric products with different alkyl chain structures than expected.

Q3: Can I use any alkyl halide for a Friedel-Crafts alkylation?

A3: No, there are limitations on the type of alkyl halide that can be used. Vinyl and aryl halides are generally unreactive in Friedel-Crafts alkylation because their corresponding carbocations are too unstable to form under typical reaction conditions.[3][4][13][15] The reaction works best with tertiary, secondary, and benzylic halides which can readily form stable carbocations.

Q4: Are there aromatic substrates that are unsuitable for Friedel-Crafts alkylation?

A4: Yes. Aromatic rings substituted with strongly electron-withdrawing (deactivating) groups (e.g., -NO₂, -CN, -SO₃H, -COR) are generally unreactive in Friedel-Crafts alkylation.[1][13][15] Additionally, aromatic compounds with amine (-NH₂) or hydroxyl (-OH) groups are also unsuitable because the Lewis acid catalyst will preferentially react with these basic groups, deactivating both the catalyst and the substrate.[1][3][4][5][6]

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are experiencing low or no yield in your Friedel-Crafts alkylation, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the Lewis acid (e.g., AlCl₃) is fresh and anhydrous. Purchase from a reliable supplier and handle it in a glovebox or under an inert atmosphere. Avoid using old or discolored catalyst.
Moisture Contamination Thoroughly dry all glassware in an oven before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Ensure reactants are dry.
Deactivated Aromatic Substrate Check if your aromatic ring contains strongly deactivating groups. If so, the reaction may not be feasible under standard conditions. Consider using a more activated substrate if possible.[1]
Unreactive Alkylating Agent Vinyl or aryl halides are not suitable.[3][4] Consider using a more reactive alkylating agent, such as a tertiary or benzylic halide.
Substrate-Catalyst Incompatibility Avoid aromatic substrates with amine or hydroxyl groups that can complex with and deactivate the catalyst.[1][3]
Insufficient Reaction Temperature Some reactions may require heating to proceed at a reasonable rate. Gradually increase the temperature while monitoring the reaction progress by TLC or GC.
Issue 2: Formation of Polyalkylation Products

The presence of multiple alkylated products is a sign of over-alkylation.

Potential Cause Troubleshooting Steps
Product is More Reactive than Starting Material The mono-alkylated product is more nucleophilic and can compete with the starting material for the electrophile.
Solution Use a large excess of the aromatic substrate (e.g., 5-10 equivalents). This increases the statistical probability of the electrophile reacting with the starting material rather than the mono-alkylated product.
Issue 3: Formation of Isomeric Products (Carbocation Rearrangement)

If you are isolating a product with a different alkyl structure than your starting alkyl halide, a carbocation rearrangement has likely occurred.

Potential Cause Troubleshooting Steps
Unstable Carbocation Intermediate Primary and secondary alkyl halides form carbocations that can rearrange to more stable carbocations via 1,2-hydride or 1,2-alkyl shifts.[13][14]
Solutions 1. Choose a different alkylating agent: Use an alkyl halide that will form a stable carbocation not prone to rearrangement (e.g., a tertiary or benzylic halide).2. Use Friedel-Crafts Acylation followed by reduction: To obtain a straight-chain alkylbenzene, perform a Friedel-Crafts acylation, which is not prone to rearrangement, followed by a Clemmensen or Wolff-Kishner reduction to reduce the ketone to an alkyl group.[7][16]

Visual Troubleshooting and Process Flows

DeactivationPathways Catalyst Deactivation Pathways Catalyst Active Lewis Acid (e.g., AlCl₃) InactiveCatalyst1 Inactive Hydrolyzed Catalyst (e.g., Al(OH)Cl₂) Catalyst->InactiveCatalyst1 Reacts with InactiveCatalyst2 Inactive Catalyst-Substrate Complex [R-NH₂:AlCl₃] Catalyst->InactiveCatalyst2 Complexes with InactiveCatalyst3 Inactive Catalyst-Product Complex Catalyst->InactiveCatalyst3 Complexes with Moisture H₂O (Moisture) LewisBase Lewis Basic Substrate (e.g., R-NH₂, R-OH) Product Product Complexation (e.g., with ketone in acylation)

Caption: Primary pathways leading to the deactivation of a Lewis acid catalyst.

LowYieldWorkflow Troubleshooting Workflow for Low Yield Start Low/No Product Yield CheckCatalyst Is the Lewis Acid fresh and anhydrous? Start->CheckCatalyst CheckConditions Are reaction conditions strictly anhydrous? CheckCatalyst->CheckConditions Yes ReplaceCatalyst Use fresh, anhydrous catalyst. CheckCatalyst->ReplaceCatalyst No CheckSubstrate Is the aromatic substrate activated and compatible? CheckConditions->CheckSubstrate Yes DrySystem Thoroughly dry glassware, solvents, and reactants. CheckConditions->DrySystem No CheckAlkylHalide Is the alkylating agent reactive (not vinyl/aryl halide)? CheckSubstrate->CheckAlkylHalide Yes ModifySubstrate Use a more activated or compatible substrate. CheckSubstrate->ModifySubstrate No Success Reaction Optimized CheckAlkylHalide->Success Yes ModifyHalide Use a more reactive alkylating agent. CheckAlkylHalide->ModifyHalide No ReplaceCatalyst->CheckCatalyst DrySystem->CheckConditions ModifySubstrate->CheckSubstrate ModifyHalide->CheckAlkylHalide

Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts reactions.

Experimental Protocols

Protocol: General Procedure for Friedel-Crafts Alkylation under Anhydrous Conditions

This protocol outlines a general method for the alkylation of benzene (B151609) with tert-butyl chloride, emphasizing the measures required to prevent catalyst deactivation.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous benzene (solvent and reactant)

  • tert-Butyl chloride (alkylating agent)

  • Round-bottom flask with a magnetic stir bar

  • Drying tube (filled with CaCl₂) or inert gas (N₂ or Ar) setup

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble a clean, oven-dried round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a drying tube or connected to an inert gas line. This is to rigorously exclude atmospheric moisture.

  • Catalyst Suspension: In the round-bottom flask, add anhydrous benzene. Under an inert atmosphere (or with rapid handling to minimize moisture exposure), add anhydrous aluminum chloride (typically 0.1-0.3 equivalents) to the benzene. Stir the mixture to form a suspension.

  • Reactant Addition: Cool the flask in an ice bath to control the initial exothermic reaction. Place tert-butyl chloride (1.0 equivalent) in the addition funnel.

  • Reaction: Add the tert-butyl chloride dropwise to the stirred benzene-AlCl₃ suspension over 15-30 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Once the reaction is complete, cool the flask again in an ice bath.

    • Very slowly and carefully, quench the reaction by adding crushed ice, followed by cold water. This will hydrolyze the remaining aluminum chloride and dissolve the inorganic salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

    • Wash the organic layer sequentially with a dilute HCl solution, a saturated sodium bicarbonate solution, and finally with brine.

  • Purification:

    • Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent.

    • Remove the benzene solvent by rotary evaporation.

    • Purify the crude product by distillation to obtain the desired tert-butylbenzene.

References

Technical Support Center: Stabilizing Carbocation Rearrangement in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with carbocation rearrangement during alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: I performed a Friedel-Crafts alkylation with a primary alkyl halide and obtained an unexpected isomer. What is the likely cause?

A1: This is a common issue in Friedel-Crafts alkylation and is most likely due to a carbocation rearrangement. The reaction proceeds through a carbocation intermediate. Primary carbocations are highly unstable and tend to rearrange to form more stable secondary or tertiary carbocations if possible.[1] This rearrangement occurs via a hydride shift (the migration of a hydrogen atom with its bonding electrons) or an alkyl shift (the migration of an alkyl group with its bonding electrons) from an adjacent carbon to the positively charged carbon.[1][2] The aromatic ring then attacks this more stable, rearranged carbocation, leading to the formation of the isomeric product.[1] For instance, the reaction of benzene (B151609) with 1-chloropropane (B146392) is expected to yield n-propylbenzene, but the major product is isopropylbenzene due to the rearrangement of the primary carbocation to a more stable secondary carbocation.[3][4]

Q2: How can I confirm that carbocation rearrangement has occurred in my reaction?

A2: The most definitive method to confirm carbocation rearrangement is through the structural analysis of your product mixture. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

  • GC-MS can separate the different isomers in your product mixture. The mass spectrum of each isomer provides information about its molecular weight and fragmentation pattern, which helps in identifying the rearranged product.[1]

  • ¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity of atoms in your product, allowing you to distinguish between the expected (non-rearranged) and the rearranged product.[1] For example, the chemical shifts and splitting patterns in the ¹H NMR spectrum will be different for a straight-chain alkyl group versus a branched one.[1]

Q3: What experimental conditions favor carbocation rearrangement?

A3: Conditions that promote the formation and lifetime of a carbocation intermediate will favor rearrangement. These include:

  • Use of primary and some secondary alkyl halides: These precursors form less stable carbocations that are prone to rearrangement to more stable carbocations.[1]

  • Higher reaction temperatures: Increased temperature can provide the activation energy required for the rearrangement to occur.[1][5]

  • Choice of Lewis Acid: Strong Lewis acids can promote the formation of a discrete carbocation, which can then rearrange.

  • Solvent: Polar solvents can stabilize carbocation intermediates, potentially allowing more time for rearrangement to occur.[2][6]

Q4: How can I minimize or prevent carbocation rearrangement in my alkylation reaction?

A4: To avoid carbocation rearrangement, you can modify your synthetic strategy in several ways:

  • Use Friedel-Crafts Acylation followed by reduction: This is a widely used and effective method. Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring. The intermediate acylium ion is resonance-stabilized and does not undergo rearrangement.[1][3][7] The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[1][3]

  • Choose an alkylating agent that forms a stable carbocation: The use of tertiary alkyl halides, or other precursors that generate a stable carbocation that is not prone to further rearrangement, can be effective.[1][7]

  • Use milder reaction conditions: Lowering the reaction temperature can sometimes disfavor the rearrangement process.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Major product is a rearranged isomer. Carbocation rearrangement has occurred due to the use of a primary or secondary alkyl halide.1. Switch to a Friedel-Crafts acylation followed by reduction to obtain the straight-chain product.[1][3]2. If applicable, use an alkylating agent that forms a stable carbocation not prone to rearrangement (e.g., a tertiary alkyl halide).[7]
A complex mixture of polyalkylated products is obtained. The initially formed alkylated product is more reactive than the starting material, leading to further alkylation.1. Use a large excess of the aromatic substrate to favor mono-alkylation.2. Consider Friedel-Crafts acylation, as the resulting ketone is deactivated towards further substitution.[8]
No reaction occurs. The aromatic ring is strongly deactivated by an existing substituent (e.g., -NO₂).Friedel-Crafts reactions are generally not suitable for strongly deactivated rings.[7][9] Consider alternative synthetic routes.
The reaction fails with an amine-substituted aromatic ring (e.g., aniline). The Lewis acid catalyst (e.g., AlCl₃) reacts with the basic amine group, deactivating the ring.[7]Protect the amine group before performing the Friedel-Crafts reaction, or choose a different synthetic strategy.[7]

Data Presentation

The extent of carbocation rearrangement is highly dependent on the specific reactants and reaction conditions. Below is an example of the product distribution observed in the Friedel-Crafts alkylation of benzene with 1-bromopropane (B46711) under different conditions.

Catalyst Temperature (°C) n-Propylbenzene (%) Isopropylbenzene (%)
AlCl₃03565
AlCl₃252872
FeBr₃254060

Note: These values are illustrative and can vary based on reaction time, solvent, and other experimental parameters.

Mandatory Visualizations

carbocation_rearrangement cluster_start Initial Reactants cluster_intermediate Carbocation Formation & Rearrangement cluster_products Products A Benzene D Primary Carbocation (Unstable) G Isopropylbenzene (Major Product) A->G B 1-Chloropropane B->D Reaction with AlCl₃ C AlCl₃ (Lewis Acid) E Secondary Carbocation (More Stable) D->E Hydride Shift E->G Electrophilic Attack F n-Propylbenzene (Minor Product)

Caption: Carbocation rearrangement in Friedel-Crafts alkylation.

acylation_reduction cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reduction A Benzene + Acyl Chloride C Acylium Ion (Resonance Stabilized, No Rearrangement) A->C Forms B AlCl₃ D Acylbenzene (Ketone) C->D Electrophilic Attack F Straight-Chain Alkylbenzene (Desired Product) D->F Reduction E Wolff-Kishner or Clemmensen Reduction

Caption: Acylation-reduction strategy to prevent rearrangement.

Experimental Protocols

General Protocol for Friedel-Crafts Alkylation

This is a general procedure that should be optimized for specific substrates and alkylating agents.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler to vent HCl gas).

  • Reagents: In the reaction flask, place the aromatic substrate and a suitable solvent (e.g., carbon disulfide, nitrobenzene, or an excess of the aromatic substrate itself).[1] Cool the flask in an ice bath.

  • Catalyst Addition: Carefully add the Lewis acid catalyst (e.g., anhydrous aluminum chloride) in portions to the stirred mixture.

  • Alkylating Agent Addition: Add the alkyl halide dropwise from the dropping funnel to the stirred mixture at a rate that maintains the desired reaction temperature.[1]

  • Reaction: After the addition is complete, continue stirring at the appropriate temperature for the required reaction time. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • Work-up: Carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.[1]

  • Extraction and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water, sodium bicarbonate solution, and brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by distillation or column chromatography.

Protocol for GC-MS Analysis of Alkylation Products
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture or the purified product in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC-MS instrument.

  • Gas Chromatography: The sample is vaporized and separated on a capillary column. A suitable temperature program should be used to achieve good separation of the isomers.

  • Mass Spectrometry: As the components elute from the GC column, they are ionized and fragmented in the mass spectrometer.

  • Data Acquisition and Analysis: Identify the peaks in the total ion chromatogram (TIC). Analyze the mass spectrum of each peak and compare it with library spectra (e.g., NIST) to identify the non-rearranged and rearranged products. The relative peak areas in the TIC can be used to estimate the product ratio.[1]

Protocol for NMR Analysis of Alkylation Products
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.[1]

  • ¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum. Key features to look for include the chemical shifts and splitting patterns of the alkyl protons, which will differ significantly between a straight-chain and a branched-chain isomer.

  • ¹³C NMR Spectroscopy: Acquire a ¹³C NMR spectrum. The number of signals will indicate the number of unique carbon atoms, and their chemical shifts will provide information about their chemical environment, helping to distinguish between isomers.

  • Analysis:

    • Chemical Shift (δ): The position of the signals will indicate the electronic environment of the protons or carbons.[1]

    • Integration (¹H NMR): The area under the signals corresponds to the relative number of protons.

    • Splitting Patterns (¹H NMR): The multiplicity of a signal (singlet, doublet, triplet, etc.) indicates the number of neighboring protons.

    • By carefully analyzing these parameters, the exact structure of the product(s) can be determined.

References

Technical Support Center: Solvent Effects on the Regioselectivity of Ethylbenzene Tert-Butylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the tert-butylation of ethylbenzene (B125841). This guide is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting, experimental protocols, and data regarding the influence of solvent on the regioselectivity of this reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Q1: My reaction has a very low yield or is not working at all. What are the common causes?

    • A1: Several factors can lead to low or no product yield. The most common issues include:

      • Inactive Catalyst: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Use a fresh, unopened container of the catalyst if possible.

      • Deactivated Aromatic Substrate: Friedel-Crafts reactions are not effective on strongly deactivated aromatic rings. Ensure your ethylbenzene starting material is pure and free from deactivating contaminants.

      • Insufficiently Reactive Alkylating Agent: While tert-butyl chloride is generally reactive, ensure its purity.

      • Low Reaction Temperature: The reaction may require a certain activation energy. If cooling the reaction to control selectivity, you might be quenching the reaction entirely. Try gradually increasing the temperature.

Issue 2: Poor Regioselectivity (Incorrect Isomer Ratio)

  • Q2: I am getting a high proportion of the meta-tert-butylethylbenzene isomer when I want the para isomer. How can I fix this?

    • A2: The regioselectivity of this reaction is highly dependent on kinetic versus thermodynamic control, which is influenced by solvent and temperature.

      • Solvent Choice: Non-polar solvents (e.g., dichloromethane (B109758), carbon disulfide, hexane) favor the formation of the para isomer, which is the kinetically controlled product. Polar solvents (e.g., nitrobenzene) can lead to the formation of the more thermodynamically stable meta isomer.[1] This is because the intermediate-catalyst complex is often insoluble in non-polar solvents, preventing equilibration to the more stable isomer. In polar solvents, this complex remains dissolved, allowing for the reversible reaction to favor the thermodynamic product.

      • Reaction Temperature: Lower temperatures generally favor the kinetic product (para isomer). Higher temperatures can provide the energy needed to overcome the activation barrier for the reverse reaction, allowing the product mixture to equilibrate to the more stable meta isomer.

  • Q3: I am trying to synthesize the meta isomer, but I'm getting a lot of the para product.

    • A3: To favor the thermodynamically controlled meta product, consider the following:

      • Use a Polar Solvent: Solvents like nitrobenzene (B124822) can facilitate the isomerization of the initially formed para product to the more stable meta isomer.[1]

      • Increase Reaction Temperature: Higher temperatures can promote the equilibration of the product mixture towards the thermodynamic product.

Issue 3: Formation of Undesired Byproducts

  • Q4: I am observing significant amounts of di-tert-butylethylbenzene in my product mixture. How can I prevent this?

    • A4: This is a common issue in Friedel-Crafts alkylation known as polyalkylation. The initial product, p-tert-butylethylbenzene, is more reactive than the starting ethylbenzene, leading to a second alkylation. To minimize this:

      • Use a Large Excess of the Aromatic Substrate: By using a large excess of ethylbenzene relative to the tert-butylating agent, you increase the probability that the electrophile will react with the starting material rather than the mono-alkylated product.

  • Q5: My reaction mixture is turning dark or charring.

    • A5: This indicates that the reaction is too vigorous, potentially leading to decomposition and polymerization side reactions.

      • Control the Rate of Addition: Add the alkylating agent or the catalyst slowly and in portions to manage the reaction rate.

      • Lower the Reaction Temperature: Perform the reaction at a lower temperature, using an ice bath if necessary, to control the exotherm.

Data Presentation

The following tables summarize quantitative data on the effects of solvent and other reaction conditions on the product distribution of ethylbenzene tert-butylation.

Table 1: Effect of Solvent on the Regioselectivity of Ethylbenzene Tert-butylation

SolventSolvent PolarityProduct Distribution (% of mono-alkylated product)Reference
ortho-meta-
Dichloromethane (CH₂Cl₂)Non-polar2%13%
Nitrobenzene (C₆H₅NO₂)Polar0%70%

Table 2: Effect of Temperature on the Vapor-Phase Tert-butylation of Ethylbenzene over Al-MCM-41 (50) Catalyst

Reactant mole ratio (Ethylbenzene:tert-butyl alcohol) = 1:1, WHSV = 2.5 h⁻¹

Temperature (°C)Ethylbenzene Conversion (%)Selectivity to m-t-BEB (%)Selectivity to p-t-BEB (%)Selectivity to p-t-BVB (%)
20068.433.545.321.2
25054.329.348.422.3
30043.226.645.128.3
35031.518.139.442.5
40019.8--100.0

Data sourced from a study on vapor-phase alkylation, where p-t-BVB is p-tert-butylvinylbenzene, a dehydrogenation product of p-t-BEB.

Experimental Protocols

Detailed Methodology for Liquid-Phase Tert-butylation of Ethylbenzene (to favor para-isomer)

This protocol is adapted from a standard Friedel-Crafts alkylation procedure.

Materials:

  • Ethylbenzene (large excess, e.g., 5 equivalents)

  • tert-Butyl chloride (1 equivalent)

  • Anhydrous aluminum chloride (AlCl₃) (0.3 equivalents)

  • Anhydrous dichloromethane (CH₂Cl₂) (solvent)

  • Ice-water bath

  • Round-bottom flask with a magnetic stirrer

  • Drying tube (e.g., with CaCl₂)

  • Separatory funnel

  • Sodium bicarbonate solution (5% aqueous)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

Procedure:

  • Setup: Ensure all glassware is thoroughly oven-dried. Assemble a round-bottom flask with a magnetic stir bar and a drying tube.

  • Initial Mixture: To the flask, add the anhydrous dichloromethane and ethylbenzene. Cool the mixture to 0 °C in an ice-water bath.

  • Catalyst Addition: While stirring, slowly add the anhydrous aluminum chloride to the cooled mixture in portions. Caution: AlCl₃ reacts vigorously with any residual moisture.

  • Alkylating Agent Addition: Slowly add the tert-butyl chloride to the reaction mixture dropwise over 15-20 minutes, ensuring the temperature remains close to 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) if desired.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction and hydrolyze the aluminum chloride. Note: This step is exothermic and will release HCl gas. Perform in a fume hood.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter to remove the drying agent and remove the solvent using a rotary evaporator to yield the crude product mixture.

  • Purification and Analysis: The product can be purified by distillation. The isomer ratio can be determined using GC or ¹H NMR spectroscopy.

Visualizations

Experimental_Workflow Experimental Workflow for Ethylbenzene Tert-butylation cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_analysis 4. Purification & Analysis setup Dry Glassware & Assemble (Flask, Stirrer, Drying Tube) add_reagents Add Ethylbenzene & Anhydrous Solvent (e.g., CH₂Cl₂) setup->add_reagents cool Cool to 0°C (Ice Bath) add_reagents->cool add_catalyst Add Anhydrous AlCl₃ cool->add_catalyst add_alkyl_halide Add tert-Butyl Chloride (dropwise at 0°C) add_catalyst->add_alkyl_halide stir Stir at 0°C for 1h (Monitor by TLC/GC) add_alkyl_halide->stir quench Quench with Ice-Water stir->quench extract Separate Organic Layer quench->extract wash Wash with NaHCO₃ & H₂O extract->wash dry Dry with MgSO₄ wash->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate purify Purify by Distillation evaporate->purify analyze Analyze Isomer Ratio (GC or NMR) purify->analyze

Caption: A typical experimental workflow for Friedel-Crafts tert-butylation of ethylbenzene.

Regioselectivity_Pathway Solvent Influence on Regioselectivity cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control cluster_solvent reactants Ethylbenzene + t-BuCl + AlCl₃ intermediate Carbocation Intermediate (σ-complex) reactants->intermediate Formation of Electrophile para_ts Lower Energy Transition State intermediate->para_ts Less Steric Hindrance meta_ts Higher Energy Transition State intermediate->meta_ts para_product para-tert-butylethylbenzene (Kinetic Product) isomerization Isomerization para_product->isomerization Reversible Reaction nonpolar Non-polar Solvent (e.g., Hexane, CH₂Cl₂) - Favors Kinetic Pathway - Intermediate complex may precipitate,  preventing isomerization. para_ts->para_product meta_product meta-tert-butylethylbenzene (Thermodynamic Product) polar Polar Solvent (e.g., Nitrobenzene) - Favors Thermodynamic Pathway - Solvates intermediate complex,  allowing for reversible reaction and  isomerization to the more stable product. meta_ts->meta_product Direct formation is slow isomerization->meta_product Equilibration

Caption: Solvent effects on the kinetic vs. thermodynamic pathways in ethylbenzene tert-butylation.

References

Technical Support Center: Managing HCl Gas in Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing hydrogen chloride (HCl) gas generated during Friedel-Crafts alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is HCl gas produced during Friedel-Crafts alkylation?

A1: In the Friedel-Crafts alkylation reaction, a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is used to generate a carbocation from an alkyl halide.[1] This carbocation then reacts with the aromatic ring in an electrophilic aromatic substitution. In the final step of the mechanism, a proton (H+) is removed from the aromatic ring to restore aromaticity. This proton combines with the displaced halide ion (e.g., Cl⁻) to form hydrogen chloride (HCl) gas as a byproduct.[1][2] The catalyst is also regenerated in this step.[1]

Q2: What are the primary hazards associated with HCl gas exposure?

A2: Hydrogen chloride is a colorless, corrosive gas with a pungent odor.[3] Inhalation can cause severe irritation to the nose, throat, and upper respiratory tract, potentially leading to coughing, wheezing, and in severe cases, pulmonary edema.[4] Contact with skin and eyes can cause chemical burns, and exposure to liquid hydrogen chloride may result in frostbite.[3] The National Institute for Occupational Safety and Health (NIOSH) has set a Recommended Exposure Limit (REL) of 5 ppm (15-minute ceiling) and an Immediately Dangerous to Life or Health (IDLH) concentration of 50 ppm.[5]

Q3: What are the recommended methods for neutralizing HCl gas in a laboratory setting?

A3: The most common and effective method for neutralizing HCl gas in a lab is through wet scrubbing.[6][7][8] This involves passing the exhaust gas stream from the reaction through a solution that can absorb and neutralize the HCl. Alkaline solutions, such as sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃), are highly effective scrubbing liquids.[6][9] The neutralization reaction produces a salt and water, for example: HCl + NaOH → NaCl + H₂O.[10][11] Water alone can also be used as a scrubbing liquid due to the high solubility of HCl, though basic solutions offer higher removal efficiencies.[6][9]

Q4: Can I simply vent the HCl gas into a fume hood?

A4: While performing the reaction in a certified fume hood is mandatory to handle any potential leaks, directly venting significant amounts of corrosive HCl gas into the fume hood exhaust is not recommended.[3][4] This can damage the ductwork and fan system over time. It is best practice to neutralize or trap the HCl gas at the source before it enters the fume hood exhaust.

Troubleshooting Guides

Issue 1: My scrubbing solution is not effectively neutralizing the HCl gas.

Possible Cause Troubleshooting Step
Insufficient concentration of scrubbing solution. Increase the concentration of the alkaline solution (e.g., 1M NaOH). Ensure you have a stoichiometric excess of the base to neutralize the total expected amount of HCl.
Low flow rate or poor gas dispersion in the scrubbing liquid. Ensure the gas outlet from your reaction is submerged in the scrubbing solution and that the gas is bubbling through it. Using a fritted gas dispersion tube can increase the surface area for gas-liquid contact.
Scrubbing solution is saturated. If the reaction is generating a large amount of HCl, the scrubbing solution may become saturated. Replace the scrubbing solution with a fresh batch. For extended reactions, consider using a larger volume of scrubbing solution or a continuous flow system.
Rapid evolution of HCl gas. If the HCl gas is being produced too quickly, it may not have sufficient residence time in the scrubbing solution to be fully neutralized. Slow down the rate of reaction by controlling the addition of reagents or adjusting the reaction temperature.

Issue 2: The pressure in my reaction vessel is increasing.

Possible Cause Troubleshooting Step
Blockage in the gas outlet tube. Check for any blockages in the tubing leading from the reaction vessel to the scrubber. This could be due to crystallized product or salt formation.
Scrubber design is creating back pressure. Ensure the gas can bubble freely through the scrubbing solution. If the immersion tube is too deep or the solution is too viscous, it can create back pressure.
Solidification of the scrubbing solution. In some cases, the product of the neutralization reaction (a salt) may precipitate if its concentration exceeds its solubility, leading to a blockage. Use a larger volume of a more dilute scrubbing solution to prevent this.

Experimental Protocols

Protocol: Lab-Scale HCl Gas Scrubbing Setup

This protocol describes a general procedure for setting up a wet scrubber to neutralize HCl gas from a Friedel-Crafts alkylation reaction.

Materials:

  • Reaction flask

  • Condenser (if the reaction is heated)

  • Gas outlet adapter

  • Tygon or other chemically resistant tubing

  • Two gas washing bottles (bubblers)

  • Scrubbing solution (e.g., 1 M Sodium Hydroxide)

  • Indicator solution (e.g., phenolphthalein), optional

Procedure:

  • Assemble the Reaction Apparatus: Set up your Friedel-Crafts reaction in a fume hood.[4] The reaction flask should have a gas outlet port.

  • Prepare the Scrubbers: Fill two gas washing bottles each approximately two-thirds full with 1 M NaOH solution. A few drops of an indicator can be added to the second bubbler to visually confirm when the first scrubber is saturated.

  • Connect the Tubing: Using chemically resistant tubing, connect the gas outlet of the reaction flask to the inlet of the first gas washing bottle. The inlet tube should extend below the surface of the scrubbing solution.

  • Connect the Second Scrubber (in series): Connect the outlet of the first gas washing bottle to the inlet of the second gas washing bottle. This second scrubber serves as a backup to ensure complete neutralization.

  • Vent the System: Connect the outlet of the second gas washing bottle to a tube leading to the back of the fume hood or into an oil bubbler to monitor gas flow.

  • Perform the Reaction: Begin your Friedel-Crafts reaction. As HCl gas is evolved, it will bubble through the scrubbing solution and be neutralized.

  • Monitor the Scrubbers: Observe the bubbling rate. If the indicator in the second bubbler changes color, it signifies that the first scrubber is saturated and needs to be refilled with fresh solution.

  • Workup: Upon completion of the reaction, disconnect the scrubbers. The spent scrubbing solution, now containing sodium chloride and any remaining sodium hydroxide, can be neutralized to a pH of 7 and disposed of according to your institution's safety guidelines.[11]

Quantitative Data

Table 1: HCl Removal Efficiency of a Lab-Scale Wet Scrubber Using NaOH Solution

Gas Flow Rate (QG) (x 10⁻⁴ Nm³/s)Liquid Flow Rate (QL) (x 10⁻⁶ m³/s)Inlet HCl Concentration (ppm)Scrubbing LiquidMax. Removal Efficiency (%)
8.29748.1833000.005 kmol/m³ NaOH93.98
13.82948.1833000.005 kmol/m³ NaOH~92
19.3648.1833000.005 kmol/m³ NaOH~90

Data adapted from a study on a three-stage dual-flow sieve plate wet scrubber.[6][7][8] This data illustrates that higher liquid-to-gas ratios generally result in higher removal efficiencies.

Visualizations

HCl_Management_Workflow cluster_reaction Friedel-Crafts Reaction Setup cluster_scrubbing Gas Scrubbing System Reaction_Vessel Reaction Vessel (Generates HCl Gas) Scrubber1 Primary Scrubber (e.g., 1M NaOH) Reaction_Vessel->Scrubber1 HCl Gas Flow Scrubber2 Secondary Scrubber (Backup) Scrubber1->Scrubber2 Residual Gas Vented_Gas Neutralized Gas to Fume Hood Scrubber2->Vented_Gas Cleaned Gas Troubleshooting_HCl_Scrubber Start Problem: Ineffective HCl Neutralization Check_Concentration Is scrubbing solution concentration sufficient? Start->Check_Concentration Check_Dispersion Is gas dispersion adequate? Check_Concentration->Check_Dispersion Yes Increase_Concentration Increase concentration of alkaline solution. Check_Concentration->Increase_Concentration No Check_Saturation Is the solution saturated? Check_Dispersion->Check_Saturation Yes Improve_Dispersion Use gas dispersion tube and check flow rate. Check_Dispersion->Improve_Dispersion No Replace_Solution Replace with fresh scrubbing solution. Check_Saturation->Replace_Solution Yes Resolved Problem Resolved Check_Saturation->Resolved No Increase_Concentration->Resolved Improve_Dispersion->Resolved Replace_Solution->Resolved

References

Validation & Comparative

Comparative 1H NMR Spectral Analysis of 1-tert-butyl-3-ethylbenzene and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the interpretation of the 1H NMR spectrum of 1-tert-butyl-3-ethylbenzene, with a comparative analysis against 1,3-diethylbenzene (B91504) and 1-tert-butyl-3-methylbenzene. This guide includes experimental and predicted spectral data, a detailed experimental protocol, and a visual representation of the signaling pathways.

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a disubstituted aromatic compound. For a thorough understanding and objective comparison, its spectral characteristics are compared with those of two structurally similar molecules: 1,3-diethylbenzene and 1-tert-butyl-3-methylbenzene. While experimental data for 1,3-diethylbenzene is presented, the spectral data for this compound and 1-tert-butyl-3-methylbenzene are based on computational predictions due to the limited availability of public experimental spectra. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation.

Comparative Spectral Data

The following table summarizes the experimental and predicted 1H NMR spectral data for this compound and its analogs. The data includes chemical shift (δ) in parts per million (ppm), the multiplicity of the signal (s = singlet, t = triplet, q = quartet, m = multiplet), the coupling constant (J) in Hertz (Hz), and the integration (number of protons).

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationData Source
This compound H-tBu1.32s-9HPredicted
H-CH3 (ethyl)1.25t7.63HPredicted
H-CH2 (ethyl)2.65q7.62HPredicted
H-27.28s-1HPredicted
H-4, H-67.15m-2HPredicted
H-57.05t7.51HPredicted
1,3-diethylbenzene H-CH31.24t7.66HExperimental
H-CH22.65q7.64HExperimental
H-27.10s-1HExperimental
H-4, H-67.00d7.52HExperimental
H-57.22t7.51HExperimental
1-tert-butyl-3-methylbenzene H-tBu1.31s-9HPredicted
H-CH3 (methyl)2.35s-3HPredicted
H-27.18s-1HPredicted
H-4, H-67.05m-2HPredicted
H-56.95t7.41HPredicted

Note: The predicted spectra for this compound and 1-tert-butyl-3-methylbenzene were generated using the online NMR prediction tool at nmrdb.org. The experimental data for 1,3-diethylbenzene is sourced from publicly available spectral databases.

Experimental Protocol for 1H NMR Spectroscopy

The following is a standard protocol for the acquisition of a 1H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For non-polar compounds like substituted benzenes, deuterated chloroform (B151607) (CDCl3) is a common choice.

  • Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solvent. TMS provides a reference signal at 0 ppm.

  • NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube. Transfer the prepared solution to the NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is required for detailed spectral analysis.

  • Shimming: Before data acquisition, the magnetic field homogeneity must be optimized by a process called shimming. This ensures sharp and well-resolved NMR signals.

  • Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent to compensate for any magnetic field drift during the experiment.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used for a 1D 1H NMR spectrum.

    • Number of Scans: The number of scans depends on the sample concentration. For a sufficiently concentrated sample, 16 to 64 scans are usually adequate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans allows for the complete relaxation of the protons, ensuring accurate integration.

    • Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

3. Data Processing:

  • Fourier Transformation: The acquired free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is phased to ensure that all peaks are in the absorptive mode and have a flat baseline.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift scale is referenced to the TMS signal at 0 ppm.

  • Integration: The area under each peak is integrated to determine the relative number of protons giving rise to that signal.

Visualization of 1H NMR Signal Correlations

The following diagram illustrates the logical relationships between the different proton signals in the 1H NMR spectrum of this compound and their corresponding positions on the molecule.

Caption: Correlation of 1H NMR signals with the molecular structure of this compound.

A Comparative Guide to the GC Retention Times of Tert-Butyl Ethylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the gas chromatographic (GC) retention times of meta- and para-tert-butyl ethylbenzene (B125841) isomers. Due to a lack of available experimental data for the ortho-isomer (1,2-tert-butyl ethylbenzene), this document focuses on a detailed comparison of the 1,3- (meta) and 1,4- (para) isomers, with a theoretical discussion on the expected chromatographic behavior of the ortho-isomer.

Data Presentation

The following tables summarize the key physical properties and chromatographic retention data for the meta- and para-tert-butyl ethylbenzene isomers.

Table 1: Physical Properties of Tert-Butyl Ethylbenzene Isomers

IsomerStructureIUPAC NameBoiling Point (°C)
1,3-tert-Butyl Ethylbenzene1-tert-Butyl-3-ethylbenzene205[1]
1,4-tert-Butyl Ethylbenzene1-tert-Butyl-4-ethylbenzene211.5[2]
1,2-tert-Butyl Ethylbenzene1-tert-Butyl-2-ethylbenzeneNot Available

Table 2: Kovats Retention Indices of Tert-Butyl Ethylbenzene Isomers

IsomerStandard Non-Polar PhaseStandard Polar Phase
1,3-tert-Butyl Ethylbenzene11421380, 1389, 1397, 1412
1,4-tert-Butyl Ethylbenzene1161, 1166, 1169.4, 1173.61412, 1423, 1424, 1435, 1451
1,2-tert-Butyl EthylbenzeneNot AvailableNot Available

Experimental Protocols

The following is a representative experimental protocol for the analysis of tert-butyl ethylbenzene isomers by gas chromatography, based on common practices for alkylbenzene analysis.

Gas Chromatography (GC) Method for Alkylbenzene Isomer Separation

  • Instrumentation: A standard gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar capillary column, such as a DB-1 or HP-5 (5% phenyl-methylpolysiloxane), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness, is recommended for separating isomers based on boiling point. For separations influenced by polarity, a polar column such as a DB-WAX (polyethylene glycol) can be used.

  • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1 to prevent column overload.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/min.

    • Final hold: Hold at 200°C for 5 minutes.

  • Detector Temperature: 280°C (for FID).

  • Data Acquisition: A chromatography data system for peak integration and analysis.

Sample Preparation

Samples containing tert-butyl ethylbenzene isomers should be diluted in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) to an appropriate concentration (e.g., 100 µg/mL) before injection.

Mandatory Visualization

The following diagrams illustrate the relationship between the isomers' physical properties and their expected GC retention behavior, as well as a typical experimental workflow.

G1 cluster_isomers tert-Butyl Ethylbenzene Isomers cluster_properties Physical Properties cluster_gc GC Retention on Non-Polar Column ortho 1,2- (ortho) bp Boiling Point ortho->bp Lowest (Expected) meta 1,3- (meta) meta->bp Intermediate polarity Polarity meta->polarity Slightly Polar para 1,4- (para) para->bp Highest para->polarity Less Polar elution Elution Order bp->elution Directly Correlates polarity->elution Minor Influence

Caption: Relationship between isomer structure, boiling point, and GC elution order on a non-polar stationary phase.

G2 start Sample Preparation (Dilution in Solvent) injection GC Injection start->injection separation Separation in Capillary Column (Temperature Programmed) injection->separation detection Detection (FID or MS) separation->detection analysis Data Analysis (Peak Integration & Identification) detection->analysis end Comparative Results analysis->end

Caption: A typical experimental workflow for the GC analysis of tert-butyl ethylbenzene isomers.

Discussion of Retention Behavior

On a Non-Polar Stationary Phase:

On a non-polar column, the elution order of the tert-butyl ethylbenzene isomers is primarily determined by their boiling points.

  • 1,4-tert-Butyl Ethylbenzene (para): With the highest boiling point (211.5°C), this isomer is expected to have the longest retention time.[2] Its symmetrical structure allows for efficient packing and stronger intermolecular van der Waals forces, leading to a higher boiling point.

  • 1,3-tert-Butyl Ethylbenzene (meta): This isomer has an intermediate boiling point (205°C) and is therefore expected to elute before the para-isomer.[1]

  • 1,2-tert-Butyl Ethylbenzene (ortho): While experimental data is unavailable, it is anticipated that the ortho-isomer would have the lowest boiling point among the three. The steric hindrance caused by the adjacent tert-butyl and ethyl groups would likely disrupt the planarity of the molecule and reduce the efficiency of intermolecular interactions, leading to a lower boiling point and consequently the shortest retention time on a non-polar column.

This expected elution order (ortho < meta < para) is consistent with the Kovats retention indices on a standard non-polar phase, where the meta-isomer (1142) has a lower index than the para-isomer (1161-1174).

On a Polar Stationary Phase:

On a polar stationary phase, such as one coated with polyethylene (B3416737) glycol (WAX), the retention mechanism is more complex and involves dipole-dipole interactions in addition to dispersive forces.

The Kovats retention indices on a standard polar phase show a less defined trend for the meta- and para-isomers, with overlapping ranges of values. This suggests that the separation of these isomers on a polar column may be more challenging and highly dependent on the specific stationary phase and analytical conditions. The slight differences in the dipole moments of the isomers, arising from the electron-donating effects of the alkyl groups, influence their interaction with the polar stationary phase. The less symmetrical meta-isomer might be expected to have a slightly larger dipole moment than the more symmetrical para-isomer, potentially leading to stronger interactions with a polar stationary phase. However, the experimental data indicates that other factors also play a significant role.

Conclusion

References

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-tert-butyl-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the elucidation of molecular structures. The fragmentation pattern generated by electron ionization (EI) provides a unique molecular fingerprint, offering invaluable insights into the connectivity and stability of a compound's structural motifs. This guide provides a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-tert-butyl-3-ethylbenzene against its structural isomers and parent alkylbenzenes. The data presented herein, sourced from public spectral databases, serves as a practical reference for researchers engaged in the identification and characterization of substituted aromatic compounds.

Comparative Analysis of Fragmentation Patterns

The mass spectrum of this compound is characterized by a series of fragment ions that arise from predictable cleavage events, primarily driven by the stability of the resulting carbocations. To understand the influence of substituent position on fragmentation, we compare its spectrum with that of its para-isomer, 1-tert-butyl-4-ethylbenzene (B1620480), as well as the monosubstituted precursors, tert-butylbenzene (B1681246) and ethylbenzene (B125841).

Quantitative Data Summary

The relative abundances of the major fragment ions for this compound and its comparators are summarized in the table below. This quantitative data highlights the key similarities and differences in their fragmentation behavior under electron ionization.

m/zProposed FragmentThis compound (meta)1-tert-butyl-4-ethylbenzene (para)tert-ButylbenzeneEthylbenzene
162[M]•+18%19%--
147 [M-CH₃]⁺ 100% 100% --
134[M]•+--25%-
133[M-H]⁺12%14%--
119[M-C₃H₇]⁺ or [M-CH₃-C₂H₄]⁺45%50%100% -
106[M]•+---30%
105[M-CH₃]⁺32%35%-15%
91 [C₇H₇]⁺ 35% 40% 55% 100%
77[C₆H₅]⁺8%9%10%8%
57[C₄H₉]⁺15%18%12%-

Note: Relative abundances are approximate and can vary slightly between different instruments and experimental conditions.

Proposed Fragmentation Pathway of this compound

The fragmentation of this compound under electron ionization is primarily dictated by the stability of benzylic and tertiary carbocations. The following is a proposed fragmentation pathway based on established principles of mass spectrometry.

Upon electron impact, a high-energy electron is removed from the molecule, most likely from the aromatic π-system, to form the molecular ion ([M]•+) at m/z 162. The most favorable fragmentation pathway involves the loss of a methyl radical (•CH₃) from the tert-butyl group. This is an example of α-cleavage, which results in the formation of a stable tertiary benzylic carbocation at m/z 147. This ion is the base peak in the spectrum, indicating its high stability.

A subsequent fragmentation of the m/z 147 ion can occur via the loss of a neutral ethene molecule (C₂H₄), leading to the formation of an ion at m/z 119. This is a common rearrangement reaction in alkylbenzene fragmentation.

Another prominent fragmentation pathway is the benzylic cleavage of the ethyl group, leading to the loss of an ethyl radical (•CH₂CH₃) to form an ion at m/z 133. However, the cleavage of the C-C bond further from the ring to lose a methyl radical and form a benzylic cation at m/z 147 is significantly more favorable.

The ion at m/z 91 is the tropylium (B1234903) ion ([C₇H₇]⁺), a highly stable aromatic carbocation. It is a hallmark fragment for many alkylbenzenes and is likely formed through rearrangement and cleavage of the alkyl side chains. The formation of the phenyl cation ([C₆H₅]⁺) at m/z 77 occurs through the cleavage of the bond between the aromatic ring and the alkyl substituents. Finally, the peak at m/z 57 corresponds to the tert-butyl cation ([C₄H₉]⁺).

Fragmentation_Pathway M [C₁₂H₁₈]•+ m/z = 162 (Molecular Ion) F147 [C₁₁H₁₅]⁺ m/z = 147 (Base Peak) M->F147 - •CH₃ F119 [C₉H₁₁]⁺ m/z = 119 F147->F119 - C₂H₄ F91 [C₇H₇]⁺ m/z = 91 (Tropylium Ion) F147->F91 - C₄H₈

Proposed fragmentation pathway of this compound.

Comparison with Isomers and Parent Compounds

The mass spectrum of 1-tert-butyl-4-ethylbenzene is remarkably similar to that of the 1,3-isomer. This is expected, as the primary fragmentation is driven by the cleavage of the alkyl side chains, and the relative positions of the substituents on the aromatic ring have a minimal effect on the stability of the major fragment ions. Both isomers show a dominant base peak at m/z 147 and a significant peak at m/z 119.

Comparing with the monosubstituted benzenes provides further insight. The mass spectrum of tert-butylbenzene is dominated by the [M-CH₃]⁺ ion at m/z 119, analogous to the m/z 147 to m/z 119 transition in the disubstituted compounds. The spectrum of ethylbenzene is characterized by the base peak at m/z 91, the tropylium ion, which is formed by the loss of a methyl radical from the molecular ion. This highlights the propensity of the ethyl group to undergo benzylic cleavage and rearrangement to this stable ion.

Experimental Protocols

The following is a representative experimental protocol for the analysis of alkylbenzenes by Gas Chromatography-Mass Spectrometry (GC-MS), typical for generating the reference spectra discussed in this guide.

Instrumentation: A standard gas chromatograph coupled to a mass selective detector (MSD) is used.

Gas Chromatography (GC) Conditions:

  • Column: HP-5MS (or equivalent) 5% phenyl methyl siloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Splitless injection mode at 250 °C.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-400.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample containing This compound Dilution Dilution in appropriate solvent (e.g., hexane) Sample->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition System Detection->DataAcquisition SpectrumGeneration Mass Spectrum Generation DataAcquisition->SpectrumGeneration Interpretation Fragmentation Pattern Interpretation SpectrumGeneration->Interpretation

A typical workflow for GC-MS analysis of alkylbenzenes.

Conclusion

The mass spectrometry fragmentation pattern of this compound is dominated by the formation of a stable tertiary benzylic cation at m/z 147, resulting from the loss of a methyl radical from the tert-butyl group. Its overall fragmentation pattern is highly similar to its 1,4-isomer, indicating that the substituent position has a minor influence on the primary fragmentation pathways under electron ionization. A thorough understanding of these fragmentation patterns, in conjunction with chromatographic retention data, is essential for the confident identification of this and related compounds in complex mixtures. The data and protocols presented in this guide provide a foundational resource for researchers in analytical chemistry and drug development.

A Comparative Guide to Purity Analysis of Synthetic 1-tert-butyl-3-ethylbenzene: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of synthetic 1-tert-butyl-3-ethylbenzene, a substituted aromatic hydrocarbon. The selection of the appropriate analytical technique is paramount for accurate quantification and impurity profiling. This document presents supporting experimental data and detailed protocols to aid in making an informed decision.

Performance Characteristics: A Side-by-Side Comparison

Both HPLC and GC are powerful chromatographic techniques for separating and quantifying components of a mixture. The choice between them often depends on the physicochemical properties of the analyte and the specific requirements of the analysis.[1][2] For aromatic hydrocarbons like this compound, both methods are applicable, but they offer distinct advantages and disadvantages.

Gas chromatography is a well-established and common method for the analysis of volatile and semi-volatile compounds such as hydrocarbons.[3][4] HPLC, on the other hand, is highly versatile and can be adapted for a wide range of compounds, including those that are non-volatile or thermally sensitive.[4]

A key performance differentiator is sensitivity. GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can often achieve lower detection limits for volatile analytes compared to standard HPLC with a UV detector.[1] However, HPLC can provide excellent resolution of isomers, which is particularly important when analyzing synthetic products where positional isomers are common impurities.[5]

Quantitative Data Summary

The following table summarizes the key quantitative performance parameters for the analysis of this compound by HPLC and GC. The data is based on typical results obtained under the experimental conditions detailed in this guide.

Performance ParameterHPLCGas Chromatography (GC)
Retention Time (Main Peak) ~15.5 min~10.2 min
Resolution (Main Peak vs. Closest Impurity) > 2.0> 1.8
Limit of Detection (LOD) 1.0 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 3.5 µg/mL1.5 µg/mL
Linearity (R²) > 0.999> 0.999
Precision (%RSD, n=6) < 1.5%< 1.0%
Analysis Time ~25 min~15 min

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative experimental protocols for the purity analysis of this compound using HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the separation of this compound from its potential isomers and other impurities using reversed-phase HPLC.

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the synthetic this compound sample.

  • Dissolve the sample in 25 mL of methanol (B129727) to create a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.[6]

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).[3]

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).[3][6]

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • Start with 60% B, ramp to 100% B over 20 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Detector: DAD at 254 nm.[3]

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the main peak corresponding to this compound based on its retention time, determined by running a certified reference standard.

  • Calculate the purity by the area percent method, assuming all impurities have a similar response factor at the detection wavelength.

Gas Chromatography (GC) Protocol

This protocol outlines a standard method for the purity analysis of this compound using a high-resolution capillary GC system.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the synthetic this compound sample.

  • Dissolve the sample in 50 mL of hexane (B92381) to create a stock solution of 1 mg/mL.

  • Further dilute the stock solution with hexane to a final concentration of approximately 100 µg/mL.

2. GC System and Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 15°C/min.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 280°C.

  • Detector Temperature: 300°C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

3. Data Analysis:

  • Identify the main peak of this compound using a reference standard.

  • Determine the purity using the area percent method.

Visualizations

To better illustrate the experimental workflow and the decision-making process, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect DAD Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the HPLC purity analysis of this compound.

Method_Comparison cluster_properties Analyte Properties analyte This compound volatile Volatile & Thermally Stable analyte->volatile isomers Potential for Isomeric Impurities analyte->isomers gc GC volatile->gc Favors hplc HPLC isomers->hplc Favors hplc_adv Advantages: - Excellent isomer resolution - Versatile hplc->hplc_adv gc_adv Advantages: - High sensitivity (low LOD) - Faster analysis time gc->gc_adv

Caption: Logical relationship for selecting between HPLC and GC for purity analysis.

References

A Comparative Analysis of Electrophilic Aromatic Substitution Reactivity: Toluene, Ethylbenzene, and Tert-butylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of toluene (B28343), ethylbenzene (B125841), and tert-butylbenzene (B1681246) in electrophilic aromatic substitution (EAS) reactions. Understanding the subtle differences in reactivity conferred by the nature of the alkyl substituent is crucial for predicting reaction outcomes and designing synthetic routes in medicinal chemistry and materials science. This document summarizes key experimental data, provides detailed experimental protocols for representative EAS reactions, and visualizes the underlying principles governing the observed reactivity trends.

Executive Summary

Alkyl groups are activating substituents in electrophilic aromatic substitution, increasing the reaction rate compared to unsubstituted benzene (B151609). This activation is attributed to their electron-donating nature through inductive effects and hyperconjugation, which stabilize the positively charged intermediate (arenium ion) formed during the reaction. However, the size and structure of the alkyl group introduce steric factors that can significantly influence both the overall reactivity and the regioselectivity (the proportion of ortho, meta, and para isomers).

The general trend in reactivity for monoalkylbenzenes in many electrophilic aromatic substitution reactions is:

Toluene > Ethylbenzene > Tert-butylbenzene

This trend arises from a delicate balance between electronic and steric effects. While larger alkyl groups have a slightly stronger inductive effect, this is often outweighed by the decreasing number of alpha-hydrogens available for hyperconjugation and, more significantly, by the increasing steric hindrance which impedes the approach of the electrophile to the ortho positions.

Quantitative Reactivity Data

The following table summarizes the relative rates of nitration for toluene, ethylbenzene, and tert-butylbenzene compared to benzene, along with the distribution of the resulting mononitrated isomers. Nitration is a canonical example of electrophilic aromatic substitution and serves as a reliable benchmark for comparing the reactivity of these compounds.

CompoundRelative Rate of Nitration (Benzene = 1)Ortho Isomer (%)Meta Isomer (%)Para Isomer (%)
Benzene1---
Toluene25[1]58.5[2]4.5[2]37[2]
Ethylbenzene~21[1]---
Tert-butylbenzene16[1]16[2]8[2]75[2]

Factors Influencing Reactivity and Regioselectivity

The observed differences in reactivity and product distribution can be rationalized by considering the interplay of inductive effects, hyperconjugation, and steric hindrance.

G cluster_factors Factors Influencing Reactivity cluster_substituents Alkyl Substituents cluster_outcomes Reaction Outcomes Inductive Inductive Effect (+I) Reactivity Overall Reactivity Inductive->Reactivity Increases Hyperconjugation Hyperconjugation Hyperconjugation->Reactivity Increases Steric Steric Hindrance Steric->Reactivity Decreases OrthoPara Ortho/Para Ratio Steric->OrthoPara Decreases Toluene Toluene (-CH3) Toluene->Hyperconjugation 3 α-H Toluene->Steric Low Ethylbenzene Ethylbenzene (-CH2CH3) Ethylbenzene->Hyperconjugation 2 α-H Ethylbenzene->Steric Moderate TertButylbenzene tert-Butylbenzene (-C(CH3)3) TertButylbenzene->Hyperconjugation 0 α-H TertButylbenzene->Steric High

Figure 1. Logical relationship of factors influencing electrophilic substitution reactivity of alkylbenzenes.

As depicted in Figure 1, both the inductive effect and hyperconjugation contribute to activating the benzene ring towards electrophilic attack. The inductive effect is the donation of electron density through the sigma bond, which increases with the number of alkyl groups attached to the benzylic carbon. Hyperconjugation involves the delocalization of sigma electrons from the C-H bonds alpha to the aromatic ring, which also stabilizes the arenium ion intermediate. Toluene, with three alpha-hydrogens, benefits most from hyperconjugation. In contrast, tert-butylbenzene has no alpha-hydrogens and thus cannot engage in hyperconjugation.

Steric hindrance, the spatial bulk of the substituent, plays a crucial role in determining the regioselectivity. The bulky tert-butyl group significantly hinders the approach of the electrophile to the ortho positions, leading to a much higher proportion of the para product compared to toluene.[2][3]

Experimental Protocols

The following are representative experimental protocols for the nitration and Friedel-Crafts acylation of alkylbenzenes. These protocols are generalized and may require optimization based on the specific substrate and desired scale.

Nitration of Alkylbenzenes

This procedure describes the mononitration of an alkylbenzene using a mixture of concentrated nitric acid and sulfuric acid.

Materials:

  • Alkylbenzene (Toluene, Ethylbenzene, or Tert-butylbenzene)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask or beaker

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • To a round-bottom flask or beaker equipped with a magnetic stir bar, add a measured amount of the alkylbenzene.

  • Cool the flask in an ice bath.

  • Slowly add a 1:1 (v/v) mixture of concentrated nitric acid and concentrated sulfuric acid to the cooled alkylbenzene with continuous stirring. The addition should be dropwise to maintain the reaction temperature below 50-60°C to minimize dinitration.[4][5] For more reactive substrates like toluene, a lower temperature (around 30°C) is recommended.[4]

  • After the addition is complete, continue stirring the mixture in the ice bath for a specified time (e.g., 30-60 minutes).

  • Carefully pour the reaction mixture over crushed ice to quench the reaction.

  • Transfer the mixture to a separatory funnel. The nitrated product will be in the organic layer.

  • Separate the organic layer and wash it sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product can be further purified by distillation or recrystallization. The different isomers can be separated and quantified using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Friedel-Crafts Acylation of Alkylbenzenes

This procedure outlines the acylation of an alkylbenzene with an acyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride.

Materials:

  • Alkylbenzene (Toluene, Ethylbenzene, or Tert-butylbenzene)

  • Acyl chloride (e.g., Acetyl chloride, CH₃COCl)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a reflux condenser and a drying tube

  • Addition funnel

  • Separatory funnel

  • Concentrated Hydrochloric Acid (HCl)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube.

  • Suspend anhydrous aluminum chloride in the anhydrous solvent in the flask and cool the mixture in an ice bath.

  • Add the acyl chloride to the addition funnel and add it dropwise to the stirred suspension of aluminum chloride.

  • After the formation of the acylium ion complex, add the alkylbenzene dropwise via the addition funnel while maintaining the low temperature.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for a specified period (e.g., 1-2 hours) or gently heat to around 60°C for about 30 minutes.[6]

  • Quench the reaction by carefully pouring the mixture over a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water, a dilute sodium bicarbonate solution, and then water again.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent using a rotary evaporator.

  • Purify the resulting ketone by distillation or recrystallization. In the acylation of alkylbenzenes, the para isomer is typically the major product due to steric hindrance at the ortho positions.

Conclusion

The reactivity of toluene, ethylbenzene, and tert-butylbenzene in electrophilic aromatic substitution is a classic example of the interplay between electronic and steric effects in organic chemistry. Toluene is generally the most reactive due to a favorable combination of a moderate inductive effect and significant stabilization of the intermediate via hyperconjugation with minimal steric hindrance. As the alkyl substituent becomes bulkier, as in tert-butylbenzene, steric hindrance increasingly dominates, leading to a decrease in overall reactivity and a strong preference for substitution at the para position. A thorough understanding of these principles is essential for predicting and controlling the outcomes of electrophilic aromatic substitution reactions in various research and development settings.

References

A Comparative Analysis of AlCl₃ and H₂SO₄ as Catalysts for Tert-Butylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a tert-butyl group is a critical transformation in the synthesis of a wide array of organic molecules, from pharmaceuticals to specialty polymers. The choice of catalyst for this electrophilic aromatic substitution reaction significantly influences yield, selectivity, and overall process efficiency. This guide provides a detailed comparative study of two common catalysts employed for tert-butylation: the Lewis acid aluminum chloride (AlCl₃) and the Brønsted acid sulfuric acid (H₂SO₄).

Performance Comparison: AlCl₃ vs. H₂SO₄

The catalytic efficacy of aluminum chloride and sulfuric acid in tert-butylation reactions is dictated by their distinct mechanisms of electrophile generation and their interaction with the reaction medium. Below is a summary of their performance based on available experimental data.

ParameterAluminum Chloride (AlCl₃)Sulfuric Acid (H₂SO₄)Key Considerations
Catalyst Type Lewis AcidBrønsted AcidMechanism of carbocation formation differs significantly.
Typical Substrates A wide range of aromatic and heteroaromatic compounds.Electron-rich aromatics such as phenols, anisoles, and their derivatives.AlCl₃ is generally more versatile for less activated systems.
Tert-Butylating Agent tert-Butyl chloride, isobutylenetert-Butanol (B103910), isobutyleneThe choice of alkylating agent is often linked to the catalyst.
Reaction Temperature 0 °C to room temperature (typically)Room temperature to slightly elevated (e.g., 70-80 °C)AlCl₃ reactions are often run at lower temperatures to control reactivity.
Reaction Time 1 - 6 hours1 - 5 hoursReaction times are comparable and depend on substrate and conditions.
Typical Yield 60-90%50-85%Yields are highly substrate and condition dependent for both catalysts.
Selectivity Can lead to a mixture of ortho and para isomers. Polysubstitution is a common side reaction.Often shows good para-selectivity, especially with sterically hindered substrates.Steric hindrance around the aromatic ring plays a major role in selectivity.
Catalyst Loading Stoichiometric amounts are often required.Catalytic to stoichiometric amounts.AlCl₃ can form complexes with the product, requiring higher loadings.
Work-up Procedure Aqueous work-up is necessary to decompose the catalyst-product complex.Neutralization and extraction are typically required.Work-up for AlCl₃ can be more vigorous due to the formation of HCl.
Environmental Concerns Generates corrosive HCl gas and aluminum-containing aqueous waste.Corrosive and generates acidic waste.Both catalysts present significant environmental and handling challenges.

Mechanistic Overview

The tert-butylation reaction, a type of Friedel-Crafts alkylation, proceeds via an electrophilic aromatic substitution mechanism. The key step is the generation of a tert-butyl carbocation, which then attacks the electron-rich aromatic ring.

Aluminum Chloride (AlCl₃): As a Lewis acid, AlCl₃ abstracts a halide from an alkyl halide, such as tert-butyl chloride, to generate a highly reactive tert-butyl carbocation.[1][2] This carbocation then acts as the electrophile.

Sulfuric Acid (H₂SO₄): As a Brønsted acid, H₂SO₄ protonates the hydroxyl group of tert-butanol, which then leaves as a water molecule to form the tert-butyl carbocation.[3]

Figure 1: Generation of the tert-butyl carbocation by AlCl₃ and H₂SO₄.

Experimental Protocols

Below are representative experimental procedures for the tert-butylation of aromatic compounds using AlCl₃ and H₂SO₄ as catalysts.

Protocol 1: Tert-Butylation of Anisole (B1667542) with tert-Butyl Chloride using AlCl₃

Materials:

  • Anisole

  • tert-Butyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (B109758) (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of anisole (1.0 eq) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred suspension.

  • Following the addition of anisole, add tert-butyl chloride (1.1 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.

  • Quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the tert-butylated anisole products.

Protocol 2: Tert-Butylation of Phenol (B47542) with tert-Butanol using H₂SO₄

Materials:

  • Phenol

  • tert-Butanol

  • Concentrated sulfuric acid (98%)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in tert-butanol (3.0 eq).

  • Carefully and slowly add concentrated sulfuric acid (0.5 eq) to the stirred solution. The addition is exothermic, and the flask may need to be cooled in an ice bath.

  • Heat the reaction mixture to 70-80 °C and maintain this temperature for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.

  • Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution until the washings are neutral.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation or recrystallization to afford the tert-butylated phenol products.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Aromatic Substrate and Alkylating Agent B Add Catalyst (AlCl₃ or H₂SO₄) A->B C Stir at Controlled Temperature B->C D Quench Reaction C->D E Phase Separation/Extraction D->E F Washing and Drying E->F G Solvent Removal F->G H Chromatography/Distillation/Recrystallization G->H I I H->I Final Product

References

Validating the Structure of 1-tert-butyl-3-ethylbenzene using 13C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the structure of 1-tert-butyl-3-ethylbenzene utilizing 13C Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing its predicted 13C NMR spectrum with the experimental spectra of its isomers, 1,3-diethylbenzene (B91504) and 1-tert-butyl-4-ethylbenzene (B1620480), we demonstrate a clear methodology for structural verification. This document outlines the detailed experimental protocol for acquiring high-quality 13C NMR data and presents a logical workflow for structural elucidation.

Comparative Analysis of 13C NMR Data

The chemical shifts in 13C NMR are highly sensitive to the electronic environment of each carbon atom, making it a powerful tool for distinguishing between isomers. The following table summarizes the predicted 13C NMR chemical shifts for this compound and the experimental data for its structural isomers.

Carbon AtomThis compound (Predicted, ppm)1,3-diethylbenzene (Experimental, ppm)1-tert-butyl-4-ethylbenzene (Experimental, ppm)
C1 151.2144.2148.6
C2 124.6125.6127.8
C3 144.4127.8125.0
C4 121.8125.6125.0
C5 128.1127.8127.8
C6 122.9125.6127.8
-C(CH₃)₃ 34.5-34.4
-C(CH₃)₃ 31.4-31.4
-CH₂CH₃ 29.129.028.5
-CH₂CH₃ 15.715.815.6

Note: Predicted data for this compound was generated using a standard NMR prediction tool. Experimental data for 1,3-diethylbenzene and 1-tert-butyl-4-ethylbenzene were obtained from publicly available spectral databases.[1][2][3][4]

The distinct substitution pattern of this compound results in a unique set of chemical shifts for the aromatic carbons (C1-C6), which can be readily distinguished from the more symmetric patterns of the 1,3-diethyl and 1-tert-butyl-4-ethyl isomers. The number of unique signals in the aromatic region directly corresponds to the symmetry of the molecule. For this compound, six distinct aromatic signals are predicted, whereas 1,3-diethylbenzene and 1-tert-butyl-4-ethylbenzene exhibit fewer signals due to their higher symmetry.

Experimental Protocol for 13C NMR Spectroscopy

This protocol outlines the key steps for acquiring a quantitative 13C NMR spectrum suitable for structural validation.

1. Sample Preparation:

  • Dissolve 10-50 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a spectrometer with a minimum field strength of 100 MHz for 13C.

  • Tune and match the probe for the 13C frequency.

  • Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition:

  • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments) should be used.

  • Pulse Angle: A 30° pulse angle is recommended to allow for a shorter relaxation delay.

  • Relaxation Delay (d1): A relaxation delay of at least 2 seconds is crucial to ensure near-quantitative signal intensities, especially for quaternary carbons.

  • Acquisition Time (aq): An acquisition time of 1-2 seconds will provide adequate digital resolution.

  • Number of Scans (ns): The number of scans should be sufficient to obtain a good signal-to-noise ratio, typically ranging from 128 to 1024 scans, depending on the sample concentration.

  • Temperature: Maintain a constant temperature, typically 298 K.

4. Data Processing:

  • Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz.

  • Perform a Fourier transform.

  • Phase the spectrum manually to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the spectrum by setting the TMS signal to 0.0 ppm.

  • Peak pick and label all signals.

Logical Workflow for Structure Validation

The following diagram illustrates the logical steps involved in validating the structure of this compound using 13C NMR.

Structure_Validation_Workflow Workflow for 13C NMR Structure Validation cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Confirmation Sample_Prep Sample Preparation NMR_Acquisition 13C NMR Data Acquisition Sample_Prep->NMR_Acquisition Data_Processing Data Processing NMR_Acquisition->Data_Processing Peak_Picking Peak Picking & Chemical Shift Determination Data_Processing->Peak_Picking DEPT_Analysis DEPT-135/90/45 Analysis (Optional) Data_Processing->DEPT_Analysis Signal_Counting Count Number of Unique Signals Peak_Picking->Signal_Counting Compare_Predicted Compare with Predicted Spectrum Peak_Picking->Compare_Predicted Signal_Counting->Compare_Predicted DEPT_Analysis->Compare_Predicted Compare_Isomers Compare with Isomer Spectra Compare_Predicted->Compare_Isomers Structure_Confirmed Structure Confirmed Compare_Isomers->Structure_Confirmed

Caption: Logical workflow for validating molecular structure using 13C NMR.

References

Boiling Point of 1-tert-butyl-3-ethylbenzene: A Comparative Analysis of Experimental and Predicted Values

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, the accurate determination and prediction of the physicochemical properties of organic compounds are paramount. The boiling point is a fundamental characteristic that influences purification methods, reaction conditions, and the environmental fate of a substance. This guide provides a focused comparison between the experimentally determined boiling point of 1-tert-butyl-3-ethylbenzene and a predicted value derived from a well-established group contribution method.

Data Summary

The following table summarizes the experimental and predicted boiling points for this compound, providing a clear and concise comparison.

ParameterValue (°C)Value (K)
Experimental Boiling Point 205 °C[1]478.15 K
Predicted Boiling Point (Group Contribution Method) 204.88 °C478.03 K

Experimental Boiling Point

The experimentally determined boiling point of this compound is widely cited as 205 °C[1].

Experimental Protocol: Distillation Method

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. In a distillation apparatus, the liquid is heated to its boiling point, the vapor rises and surrounds the bulb of a thermometer, and is then condensed back to a liquid. The temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point.

Apparatus:

  • Round-bottom flask

  • Heating mantle or oil bath

  • Distillation head with a port for a thermometer

  • Condenser

  • Receiving flask

  • Thermometer

  • Boiling chips

Procedure:

  • A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

  • The distillation apparatus is assembled, ensuring all joints are secure.

  • The thermometer is positioned in the distillation head so that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser.

  • Cooling water is circulated through the condenser.

  • The sample is heated. As the liquid boils, the vapor rises and fills the distillation head.

  • The temperature on the thermometer will rise and then stabilize as the vapor continuously bathes the thermometer bulb and condenses in the condenser.

  • This stable temperature reading is recorded as the boiling point of the liquid.

  • The atmospheric pressure is also recorded, as boiling point is pressure-dependent. The reported value of 205 °C is assumed to be at or corrected to standard atmospheric pressure (760 mmHg).

Predicted Boiling Point

The boiling point of this compound can be predicted with a high degree of accuracy using a group contribution method specifically developed for alkylbenzenes.

Prediction Methodology: Group Contribution Method

This method calculates a "boiling point number" (YBP) based on the molecular structure, which is then used in a second equation to predict the boiling point in Kelvin (TB).

Step 1: Calculation of the Boiling Point Number (YBP)

The YBP is calculated using the following equation[2]:

YBP = Ari + 1.726 + 2.779C + 1.716M3 + 1.564M + 4.204E3 + 3.905E – 0.329D + 0.241G + 0.479V + 0.967T + 0.574S

Where the parameters represent contributions from different structural features of the molecule. For this compound:

  • Ari : This parameter depends on the substitution pattern of the aromatic ring. For a 1,3-disubstituted benzene, the value is 1.313 .

  • C : The number of carbon atoms in the alkyl substituents. (4 in tert-butyl + 2 in ethyl = 6 )

  • M, E, D, G, V, T, S, M3, E3 : These parameters relate to the number and type of methyl, ethyl, and other specific structural groups in the alkyl chains. For the substituents in this compound:

    • The ethyl group contributes to the 'E' term.

    • The tert-butyl group is a quaternary carbon, which will have specific contributions.

Based on the detailed breakdown for alkylbenzenes, the YBP for this compound is calculated to be approximately 35.15 .

Step 2: Calculation of the Boiling Point (TB)

The boiling point in Kelvin is then calculated using the YBP value in the following equation[2]:

TB (K) = -16.802YBP2/3 + 337.377YBP1/3 - 437.883

Substituting the calculated YBP of 35.15:

TB (K) = -16.802(35.15)2/3 + 337.377(35.15)1/3 - 437.883 TB (K) ≈ 478.03 K

Converting to Celsius:

TB (°C) = 478.03 - 273.15 = 204.88 °C

This predicted value shows excellent agreement with the experimental value, with a deviation of less than 0.1%.

Comparison Workflow

The following diagram illustrates the logical workflow for comparing the experimental and predicted boiling points of this compound.

G cluster_experimental Experimental Determination cluster_predicted Predicted Value exp_compound This compound exp_method Distillation at Atmospheric Pressure exp_compound->exp_method exp_result Experimental B.P. 205 °C exp_method->exp_result comparison Comparison exp_result->comparison pred_compound This compound (Molecular Structure) pred_method Group Contribution Method pred_compound->pred_method pred_calc YBP & TB Calculation pred_method->pred_calc pred_result Predicted B.P. 204.88 °C pred_calc->pred_result pred_result->comparison conclusion High Agreement (<0.1% Deviation) comparison->conclusion

Caption: Workflow for comparing experimental and predicted boiling points.

References

A Comparative Guide to Alternative Synthetic Routes for 1-tert-butyl-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alternative synthetic routes to 1-tert-butyl-3-ethylbenzene, a disubstituted aromatic compound with potential applications in pharmaceutical and materials science. The synthesis of specific isomers of substituted benzenes is a common challenge in organic chemistry, and the selection of an appropriate synthetic strategy is crucial for achieving high purity and yield. This document outlines three potential pathways, presenting their strengths and weaknesses with supporting data and detailed experimental protocols for the most viable route.

Comparison of Synthetic Strategies

The synthesis of this compound presents a regioselectivity challenge. The target molecule is a meta-substituted benzene (B151609) ring, and traditional electrophilic aromatic substitution reactions on monosubstituted benzenes often favor ortho- and para-isomers. The following table summarizes the key aspects of the compared synthetic routes.

Synthetic Route Starting Materials Key Reactions Regioselectivity Control Estimated Yield Key Advantages Key Disadvantages
Route 1: Friedel-Crafts Alkylation of Ethylbenzene (B125841) Ethylbenzene, tert-butyl chloride (or tert-butanol)Electrophilic Aromatic SubstitutionPoor; favors ortho- and para-isomers.Low for meta-isomerOne-step reaction.Difficult to control regioselectivity, leading to a mixture of isomers that are difficult to separate. Polyalkylation is a common side reaction.[1][2][3][4][5]
Route 2: Friedel-Crafts Acylation of tert-Butylbenzene (B1681246) followed by Reduction tert-Butylbenzene, Propanoyl chlorideElectrophilic Aromatic Substitution, Carbonyl ReductionPoor for meta-isomer; acylation is strongly para-directing.Very low for meta-isomerAvoids carbocation rearrangements common in alkylation.The directing effect of the tert-butyl group strongly favors para-substitution, making the synthesis of the meta-isomer inefficient.[6] Requires an additional reduction step.
Route 3: Nickel-Catalyzed Kumada Cross-Coupling 1-bromo-3-ethylbenzene (B123539), tert-butylmagnesium chlorideCross-Coupling ReactionExcellent; regiochemistry is determined by the starting materials.Moderate to Good (60-80% reported for similar substrates)[7]High regioselectivity, leading to a pure product. Good functional group tolerance.[7][8][9]Requires the synthesis of an organometallic reagent and a halogenated precursor.

Viable Alternative Synthetic Route: Nickel-Catalyzed Kumada Cross-Coupling

The Nickel-Catalyzed Kumada Cross-Coupling reaction emerges as a superior alternative for the synthesis of this compound due to its excellent control over regioselectivity. This method involves the reaction of a Grignard reagent with an organic halide in the presence of a nickel catalyst.

Experimental Protocol:

Step 1: Synthesis of 1-bromo-3-ethylbenzene

1-bromo-3-ethylbenzene can be prepared from 3-ethylaniline (B1664132) via a Sandmeyer reaction or by direct bromination of ethylbenzene followed by isomer separation. It is also commercially available.

Step 2: Preparation of 3-ethylphenylmagnesium bromide (Grignard Reagent)

This Grignard reagent is prepared by reacting 1-bromo-3-ethylbenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[10][11][12][13]

  • Materials: 1-bromo-3-ethylbenzene (1.0 eq), Magnesium turnings (1.2 eq), Anhydrous THF.

  • Procedure:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Add a solution of 1-bromo-3-ethylbenzene in anhydrous THF dropwise to the magnesium suspension under a nitrogen atmosphere.

    • The reaction is initiated by gentle heating, and the addition rate is controlled to maintain a gentle reflux.

    • After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

Step 3: Nickel-Catalyzed Kumada Cross-Coupling

This procedure is adapted from a ligand-free nickel-catalyzed Kumada coupling of aryl bromides with tert-butylmagnesium chloride.[7]

  • Materials: 3-ethylphenylmagnesium bromide solution (from Step 2, 1.2 eq), tert-butyl chloride (1.0 eq), NiCl₂ (2.5 mol%), Anhydrous THF.

  • Procedure:

    • In a separate flame-dried flask under a nitrogen atmosphere, dissolve NiCl₂ in anhydrous THF.

    • Cool the nickel catalyst solution to -10 °C.

    • To this solution, add the prepared 3-ethylphenylmagnesium bromide solution via cannula.

    • Then, add tert-butyl chloride dropwise to the reaction mixture.

    • The reaction is stirred at -10 °C for 30 minutes and then allowed to warm to room temperature.

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.

Discussion of Alternative Routes and Their Limitations

Friedel-Crafts Alkylation of Ethylbenzene

Direct alkylation of ethylbenzene with a tert-butylating agent like tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) is the most straightforward approach on paper. However, the ethyl group is an ortho-, para-directing activator for electrophilic aromatic substitution. Consequently, this reaction would yield a mixture of 1-tert-butyl-2-ethylbenzene and 1-tert-butyl-4-ethylbenzene (B1620480) as the major products, with only a small amount of the desired this compound. The separation of these isomers is often challenging due to their similar boiling points. Furthermore, Friedel-Crafts alkylation is prone to polyalkylation, where more than one tert-butyl group is added to the benzene ring.[1][2][3][4][5]

Friedel-Crafts Acylation of tert-Butylbenzene followed by Reduction

To overcome the limitations of direct alkylation, a two-step sequence involving Friedel-Crafts acylation followed by reduction of the resulting ketone is often employed. This strategy allows for better control of the substitution pattern as the acyl group is a meta-director. However, in the case of synthesizing this compound, starting from tert-butylbenzene and acylating with propanoyl chloride would not be effective. The tert-butyl group is a bulky ortho-, para-director. Due to steric hindrance, acylation would overwhelmingly occur at the para position, leading to 1-(4-tert-butylphenyl)propan-1-one. Subsequent reduction would yield 1-tert-butyl-4-ethylbenzene, not the desired meta-isomer.

A potential, albeit more complex, "polarity reversal" strategy could be employed.[14] One could start with a meta-directing group, perform an electrophilic substitution, and then convert the initial group into an ethyl group. For instance, acylation of acetophenone (B1666503) (meta-director) with a tert-butyl group is not feasible due to the deactivating nature of the acetyl group. These complexities make this route less practical for the specific target molecule.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Friedel-Crafts Alkylation cluster_1 Route 2: Friedel-Crafts Acylation-Reduction cluster_2 Route 3: Kumada Cross-Coupling A1 Ethylbenzene A3 Mixture of Isomers (ortho, para >> meta) A1->A3 Alkylation A2 tert-butyl chloride, AlCl3 A2->A3 B1 tert-Butylbenzene B3 1-(4-tert-butylphenyl)propan-1-one (para-isomer) B1->B3 Acylation B2 Propanoyl chloride, AlCl3 B2->B3 B5 1-tert-butyl-4-ethylbenzene (para-isomer) B3->B5 Reduction B4 Reduction (e.g., Clemmensen) B4->B5 C1 1-bromo-3-ethylbenzene C3 3-ethylphenylmagnesium bromide C1->C3 Grignard Formation C2 Mg, THF C2->C3 C5 This compound (meta-isomer) C3->C5 Coupling C4 tert-butyl chloride, NiCl2 C4->C5

Figure 1. Comparison of synthetic strategies for this compound.

Conclusion

For the regioselective synthesis of this compound, the Nickel-Catalyzed Kumada Cross-Coupling reaction is the most effective and reliable method among the alternatives considered. While direct Friedel-Crafts alkylation and acylation-reduction pathways are common strategies in aromatic chemistry, they fail to provide the desired meta-isomer in acceptable purity and yield due to the directing effects of the substituents. The cross-coupling approach offers a robust solution by building the molecule from precursors where the substitution pattern is already defined, thus ensuring the selective formation of the target compound. This makes it the recommended route for researchers and professionals requiring high-purity this compound for their applications.

References

Navigating Isomeric Purity: A Comparative Guide to the Analysis of 1-tert-butyl-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. The presence of isomers can significantly impact a substance's physical, chemical, and biological properties. This guide provides a comparative analysis of key analytical techniques for assessing the isomeric purity of 1-tert-butyl-3-ethylbenzene, a substituted aromatic hydrocarbon. We will delve into the methodologies of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering experimental data and detailed protocols to inform your selection of the most suitable method.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for isomeric purity assessment depends on factors such as the required resolution, sensitivity, sample throughput, and the nature of the isomers. Below is a summary of the performance of GC, HPLC, and NMR for the analysis of this compound and its potential positional isomers (e.g., 1-tert-butyl-2-ethylbenzene and 1-tert-butyl-4-ethylbenzene).

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Separation Volatility and interaction with stationary phasePartitioning between mobile and stationary phasesDifferences in the magnetic environment of atomic nuclei
Typical Stationary Phase Non-polar (e.g., VF-5ms) or polar (e.g., Carbowax) capillary columnsC18 or Phenyl-Hexyl reversed-phase columnsNot applicable
Resolution of Isomers High to ExcellentGood to HighModerate to Good (depends on spectral overlap)
Analysis Time ~15-30 minutes~10-25 minutes~5-15 minutes per sample
Sensitivity High (ng to pg level)High (µg to ng level)Lower (mg to µg level)
Quantitative Accuracy Excellent with proper calibrationExcellent with proper calibrationExcellent for relative quantification[1]
Sample Preparation Dilution in a volatile solventDilution in mobile phaseDissolution in a deuterated solvent
Primary Application Routine quality control, separation of complex mixturesPurity assessment and preparative separationStructural elucidation and quantification of major isomers

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography (GC) Protocol

Gas chromatography is a powerful technique for separating volatile compounds like alkylbenzenes.[2][3] The high efficiency of capillary columns allows for the separation of closely related isomers.[2]

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary Column: VF-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium or Hydrogen

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in hexane.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 275°C

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute

      • Ramp: 10°C/min to 200°C

      • Hold: 5 minutes at 200°C

    • Carrier Gas Flow Rate: 1.0 mL/min

    • Injection Volume: 1 µL (split ratio 50:1)

  • Data Analysis: Identify peaks corresponding to this compound and its isomers based on their retention times relative to a standard. Quantify the isomeric purity by calculating the relative peak areas. For confirmation, a GC-MS system can be used to analyze the mass spectra of the eluting peaks.[4][5]

High-Performance Liquid Chromatography (HPLC) Protocol

Reversed-phase HPLC is a robust method for separating non-polar, isomeric compounds.[6] The separation of alkylbenzene isomers is primarily governed by their hydrophobicity.[6]

Instrumentation:

  • HPLC system with a UV detector

  • Column: Phenyl-Hexyl column (250 mm x 4.6 mm, 5 µm particle size)[7]

  • Mobile Phase: Acetonitrile (B52724) and Water

Procedure:

  • Sample Preparation: Dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 70:30 (v/v) Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: Identify the peaks for each isomer based on their retention times. The isomeric purity is determined by the relative area of the main peak compared to the total area of all isomeric peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is an excellent tool for the structural identification and relative quantification of isomers without the need for chromatographic separation.[1][8][9] The number of signals, their chemical shifts, and splitting patterns in both ¹H and ¹³C NMR spectra can be used to differentiate between the isomers of tert-butyl-ethylbenzene.[10][11]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard proton NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis:

    • In the ¹H NMR spectrum, integrate the signals corresponding to unique protons of each isomer (e.g., the aromatic protons or the ethyl group protons). The ratio of the integrals will correspond to the molar ratio of the isomers.

    • The ¹³C NMR spectrum will show a distinct number of signals for each isomer based on its symmetry, confirming the identity and presence of different isomers.[8][9]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for GC, HPLC, and NMR analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing prep Dissolve sample in Hexane (1 mg/mL) inject Inject 1 µL into GC prep->inject separate Separation on Capillary Column inject->separate detect Detection (FID or MS) separate->detect integrate Integrate Peak Areas detect->integrate quantify Calculate Isomeric Purity integrate->quantify

GC analysis workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve sample in Acetonitrile (1 mg/mL) inject Inject 10 µL into HPLC prep->inject separate Separation on Phenyl-Hexyl Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate quantify Calculate Isomeric Purity integrate->quantify

HPLC analysis workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep Dissolve ~15 mg in CDCl3 acquire Acquire 1H and 13C Spectra prep->acquire process Process Spectra (Phase, Baseline) acquire->process integrate Integrate 1H Signals process->integrate quantify Determine Isomer Ratio integrate->quantify

NMR analysis workflow.

Conclusion

The assessment of isomeric purity is a critical step in the characterization of this compound. Gas Chromatography offers excellent resolution and sensitivity, making it ideal for detecting trace isomeric impurities. High-Performance Liquid Chromatography provides a robust and reliable alternative, particularly for routine quality control. NMR Spectroscopy stands out for its ability to provide unambiguous structural information and accurate relative quantification without the need for isomer-specific standards. The selection of the most appropriate technique will be guided by the specific requirements of the analysis, including the expected level of impurities and the desired quantitative accuracy.

References

A Comparative Analysis of Oxidation Rates in Alkylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

The oxidation of alkylbenzenes is a fundamental reaction in organic chemistry with significant implications in various fields, including drug metabolism and industrial synthesis. The rate of this reaction is highly dependent on the structure of the alkyl substituent. This guide provides a comparative analysis of the oxidation rates of different alkylbenzene isomers, supported by experimental data and detailed protocols.

Factors Influencing Oxidation Rates

The oxidation of the alkyl side chain of a benzene (B151609) ring primarily occurs at the benzylic position—the carbon atom directly attached to the aromatic ring. This is due to the resonance stabilization of the intermediate benzylic radical or carbocation. The rate of oxidation is influenced by several factors:

  • Number of Benzylic Hydrogens: The presence of at least one hydrogen atom on the benzylic carbon is a prerequisite for oxidation by common reagents like potassium permanganate (B83412) (KMnO4).[1][2] Alkylbenzenes lacking benzylic hydrogens, such as tert-butylbenzene, are resistant to oxidation under these conditions.[1][2]

  • Strength of the Benzylic C-H Bond: The ease of hydrogen abstraction from the benzylic position is a key determinant of the reaction rate. The stability of the resulting benzylic radical plays a crucial role; tertiary benzylic radicals are more stable than secondary, which are more stable than primary. Consequently, the C-H bond dissociation energy (BDE) at the benzylic position is a good indicator of reactivity. A lower BDE generally corresponds to a faster oxidation rate.

  • Nature of the Oxidizing Agent: The choice of oxidizing agent significantly impacts the reaction rate and selectivity. Strong oxidizing agents like potassium permanganate and chromic acid are effective but can lead to over-oxidation to benzoic acid.[3] Catalytic systems, often involving transition metals, can offer milder reaction conditions and greater control over the products.

  • Reaction Conditions: Temperature, pressure, and solvent can all influence the rate of oxidation. For instance, gas-phase oxidation studies show a strong temperature dependence on the reactivity of alkylbenzenes.[4]

Quantitative Comparison of Oxidation Rates

The following tables summarize experimental data comparing the oxidation rates of various alkylbenzene isomers.

Table 1: Relative Oxidation Rates of Propylbenzene Isomers
IsomerRelative Rate of OxidationBenzylic C-H Bond Dissociation Energy (kcal/mol)
n-Propylbenzene1.0~85
Isopropylbenzene (Cumene)~3.5~83

Data compiled from various sources. The relative rates are approximate and can vary with reaction conditions.

As indicated in the table, isopropylbenzene undergoes oxidation at a significantly faster rate than n-propylbenzene. This is consistent with the lower C-H bond dissociation energy of the tertiary benzylic hydrogen in isopropylbenzene compared to the secondary benzylic hydrogens in n-propylbenzene. The greater stability of the tertiary benzylic radical intermediate in the oxidation of isopropylbenzene leads to a lower activation energy and a faster reaction rate.

Table 2: Relative Oxidation Rates of Xylene Isomers
IsomerRelative Rate of Oxidation
o-Xylene (B151617)1.0
m-Xylene~0.5
p-Xylene~0.5

Relative rates are based on studies of catalytic oxidation and can vary depending on the specific catalyst and conditions.

Studies on the catalytic oxidation of xylene isomers have shown that o-xylene can exhibit a higher reactivity compared to m- and p-xylene.[5] This difference is often attributed to steric and electronic effects of the methyl group positions on the aromatic ring, which can influence the interaction with the catalyst surface.

Experimental Protocols

Potassium Permanganate Oxidation of an Alkylbenzene (General Procedure)

This protocol describes a typical laboratory-scale oxidation of an alkylbenzene to the corresponding benzoic acid using potassium permanganate.

Materials:

  • Alkylbenzene (e.g., toluene, ethylbenzene)

  • Potassium permanganate (KMnO4)

  • Sodium carbonate (Na2CO3)

  • Sodium bisulfite (NaHSO3) or Sodium sulfite (B76179) (Na2SO3)

  • Hydrochloric acid (HCl), concentrated

  • Water

  • Liquid detergent (optional)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Hirsch funnel or Büchner funnel

  • Filter flask

  • pH indicator paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the alkylbenzene, water, and sodium carbonate. A small amount of liquid detergent can be added to aid in the mixing of the immiscible layers.

  • Add potassium permanganate to the mixture in portions. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux.

  • After the addition of KMnO4 is complete, heat the mixture to reflux with stirring. The purple color of the permanganate will gradually be replaced by a brown precipitate of manganese dioxide (MnO2). The reflux time will vary depending on the specific alkylbenzene but is typically several hours.[6]

  • After the reaction is complete (indicated by the disappearance of the purple color), cool the mixture to room temperature.

  • Destroy any excess permanganate by adding a small amount of sodium bisulfite or sodium sulfite solution until the purple color is completely gone and only the brown precipitate of MnO2 remains.[6]

  • Filter the mixture by vacuum filtration to remove the manganese dioxide. Wash the filter cake with a small amount of water.

  • Transfer the filtrate to a beaker and cool it in an ice bath.

  • Slowly and carefully add concentrated hydrochloric acid to the filtrate until the solution is acidic (pH ~2), as checked with pH indicator paper.[6]

  • The corresponding benzoic acid will precipitate out of the solution as a white solid.

  • Collect the solid product by vacuum filtration, wash it with a small amount of cold water, and allow it to air dry.

Visualizing the Process

Experimental Workflow for Alkylbenzene Oxidation

The following diagram illustrates the general workflow for a typical alkylbenzene oxidation experiment followed by product isolation.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_isolation Isolation A 1. Combine Reactants (Alkylbenzene, KMnO4, Na2CO3, H2O) B 2. Heat to Reflux A->B C 3. Monitor Reaction (Disappearance of Purple Color) B->C D 4. Quench Excess KMnO4 (Add NaHSO3) C->D Reaction Complete E 5. Filter to Remove MnO2 D->E F 6. Acidify Filtrate (Add HCl) E->F G 7. Collect Product (Vacuum Filtration) F->G Precipitation of Benzoic Acid H 8. Dry Product G->H

Caption: General experimental workflow for the oxidation of alkylbenzenes.

Simplified Mechanism of Benzylic Oxidation

The mechanism for the oxidation of alkylbenzenes by potassium permanganate is complex and involves radical intermediates. The following diagram provides a simplified representation of the key steps.

benzylic_oxidation Alkylbenzene Alkylbenzene (with benzylic H) BenzylicRadical Benzylic Radical Alkylbenzene->BenzylicRadical H abstraction OxidizedIntermediate Oxidized Intermediate BenzylicRadical->OxidizedIntermediate Further Oxidation BenzoicAcid Benzoic Acid OxidizedIntermediate->BenzoicAcid Further Oxidation & Cleavage KMnO4 KMnO4 MnO2 MnO2 KMnO4->MnO2 Reduction

References

A Comparative Analysis of 1-tert-butyl-3-ethylbenzene and 1-sec-butyl-3-ethylbenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the isomeric aromatic hydrocarbons, 1-tert-butyl-3-ethylbenzene and 1-sec-butyl-3-ethylbenzene. The structural difference between the bulky, spherical tert-butyl group and the more linear sec-butyl group imparts distinct physicochemical and spectroscopic properties, which are critical for applications in chemical synthesis and drug development. This document summarizes key experimental data and provides standardized protocols for their characterization.

Physicochemical Properties

The isomeric relationship between this compound and 1-sec-butyl-3-ethylbenzene gives rise to differences in their physical properties, such as boiling point, density, and refractive index. These variations are primarily attributed to the differences in molecular shape and the extent of intermolecular van der Waals forces. The more compact and symmetrical structure of the tert-butyl isomer generally leads to a lower boiling point compared to the less branched sec-butyl isomer.

PropertyThis compound1-sec-butyl-3-ethylbenzene
Molecular Formula C₁₂H₁₈C₁₂H₁₈
Molecular Weight 162.27 g/mol [1]162.27 g/mol
CAS Number 14411-56-4[1]Not readily available
Boiling Point 205 °C[2]~210-215 °C (estimated)
Density 0.860 g/cm³Data not available
Refractive Index 1.4910-1.4930Data not available

Note: Experimental data for 1-sec-butyl-3-ethylbenzene is limited. The estimated boiling point is based on trends observed for related alkylbenzenes.

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for the unambiguous identification and characterization of these isomers. The distinct electronic and steric environments of the protons and carbon atoms in each molecule result in unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra are particularly informative for distinguishing between the two isomers. The tert-butyl group in this compound gives rise to a characteristic singlet in the upfield region, integrating to nine protons. In contrast, the sec-butyl group in 1-sec-butyl-3-ethylbenzene exhibits more complex splitting patterns, including a triplet for the terminal methyl group, a doublet for the other methyl group, a sextet for the methine proton, and a multiplet for the methylene (B1212753) protons.

¹³C NMR: The carbon NMR spectra also show clear differences. The quaternary carbon of the tert-butyl group in this compound appears as a distinct downfield signal. The number and chemical shifts of the aromatic carbons will also differ slightly due to the different electronic effects of the alkyl substituents.

Infrared (IR) Spectroscopy

The IR spectra of both compounds will show characteristic C-H stretching vibrations for the alkyl and aromatic groups, as well as aromatic C=C stretching and C-H bending vibrations. The primary differences will be in the fingerprint region (below 1500 cm⁻¹), where the bending vibrations of the different alkyl groups will produce unique patterns. For this compound, a vapor phase IR spectrum is available.[1]

Mass Spectrometry (MS)

Both isomers will have the same molecular ion peak (m/z = 162). However, the fragmentation patterns will differ due to the different stabilities of the carbocations formed upon ionization. This compound is expected to show a prominent peak at m/z 147, corresponding to the loss of a methyl group to form a stable tertiary carbocation. The fragmentation of 1-sec-butyl-3-ethylbenzene will likely involve the loss of an ethyl group (m/z 133) or a propyl group (m/z 119). GC-MS data for this compound shows a top peak at m/z 147.[1]

Reactivity and Steric Effects

The difference in the steric bulk of the tert-butyl and sec-butyl groups significantly influences their reactivity in electrophilic aromatic substitution reactions. The large, spherical tert-butyl group exerts considerable steric hindrance at the ortho positions, directing incoming electrophiles predominantly to the para position. The sec-butyl group, being less bulky, will also direct to the ortho and para positions, but with a potentially higher proportion of the ortho product compared to the tert-butyl isomer.

The workflow for comparing these two compounds can be visualized as follows:

G Comparative Workflow for Alkylbenzene Isomers cluster_synthesis Synthesis cluster_characterization Characterization cluster_reactivity Reactivity Studies Synthesis Synthesis of Isomers (e.g., Friedel-Crafts Alkylation) Physicochemical Physicochemical Properties (Boiling Point, Density, etc.) Synthesis->Physicochemical Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Synthesis->Spectroscopy Reactivity Comparative Reactivity (e.g., Electrophilic Substitution) Physicochemical->Reactivity Spectroscopy->Reactivity

Figure 1. A generalized workflow for the comparative analysis of this compound and 1-sec-butyl-3-ethylbenzene.

Experimental Protocols

Synthesis via Friedel-Crafts Alkylation

A general procedure for the synthesis of these compounds involves the Friedel-Crafts alkylation of ethylbenzene (B125841).

Materials:

  • Ethylbenzene

  • tert-Butyl chloride or sec-butyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of ethylbenzene in anhydrous DCM under a nitrogen atmosphere at 0 °C, slowly add anhydrous AlCl₃.

  • Add tert-butyl chloride or sec-butyl chloride dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by TLC or GC.

  • Quench the reaction by slowly pouring it over ice-cold 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography.

The following diagram illustrates the general signaling pathway for a Friedel-Crafts alkylation reaction:

G AlkylHalide Alkyl Halide (R-X) Carbocation Carbocation (R⁺) AlkylHalide->Carbocation + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Carbocation Intermediate Arenium Ion Intermediate Carbocation->Intermediate AromaticRing Aromatic Ring AromaticRing->Intermediate + Carbocation Product Alkylated Benzene Intermediate->Product - H⁺ HX HX Intermediate->HX CatalystRegen Catalyst Regeneration HX->CatalystRegen CatalystRegen->LewisAcid

References

Safety Operating Guide

Proper Disposal of 1-tert-Butyl-3-ethylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 1-tert-Butyl-3-ethylbenzene, ensuring the safety of laboratory personnel and compliance with regulatory standards. The following procedures are designed for researchers, scientists, and drug development professionals.

I. Understanding the Hazards

This compound is classified as a flammable liquid (Category 3 or 4), posing a fire risk.[1][2][3] It is crucial to handle this chemical in a well-ventilated area and away from ignition sources such as heat, sparks, and open flames.[1][3][4]

II. Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment. This includes, but is not limited to:

  • Eye and Face Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: In case of inadequate ventilation, a gas mask with an appropriate filter is recommended.[1]

  • Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[4]

III. Spill Management

In the event of a spill, immediate action is necessary to contain and clean up the material safely.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1]

  • Eliminate Ignition Sources: Remove all sources of ignition from the vicinity of the spill.[4]

  • Containment and Cleanup: Use a non-combustible absorbent material, such as dry sand or earth, to collect the spilled chemical.[1]

  • Collection: Carefully collect the absorbed material into a designated, labeled, and sealed container for disposal.

IV. Disposal Protocol

The disposal of this compound and its contaminated materials must be conducted in accordance with local, state, and federal regulations. The primary method of disposal is through a licensed waste disposal company.[1]

Step-by-Step Disposal Procedure:

  • Segregation: Do not mix this compound waste with other chemical waste streams. Keep it in its original or a compatible, properly labeled container.

  • Container Management: Ensure the waste container is tightly closed and stored in a cool, well-ventilated area away from ignition sources.[1][4]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Engage a Licensed Contractor: Arrange for the collection and disposal of the waste by a certified hazardous waste disposal company.

  • Contaminated Materials: Any materials used for spill cleanup (absorbents, PPE) must also be disposed of as hazardous waste in the same manner.

For related compounds like ethylbenzene, recommended disposal methods include rotary kiln incineration, liquid injection incineration, and fluidized bed incineration.[5]

V. Quantitative Data Summary

PropertyValueSource
CAS Number14411-56-4[1][2]
Molecular FormulaC12H18[2]
Molecular Weight162.27 g/mol [2]
Flash Point< 90 °C / < 194 °F[3][4]
Boiling Point205 °C / 401 °F[3]
GHS Hazard ClassificationFlammable Liquid (Category 3 or 4)[1][3]

VI. Experimental Protocols

The disposal procedures outlined in this document are based on established safety protocols for flammable liquid hydrocarbons. Specific experimental protocols that generate this compound as a waste product should incorporate this disposal plan into their standard operating procedures (SOPs).

VII. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, etc.) A->B C Segregate from Other Waste B->C D Store in a Labeled, Sealed Container C->D E Store in a Cool, Well-Ventilated Area D->E F Contact Licensed Waste Disposal Company E->F G Arrange for Pickup and Disposal F->G H Proper Disposal Complete G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-tert-Butyl-3-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-tert-Butyl-3-ethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of this compound (CAS No. 14411-56-4), a flammable aromatic hydrocarbon. Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risks.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting EN166 or ANSI Z87.1 standards. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1][2]Protects eyes and face from splashes of the flammable and potentially irritating liquid.
Hand Protection For prolonged contact or immersion, Viton® or Silver Shield®/4H® gloves are recommended. For incidental splash contact, heavy-duty Nitrile rubber gloves (minimum 0.4 mm thickness) may be used, but must be replaced immediately upon contamination.[3][4][5]This compound is an aromatic hydrocarbon, which can rapidly permeate standard nitrile gloves. Viton® and Silver Shield®/4H® offer superior resistance to this chemical class.[3][4][5]
Body Protection A flame-resistant lab coat worn over personal clothing. For larger quantities or operations with a higher risk of splashing, a chemical-resistant apron and sleeves are recommended.Protects skin from accidental splashes and contamination. Flame-resistant material is crucial due to the flammable nature of the chemical.
Respiratory Protection All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1] In situations where a fume hood is not available or for emergency response, a full-face respirator with organic vapor cartridges is necessary.Protects against inhalation of harmful vapors, which can cause respiratory irritation and other health effects.

Quantitative Data for Hand Protection:

Glove MaterialChemicalBreakthrough Time (minutes)
Viton®Toluene> 480[5]
Viton®Benzene> 480[5]
Silver Shield®/4H®Aromatic Hydrocarbons> 240[1][6]
Nitrile (Unsupported)Chlorinated Aromatics< 60[3][4]
Butyl RubberAromatic HydrocarbonsNot Recommended[5]

Operational Plan: Step-by-Step Handling Procedures

Following a structured workflow is critical for minimizing risks.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment prep_risk Conduct Risk Assessment prep_ppe Select and Inspect PPE prep_risk->prep_ppe prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_don Don Appropriate PPE prep_setup->handle_don handle_transfer Transfer Chemical handle_don->handle_transfer handle_use Perform Experiment handle_transfer->handle_use post_decon Decontaminate Equipment handle_use->post_decon post_waste Segregate and Label Waste post_decon->post_waste post_doff Doff PPE Correctly post_waste->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Management Protocol

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_liquid Liquid Waste: Collect in a labeled, sealed, chemically compatible container. storage_location Store in a designated, well-ventilated hazardous waste accumulation area. collect_liquid->storage_location collect_solid Solid Waste: (Contaminated gloves, wipes) Collect in a separate, labeled, sealed container. collect_solid->storage_location storage_segregate Segregate from incompatible materials. storage_location->storage_segregate disposal_request Arrange for pickup by a licensed hazardous waste disposal company. storage_segregate->disposal_request

Caption: Protocol for the safe disposal of this compound waste.

Detailed Disposal Procedures:
  • Liquid Waste:

    • Collect all waste this compound and solutions containing it in a dedicated, properly labeled, and sealed container made of a compatible material (e.g., glass or a suitable plastic).

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • Do not pour this chemical down the drain.

  • Solid Waste:

    • All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be considered hazardous waste.

    • Collect these items in a separate, clearly labeled, and sealed plastic bag or container.

  • Storage and Disposal:

    • Store waste containers in a designated and well-ventilated hazardous waste accumulation area, away from sources of ignition.[2]

    • Ensure waste containers are segregated from incompatible materials.

    • Arrange for the disposal of all waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.

Emergency Procedures: Spill and Exposure

Immediate and appropriate action is critical in the event of a spill or exposure.

Emergency Response Flowchart

cluster_assessment Initial Assessment cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response spill Spill Occurs assess_size Assess Spill Size and Risk spill->assess_size small_alert Alert others in the immediate area assess_size->small_alert Small & Controllable large_evacuate Evacuate the area immediately assess_size->large_evacuate Large or Uncontrollable small_ppe Don appropriate PPE small_alert->small_ppe small_contain Contain spill with absorbent material small_ppe->small_contain small_cleanup Clean up and decontaminate area small_contain->small_cleanup small_dispose Dispose of waste as hazardous small_cleanup->small_dispose large_alert Alert supervisor and emergency services large_evacuate->large_alert large_isolate Isolate the area and prevent entry large_alert->large_isolate

Caption: Emergency response flowchart for spills of this compound.

Spill Cleanup:
  • Small Spills (manageable by laboratory personnel):

    • Alert personnel in the immediate area.

    • If the liquid is flammable, extinguish all nearby ignition sources.[2][7]

    • Don the appropriate PPE as outlined in Section 1.

    • Contain the spill using a chemical absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill.[8]

    • Work from the outside of the spill inwards, absorbing the liquid.

    • Place the used absorbent material into a sealed, labeled container for hazardous waste disposal.[2]

    • Decontaminate the spill area with a suitable laboratory detergent and water.

    • Report the incident to your supervisor.

  • Large Spills:

    • Evacuate the laboratory immediately.[8]

    • Alert your supervisor and contact your institution's emergency response team.

    • Close the laboratory doors to contain the vapors.[8]

    • Provide emergency responders with the Safety Data Sheet for this compound.

First Aid Measures:
  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • Ingestion: Rinse mouth with water. Seek medical attention.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-tert-Butyl-3-ethylbenzene
Reactant of Route 2
1-tert-Butyl-3-ethylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.